molecular formula C7H7NO2 B1212914 3-Pyridineacetic acid CAS No. 501-81-5

3-Pyridineacetic acid

Cat. No.: B1212914
CAS No.: 501-81-5
M. Wt: 137.14 g/mol
InChI Key: WGNUNYPERJMVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-pyridylacetic acid is a monocarboxylic acid that is acetic acid substituted by a (pyridin-3-yl) group. It is a metabolite of nicotine and other tobacco alkaloids. It has a role as a human xenobiotic metabolite. It is a member of pyridines and a monocarboxylic acid.

Properties

IUPAC Name

2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNUNYPERJMVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060110
Record name 3-Pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Pyridylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

501-81-5, 6419-36-9
Record name 3-Pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-pyridineacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridineacetic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pyridylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-pyridylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PYRIDINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFO07435N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Pyridylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridineacetic Acid: From Synthesis to its Role in Drug Development and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid, a heterocyclic compound with the CAS number 501-81-5, is a molecule of significant interest in various scientific disciplines.[1] Structurally, it is characterized by an acetic acid group attached to the third position of a pyridine ring. This arrangement imparts unique chemical properties that make it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry. Beyond its synthetic utility, this compound is also a known human xenobiotic metabolite, primarily arising from the breakdown of nicotine and other tobacco alkaloids.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, its crucial role in the synthesis of the drug risedronate, and its place within the metabolic pathway of nicotine.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development. The key data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 501-81-5[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Melting Point 161-163 °C
¹H NMR (600 MHz, H₂O), δ (ppm) 8.40, 7.79, 7.45, 3.58[1]
¹³C NMR (CDCl₃), δ (ppm) Data available[2]
Mass Spectrometry (GC-EI-TOF) Major peaks at m/z 165.0, 194.0, 120.0, 92.0, 91.0[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the hydrolysis of 3-cyanopyridine.

Experimental Protocol: Synthesis via Hydrolysis of 3-Cyanopyridine

This protocol details a two-step process starting from 3-cyanopyridine, proceeding through an intermediate amide to the final carboxylic acid.

Step 1: Synthesis of Nicotinamide from 3-Cyanopyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add 3-cyanopyridine to the flask, followed by a suitable hydrolyzing agent such as a thermostable nitrilase from Bacillus pallidus Dac521 in a buffered solution (pH 8.0).[3]

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The nicotinamide product can be isolated by extraction with an appropriate organic solvent, followed by drying and evaporation of the solvent.

Step 2: Hydrolysis of Nicotinamide to this compound

  • Reaction Setup: In a similar setup as Step 1, dissolve the nicotinamide obtained in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete, as indicated by TLC or HPLC.

  • Work-up and Purification: After cooling, carefully neutralize the reaction mixture with a base (if an acid was used for hydrolysis) or an acid (if a base was used) to precipitate the this compound. The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.

Application in Drug Development: Synthesis of Risedronate

This compound is a key starting material in the synthesis of Risedronate sodium, a bisphosphonate used for the treatment of osteoporosis.

Experimental Protocol: One-Pot Synthesis of Risedronate Sodium from this compound

This protocol is adapted from patented industrial processes.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend this compound and phosphorous acid in a suitable solvent like chlorobenzene.

  • Reagent Addition: Heat the mixture to 85-90°C. Slowly add phosphorus trichloride to the reaction mass.

  • Reaction: Maintain the reaction at reflux for approximately 5 hours.

  • Hydrolysis and Work-up: After cooling, carefully add demineralized water to the reaction mixture. The aqueous layer containing the risedronic acid is separated.

  • pH Adjustment and Isolation: Adjust the pH of the aqueous solution to 4.2-4.5 using a 50% sodium hydroxide solution. This will cause the precipitation of risedronate sodium.

  • Purification: Cool the mixture to 0-5°C and stir for 2 hours. The solid product is collected by filtration, washed with 20% aqueous ethyl alcohol, and dried to yield pure risedronate sodium.

G cluster_synthesis Synthesis of Risedronate Sodium This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Phosphorous Acid Phosphorous Acid Phosphorous Acid->Reaction Mixture Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Reaction Mixture Reflux Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis Water pH Adjustment pH Adjustment Hydrolysis->pH Adjustment NaOH Risedronate Sodium Risedronate Sodium pH Adjustment->Risedronate Sodium Precipitation & Isolation

Caption: Experimental workflow for the one-pot synthesis of Risedronate Sodium.

Role in Human Metabolism: A Nicotine Metabolite

This compound is a downstream metabolite in the complex pathway of nicotine degradation in the human body. The biotransformation of nicotine primarily occurs in the liver and involves a series of enzymatic reactions.

The major pathway of nicotine metabolism begins with the oxidation of nicotine to cotinine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[4] Cotinine is then further metabolized. One of the metabolic routes leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone, which is subsequently metabolized to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.[5] While the direct enzymatic steps from these intermediates to this compound are less detailed in the provided search results, it is established as a urinary metabolite.[6] Another proposed route suggests the formation of 3-pyridylacetate from cotinine or demethylcotinine.[6]

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Intermediates Further Metabolites Cotinine->Intermediates Various Enzymes This compound This compound Intermediates->this compound Metabolic Steps

Caption: Simplified metabolic pathway of Nicotine to this compound.

Conclusion

This compound is a versatile molecule with significant implications in both synthetic chemistry and human biology. Its role as a key intermediate in the production of the widely used osteoporosis medication, risedronate, underscores its importance in the pharmaceutical industry. Furthermore, its identity as a metabolite of nicotine provides a valuable biomarker for tobacco exposure and for studying the intricacies of human xenobiotic metabolism. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Pyridineacetic Acid: Physical, Chemical, and Biological Aspects

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Introduction

This compound, also known as 3-pyridylacetic acid, is an organic compound featuring a pyridine ring substituted at the 3-position with an acetic acid group.[1][2] It is a notable metabolite of nicotine and other tobacco alkaloids, making it relevant in toxicological and pharmacological studies.[2][3][4] Furthermore, its structural motif serves as a key building block in the synthesis of various pharmaceutical compounds, most notably the bisphosphonate drug risedronate, which is used to treat osteoporosis.[5] This guide will delve into its fundamental properties, synthesis, and biological significance.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its physical and chemical characteristics are summarized in the tables below. The data presented is for the free acid unless otherwise specified.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [2]
Appearance White to off-white crystalline solid[1][6]
Melting Point 144-146 °C[6]
Boiling Point (Predicted) 301.6 ± 17.0 °C[6]
pKa (Predicted) 3.59 ± 0.10[1][6]
Water Solubility 75 g/L (at 25 °C)[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (600 MHz, H₂O) δ 3.58, 7.45, 7.79, 8.40 ppm[2]
¹³C NMR Data available[2]
GC-MS EI-B m/z: 165.1 (100), 194.0 (58.11), 120.05 (46.22), 92.05 (20.82), 209.1 (15.61)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to this compound.

A common laboratory-scale synthesis involves the hydrolysis of 3-pyridylacetonitrile.

  • Procedure:

    • 3-Pyridylacetonitrile is refluxed in the presence of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

    • The reaction mixture is heated for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

    • After cooling, the pH of the solution is adjusted to the isoelectric point of this compound to precipitate the product.

    • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

This compound is a key starting material for the synthesis of Risedronate.

  • Procedure:

    • A mixture of this compound and phosphorous acid is prepared in a suitable solvent, such as chlorobenzene.[7]

    • The mixture is heated, and phosphorus trichloride is added slowly.[7]

    • The reaction is refluxed for several hours.[7]

    • After the reaction is complete, the solvent is removed, and the residue is hydrolyzed with water.[7]

    • The product, risedronic acid, is then isolated and can be converted to its sodium salt (risedronate sodium).[7]

HPLC is a standard technique for the analysis and purification of this compound and its derivatives.[8][9]

  • Methodology for Isomeric Separation:

    • Column: A Primesep C stationary phase column is suitable for the separation of pyridylacetic acid isomers.[9]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (MeCN) with an ammonium formate buffer can be used.[9]

    • Detection: UV detection is typically employed for analysis.[9]

Biological Significance and Signaling Pathways

As a metabolite of nicotine, this compound is found in biological fluids of tobacco users.[3][4] While the direct biological targets of this compound are not extensively characterized, its precursor, nicotine, is known to exert significant effects on various signaling pathways.

Nicotine primarily acts on nicotinic acetylcholine receptors (nAChRs), which can trigger several downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[10] These pathways are crucial in cell proliferation, survival, and angiogenesis. The metabolic conversion of nicotine to this compound is an important step in its detoxification and elimination from the body.

To visually represent the information discussed, the following diagrams have been generated using Graphviz.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6, AOX1 Myosmine Myosmine Nicotine->Myosmine 3-Pyridineacetic_acid This compound Myosmine->3-Pyridineacetic_acid Metabolism

Metabolic pathway of Nicotine to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 3-Pyridylacetonitrile 3-Pyridylacetonitrile Reflux Reflux 3-Pyridylacetonitrile->Reflux Acid_or_Base Strong Acid or Base Acid_or_Base->Reflux pH_Adjustment pH Adjustment Reflux->pH_Adjustment Filtration Filtration pH_Adjustment->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product HPLC_Analysis_Workflow Sample_Prep Sample Preparation Dissolve in Mobile Phase Filter HPLC_System HPLC System Injector Pump Column (Primesep C) UV Detector Sample_Prep->HPLC_System Data_Acquisition Data Acquisition Chromatogram HPLC_System->Data_Acquisition Analysis Analysis Peak Integration Quantification Data_Acquisition->Analysis

References

Navigating the Solubility Landscape of 3-Pyridineacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-Pyridineacetic acid (3-PAA), a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document collates available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates the compound's role in synthetic pathways.

Core Executive Summary

This compound (CAS No: 501-81-5), a derivative of pyridine and acetic acid, is a critical building block in the development of various active pharmaceutical ingredients (APIs). Its solubility in different organic solvents is a crucial parameter for reaction optimization, purification, and formulation development. This guide addresses the current, often conflicting, and limited public data on its solubility profile, offering a clear and concise resource for laboratory and development settings.

Quantitative Solubility Data of this compound

The publicly available quantitative solubility data for this compound in its free acid form is limited. Much of the available data pertains to its hydrochloride salt. The following table summarizes the available information. Researchers are advised to perform their own solubility studies for specific applications and solvent systems.

SolventChemical FormulaSolubility (g/L)Temperature (°C)Notes
WaterH₂O7525Experimentally determined[1]
WaterH₂O58.3Not SpecifiedPredicted value[2]
Dimethyl Sulfoxide (DMSO)C₂H₆OS45Not SpecifiedData for Hydrochloride Salt[3]

Qualitative Solubility of this compound

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported, though some discrepancies exist.

SolventObservationSource
Dimethyl Sulfoxide (DMSO)Soluble[4]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[5]
MethanolSlightly Soluble[5]
MethanolSoluble[6]

Note: The conflicting reports on DMSO and the general statement on methanol solubility highlight the necessity for empirical determination in specific contexts.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a standardized approach for obtaining accurate solubility data.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Methanol, Ethanol, Acetone)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Prepare a series of vials or flasks containing a known volume of the organic solvent.

  • Addition of Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a chemically resistant syringe filter to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or g/L.

Visualization of this compound in Drug Development

This compound serves as a vital precursor in the synthesis of numerous pharmaceutical compounds. The following diagram illustrates a generalized workflow where it is used as a key intermediate in the development of a hypothetical API.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development Start Starting Materials Reaction1 Reaction Step 1 (e.g., Esterification) Start->Reaction1 Synthesis PAA This compound (Key Intermediate) Intermediate Advanced Intermediate PAA->Intermediate Coupling Reaction1->PAA Formation Reaction2 Reaction Step 2 (e.g., Amidation) Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) Reaction2->API Formulation Formulation Studies API->Formulation Clinical Clinical Trials Formulation->Clinical

Caption: Generalized workflow illustrating the role of this compound as a key intermediate in the synthesis and subsequent development of an Active Pharmaceutical Ingredient (API).

This guide serves as a foundational resource for professionals working with this compound. Due to the limited availability of comprehensive, publicly accessible solubility data, in-house determination of solubility in specific solvent systems is strongly recommended for achieving optimal results in research and development endeavors.

References

A Comprehensive Technical Guide to 3-Pyridineacetic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Pyridineacetic acid, a compound of significant interest in pharmaceutical and chemical research. This document details its melting and boiling points, provides comprehensive experimental protocols for their determination, and illustrates relevant biochemical pathways.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental to the characterization and quality control of chemical substances. The following table summarizes the key thermal properties of this compound and its common salt form.

CompoundMelting Point (°C)Boiling Point (°C)
This compound144 - 146[1]301.6 ± 17.0 (Predicted)[1]
This compound Hydrochloride159 - 163Not Available

Experimental Protocols for Thermal Analysis

Accurate and reproducible determination of melting and boiling points is crucial for compound identification and purity assessment. Below are detailed standard operating procedures for these measurements.

Determination of Melting Point

The capillary method is a widely accepted technique for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the heating medium within the Thiele tube.

  • Heating: The Thiele tube is heated gently and slowly at the side arm. The rate of temperature increase should be controlled to approximately 1-2 °C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][3][4][5]

Determination of Boiling Point

The distillation method or the capillary method can be employed to determine the boiling point of a liquid. As this compound is a solid at room temperature, its boiling point is typically determined under reduced pressure or predicted using computational models. The following protocol describes the capillary method for determining the boiling point of a liquid, which can be adapted for high-boiling point solids by using a suitable heating bath.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or aluminum block)[6][7][8]

  • Rubber band or wire to attach the capillary tube

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a heating bath.

  • Heating and Observation: The bath is heated slowly. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][9][10]

Relevant Biological and Synthetic Pathways

This compound is a known metabolite of nicotine and is also a valuable building block in organic synthesis. The following diagrams illustrate these key pathways.

Synthesis_of_3_Pyridineacetic_Acid 3-Cyanopyridine 3-Cyanopyridine 3-Pyridineacetonitrile 3-Pyridineacetonitrile 3-Cyanopyridine->3-Pyridineacetonitrile Reduction 3-Pyridineacetic_acid This compound 3-Pyridineacetonitrile->3-Pyridineacetic_acid Hydrolysis Nicotine_Metabolism Nicotine Nicotine Intermediates Various Intermediates Nicotine->Intermediates Metabolic Oxidation 3-Pyridineacetic_acid This compound Intermediates->3-Pyridineacetic_acid Further Metabolism

References

3-Pyridineacetic Acid as a Metabolite of Nicotine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Pyridineacetic acid (3-PAA) is a recognized metabolite of nicotine, the primary addictive substance in tobacco products. While the metabolic conversion of nicotine to cotinine is extensively studied, the pathways leading to 3-PAA and its physiological significance are less well-defined. This technical guide provides a comprehensive overview of the current understanding of 3-PAA as a nicotine metabolite, intended for researchers, scientists, and professionals in drug development. The document details the proposed metabolic pathways, summarizes the limited quantitative data available, outlines relevant experimental protocols, and explores potential signaling pathway interactions.

Introduction

Nicotine undergoes extensive metabolism in humans, primarily in the liver, resulting in a diverse array of metabolites. The characterization of these metabolic pathways is crucial for understanding nicotine's pharmacokinetic profile, its toxicological implications, and for the development of smoking cessation therapies. While cotinine is the most abundant and well-known metabolite, this compound (3-PAA) represents another endpoint of nicotine degradation. This guide synthesizes the available scientific literature on 3-PAA, focusing on its formation, quantification, and potential biological relevance.

Metabolic Pathways of Nicotine to this compound

The precise enzymatic pathway for the conversion of nicotine to 3-PAA in humans has not been definitively elucidated. However, based on older animal studies and the known functions of metabolic enzymes, several putative pathways have been proposed. These pathways often involve intermediates such as pseudooxynicotine and dihydrometanicotine.

One proposed pathway involves the initial oxidation of nicotine's pyrrolidine ring, followed by a series of enzymatic reactions. Aldehyde oxidase is a key enzyme that has been implicated in the later stages of this conversion.

nicotine_to_3paa_pathway Nicotine Nicotine Intermediate1 Pseudooxynicotine Nicotine->Intermediate1 Oxidation Intermediate2 Dihydrometanicotine Nicotine->Intermediate2 Alternative Pathway ThreePAA This compound Intermediate1->ThreePAA Aldehyde Oxidase & Other Enzymes Intermediate2->ThreePAA Further Metabolism

Caption: Proposed metabolic pathways from nicotine to this compound.

Quantitative Data

Quantitative data on 3-PAA as a nicotine metabolite is sparse in the scientific literature. The available information is summarized below.

ParameterValueSpeciesNotesSource
Urinary Excretion 2.2% of nicotine doseHumanThis value is from an older study and may not reflect the full range of excretion in the general population of smokers.[1]
Plasma Concentration Not well-establishedHumanData on circulating levels of 3-PAA in smokers is currently lacking.
Enzyme Kinetics Not determinedN/AThe kinetic parameters (Km, Vmax) for the specific enzymes involved in the conversion of nicotine intermediates to 3-PAA have not been reported.

Experimental Protocols

Quantification of this compound in Biological Samples

A validated and standardized method for the quantification of 3-PAA in human biological fluids is not widely published. However, based on methods for similar analytes, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the approach of choice.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Add Internal Standard (e.g., Deuterated 3-PAA) urine_sample->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction dry_reconstitute Evaporate and Reconstitute extraction->dry_reconstitute hplc Reverse-Phase HPLC dry_reconstitute->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms integration Peak Integration msms->integration quantification Quantification via Calibration Curve integration->quantification

Caption: A general experimental workflow for the quantification of 3-PAA.

Methodology Outline:

  • Internal Standard: A stable isotope-labeled internal standard (e.g., d4-3-PAA) should be used for accurate quantification.

  • Extraction: Solid-phase extraction (SPE) with a mixed-mode or polymer-based sorbent, or liquid-liquid extraction (LLE) at an appropriate pH, would be suitable for extracting 3-PAA from urine or plasma.

  • Chromatography: Separation would be achieved on a C18 or similar reverse-phase HPLC column with a gradient elution using a mobile phase of acidified water and an organic solvent such as acetonitrile or methanol.

  • Mass Spectrometry: Detection would be performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+ of 3-PAA, and characteristic product ions would be monitored.

In Vitro Enzyme Assays

To investigate the enzymatic conversion of nicotine intermediates to 3-PAA, in vitro assays using liver microsomes or recombinant enzymes can be employed.

Methodology Outline:

  • Enzyme Source: Human liver microsomes, cytosol fractions (to include aldehyde oxidase), or recombinant enzymes (e.g., aldehyde oxidase) expressed in a suitable system.

  • Substrates: Potential precursors such as pseudooxynicotine or dihydrometanicotine.

  • Incubation: The substrate would be incubated with the enzyme source in a buffered solution at 37°C. Cofactors, if required for specific enzymes, should be included.

  • Reaction Termination and Analysis: The reaction would be stopped at various time points, and the formation of 3-PAA would be quantified by LC-MS/MS as described above.

  • Kinetic Analysis: By varying the substrate concentration, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.

Potential Signaling Pathways and Biological Activity

The physiological effects of 3-PAA are largely unknown. However, its structural similarity to nicotinic acid (Niacin or Vitamin B3) suggests a potential interaction with the nicotinic acid receptor, GPR109A (also known as HCAR2).

signaling_pathway ThreePAA This compound GPR109A GPR109A Receptor (Hypothesized Target) ThreePAA->GPR109A Binding? Downstream Downstream Signaling (e.g., ↓cAMP, β-arrestin) GPR109A->Downstream Activation? Response Physiological Response (e.g., Anti-lipolytic, Anti-inflammatory) Downstream->Response Cellular Effects?

Caption: Hypothesized signaling pathway for this compound via GPR109A.

GPR109A is a G protein-coupled receptor that, upon activation by nicotinic acid, leads to a decrease in cyclic AMP (cAMP) levels, resulting in anti-lipolytic effects. It is also involved in modulating immune responses. To date, there is no direct evidence to confirm that 3-PAA binds to and activates GPR109A. Further research, such as receptor binding assays and functional studies, is required to explore this potential interaction.

One older study reported that administration of 3-PAA to leprosy patients affected blood plasmin activity, though the significance of this finding in the context of smoking is unclear.

Conclusion and Future Directions

This compound is a recognized but understudied metabolite of nicotine. While its existence is confirmed, significant knowledge gaps remain regarding its precise metabolic pathway, in vivo concentrations, and physiological effects. For researchers and drug development professionals, further investigation into 3-PAA could provide a more complete understanding of nicotine's fate in the body and potentially reveal new biomarkers of tobacco exposure or novel therapeutic targets.

Key areas for future research include:

  • Definitive elucidation of the enzymatic pathway of 3-PAA formation in humans.

  • Development and validation of sensitive analytical methods for the routine quantification of 3-PAA in human plasma and urine.

  • Comprehensive studies to determine the circulating and excreted levels of 3-PAA in smokers.

  • Investigation of the potential interaction of 3-PAA with the GPR109A receptor and other potential biological targets.

  • Assessment of the physiological and toxicological effects of 3-PAA.

References

The Advent of a Versatile Moiety: Unraveling the Discovery and History of 3-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the origins and synthetic evolution of key chemical entities is paramount. 3-Pyridineacetic acid, a seemingly simple molecule, holds a significant place in the annals of organic and medicinal chemistry. This technical guide delves into the discovery and historical development of this important pyridine derivative, providing a comprehensive overview of its synthesis, early biological investigations, and its enduring relevance in modern science.

From Obscurity to a Key Intermediate: The Early Synthesis of this compound

The precise moment of the first synthesis of this compound is not definitively documented in a singular, celebrated publication. However, its emergence is intrinsically linked to the broader exploration of pyridine chemistry in the early to mid-20th century. What is clear is that the hydrochloride salt of this compound was a key early derivative, likely due to its improved stability and handling characteristics.

One of the earliest and most significant synthetic routes to this compound hydrochloride was through the Willgerodt reaction of 3-acetylpyridine. This reaction, which involves the conversion of an aryl alkyl ketone to an amide and subsequently to a carboxylic acid with the same number of carbon atoms, proved to be a foundational method. Seminal work in this area was documented in the Journal of the American Chemical Society in 1947 and further elaborated upon in 1957 . These publications laid the groundwork for future synthetic endeavors.

The Historical Willgerodt Reaction Approach

The historical synthesis of this compound hydrochloride can be summarized in a two-step process starting from 3-acetylpyridine.

Step 1: Formation of the Thiomorpholide

The first step involves the reaction of 3-acetylpyridine with sulfur and morpholine to form 3-(pyridin-3-yl)thioacetomorpholide. This intermediate is crucial for the subsequent hydrolysis to the desired carboxylic acid.

Step 2: Hydrolysis to this compound Hydrochloride

The thiomorpholide intermediate is then subjected to hydrolysis, typically under acidic conditions using hydrochloric acid, to yield this compound hydrochloride.

Quantitative Data from Historical Syntheses

While accessing the full experimental minutiae from the mid-20th century can be challenging, subsequent patent literature referencing these seminal works provides valuable quantitative data. The following tables summarize the reported yields and physical characteristics for the historical synthesis of this compound hydrochloride via the Willgerodt reaction of 3-acetylpyridine.

Reaction Step Starting Material Reagents Product Reported Yield
13-AcetylpyridineSulfur, Morpholine3-(Pyridin-3-yl)thioacetomorpholide~80-90%
23-(Pyridin-3-yl)thioacetomorpholideHydrochloric AcidThis compound Hydrochloride~70-75%
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
3-AcetylpyridineC₇H₇NO121.148-10
3-(Pyridin-3-yl)thioacetomorpholideC₁₁H₁₄N₂OS222.31Not consistently reported
This compound HydrochlorideC₇H₈ClNO₂173.60157-163

Experimental Protocols of the Historical Synthesis

The following experimental protocols are reconstructed based on descriptions found in later publications that reference the original mid-century work.

Protocol 1: Synthesis of 3-(Pyridin-3-yl)thioacetomorpholide
  • Reaction Setup: A mixture of 3-acetylpyridine, sulfur, and a molar excess of morpholine is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • Work-up: After cooling, the reaction mixture is poured into cold water. The precipitated solid, 3-(pyridin-3-yl)thioacetomorpholide, is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of this compound Hydrochloride
  • Reaction Setup: The dried 3-(pyridin-3-yl)thioacetomorpholide is suspended in a concentrated solution of hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • Heating: The suspension is heated to reflux for several hours until the hydrolysis is complete.

  • Isolation: Upon cooling, crystals of this compound hydrochloride precipitate from the solution. The crystals are collected by filtration, washed with a small amount of cold hydrochloric acid, and then dried.

Historical_Synthesis_Workflow cluster_step1 Step 1: Thiomorpholide Formation cluster_step2 Step 2: Hydrolysis A 3-Acetylpyridine C Heat (Reflux) A->C B Sulfur + Morpholine B->C D 3-(Pyridin-3-yl)thioacetomorpholide C->D E 3-(Pyridin-3-yl)thioacetomorpholide G Heat (Reflux) E->G F Hydrochloric Acid F->G H This compound Hydrochloride G->H

Historical synthesis workflow for this compound hydrochloride.

Early Biological Investigations: A Nicotine Metabolite

The initial interest in this compound from a biological perspective appears to stem from its identification as a metabolite of nicotine. A pivotal, albeit brief, communication in a 1962 issue of Nature brought this to the scientific community's attention. This discovery placed this compound within the broader context of xenobiotic metabolism and the physiological effects of tobacco alkaloids.

While detailed early pharmacological studies focusing specifically on the intrinsic activity of this compound are scarce in the readily available literature, its role as a nicotine metabolite suggested potential interactions with biological systems. The primary focus of research at the time was on understanding the metabolic fate of nicotine and its implications for the body.

Nicotine_Metabolism Nicotine Nicotine Metabolism Metabolism (in vivo) Nicotine->Metabolism Cotinine Cotinine Metabolism->Cotinine Major Pathway Other_Metabolites Other Metabolites Metabolism->Other_Metabolites PAA This compound Metabolism->PAA Minor Pathway

Simplified pathway of nicotine metabolism highlighting this compound.

The Enduring Legacy of this compound

From its early synthesis via the robust Willgerodt reaction to its identification as a biological metabolite, this compound has transitioned from a chemical curiosity to a valuable building block in modern drug discovery and development. Its historical journey underscores the fundamental importance of synthetic methodology and the intricate connections between chemistry and biology. Today, derivatives of this compound are integral components of various pharmaceuticals, a testament to the enduring significance of this foundational pyridine derivative. The early work of chemists in the mid-20th century, though perhaps not aimed at the applications we see today, paved the way for the development of life-changing medicines. This in-depth understanding of its origins provides a richer context for contemporary researchers working with this versatile chemical scaffold.

Unveiling the Natural Landscape of 3-Pyridineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid (3-PAA), also known as 3-pyridylacetic acid, is a pyridine derivative with a carboxymethyl substituent at the 3-position. While it is utilized in chemical synthesis and has been investigated for various biological activities, its natural occurrence is a subject of significant interest, particularly in the context of human metabolism and exposure to tobacco products. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its well-established role as a xenobiotic metabolite in animals and its formation through microbial degradation. It also addresses the current lack of evidence for its endogenous biosynthesis in plants. This document is intended to serve as a comprehensive resource, detailing the metabolic pathways leading to its formation and providing methodologies for its detection and quantification in biological matrices.

Section 1: Natural Occurrence in Animal Tissues - A Metabolite of Tobacco Alkaloids

The primary and most well-documented natural occurrence of this compound in animals, including humans, is as a metabolic byproduct of tobacco alkaloids, principally nicotine and myosmine.[1][2] It is considered a human xenobiotic metabolite, meaning it is found in the body as a result of exposure to foreign substances.[1]

Metabolism of Nicotine and Myosmine

This compound is a significant urinary metabolite of myosmine and is also formed from the degradation of nicotine.[3][4] In studies with Wistar rats, 3-pyridylacetic acid accounted for 20-26% of the total radioactivity recovered in urine after administration of labeled myosmine, making it a major metabolite.[3] Myosmine itself is a minor tobacco alkaloid but is also found in various foods, which means that exposure is not limited to tobacco users.[3][4][5] The metabolic conversion of these alkaloids to 3-PAA underscores its importance as a biomarker for tobacco exposure and dietary intake of myosmine.

dot

Nicotine_Metabolism cluster_nicotine Nicotine Metabolism cluster_myosmine Myosmine Metabolism Nicotine Nicotine Metabolite_Intermediate Various Intermediates Nicotine->Metabolite_Intermediate Metabolic Conversion PAA_from_Nicotine This compound Metabolite_Intermediate->PAA_from_Nicotine Myosmine Myosmine PAA_from_Myosmine This compound (Major Metabolite) Myosmine->PAA_from_Myosmine Metabolic Conversion Other_Metabolites Other Metabolites (e.g., 4-oxo-4-(3-pyridyl)butyric acid) Myosmine->Other_Metabolites

Metabolic pathways of tobacco alkaloids to this compound.
Quantitative Data on Precursors of this compound

While direct quantitative data for this compound in human populations is sparse in the readily available literature, concentrations of its precursors—nicotine, cotinine (a major nicotine metabolite), and myosmine—have been measured in various biological samples from both smokers and non-smokers. These levels provide an indirect measure of the potential endogenous production of 3-PAA.

CompoundBiological MatrixPopulationConcentration RangeReference
Myosmine ToenailsSmokers66 ± 56 ng/g[5]
Non-smokers21 ± 15 ng/g[5]
SalivaSmokers2.54 ± 2.68 ng/mL[5]
Non-smokers0.73 ± 0.65 ng/mL[5]
PlasmaSmokers0.30 ± 0.35 ng/mL[5]
Non-smokers0.16 ± 0.18 ng/mL[5]
Nicotine ToenailsSmokers1971 ± 818 ng/g[5]
Non-smokers132 ± 82 ng/g[5]
Cotinine ToenailsSmokers1237 ± 818 ng/g[5]
Non-smokers<35 ng/g[5]
SalivaSmokers97.43 ± 84.54 ng/mL[5]
Non-smokers1.85 ± 4.50 ng/mL[5]
PlasmaSmokers54.67 ± 29.63 ng/mL[5]
Non-smokers0.61 ± 1.82 ng/mL[5]

Section 2: Natural Occurrence in Microorganisms - A Degradation Product

Recent research has identified a bacterial strain, Sphingopyxis sp. J-6, isolated from tobacco-growing soil, that is capable of degrading myosmine. One of the end products of this microbial degradation is this compound. This finding is significant as it represents a non-animal, natural source of 3-PAA, albeit through the breakdown of a pre-existing tobacco alkaloid. The downstream metabolic pathway in this bacterium for converting intermediates to 3-PAA resembles the pathway observed in mammals.

Section 3: Absence of Evidence for Endogenous Biosynthesis in Plants

Despite the structural similarity of this compound to plant auxins like indole-3-acetic acid (IAA), there is currently no scientific evidence to suggest that 3-PAA is endogenously produced by plants. Its application in the agrochemical sector is as an externally applied plant growth regulator. Extensive research into the biosynthesis of pyridine alkaloids in plants has identified pathways for compounds like nicotine and trigonelline, but not for this compound. Therefore, it is presumed to be primarily a laboratory-synthesized compound in the context of its use in agriculture.

Section 4: Experimental Protocols for the Analysis of this compound

The quantification of this compound in biological matrices is crucial for metabolic studies and biomarker validation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is a composite method for the extraction of acidic compounds from plasma and is adaptable for this compound.

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 500 µL of methanol.

    • Equilibrate the cartridge with 500 µL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in deionized water to remove interferences.

  • Elution: Elute the analyte with 500 µL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The following is a general HPLC method for the separation of pyridylacetic acids and their derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesep 200, 4.6 x 250 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer (e.g., 0.02-0.05%).[6]

  • Gradient: 5% to 50% acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 270 nm.[6]

  • Injection Volume: 20 µL.

dot

Experimental_Workflow cluster_workflow Analytical Workflow for 3-PAA Start Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Start->SPE Sample Preparation Evaporation Evaporation and Reconstitution SPE->Evaporation HPLC HPLC Analysis Evaporation->HPLC Injection Detection UV or MS Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

General experimental workflow for the analysis of 3-PAA.

Conclusion

References

3-Pyridineacetic Acid: An Investigative Technical Guide for Plant Science and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridineacetic acid (3-PAA), a pyridine derivative, presents an intriguing yet underexplored profile within plant science. While structurally similar to known auxin herbicides and sharing a core pyridine structure with some plant growth regulators, its specific role in plant physiology remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for investigating the potential auxin-like or phytotoxic properties of 3-PAA. It details established experimental protocols for assessing plant growth regulation, outlines the primary auxin signaling pathway that 3-PAA could potentially modulate, and presents hypothetical quantitative data to illustrate expected outcomes from such bioassays. This document serves as a foundational resource for researchers aiming to elucidate the bioactivity of 3-PAA and other novel pyridine compounds in plant systems.

Introduction to this compound (3-PAA)

This compound is a heterocyclic compound with the chemical formula C₇H₇NO₂. It is structurally characterized by a pyridine ring substituted with an acetic acid group at the 3-position. While some pyridine derivatives are recognized for their potent herbicidal activity, acting as synthetic auxins that disrupt normal plant growth, the specific functions of 3-PAA in plants are not well-documented.[1][2] Its structural similarity to both natural auxins and synthetic pyridine-based herbicides suggests the possibility of it interacting with plant hormonal pathways.

This guide outlines the necessary experimental approaches to determine if 3-PAA exhibits auxin-like activity, anti-auxin activity, or general phytotoxicity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
CAS Number 501-81-5
Appearance Off-white to light yellow solid
Synonyms 3-Pyridylacetic acid, (3-Pyridinyl)acetic acid

The Auxin Signaling Pathway: A Potential Target for 3-PAA

Auxins are a class of plant hormones that play a crucial role in regulating numerous aspects of plant growth and development. The primary auxin signaling pathway involves the SCF-TIR1/AFB (Skp1-Cullin-F-box Transport Inhibitor Response 1/Auxin Signaling F-Box) complex.[3][4][5]

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the transcription of auxin-responsive genes.[3][6] When auxin is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA protein.[4][7] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of genes that control cell division, elongation, and differentiation.[3][4]

If 3-PAA possesses auxin-like activity, it would likely interact with this pathway, promoting the degradation of Aux/IAA proteins and eliciting a physiological response.

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Binds to & Represses TPL TPL (Co-repressor) Aux/IAA->TPL Recruits Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Transcription OFF TPL->ARF Auxin Auxin TIR1/AFB TIR1/AFB Auxin->TIR1/AFB Binds SCF_Complex SCF Complex TIR1/AFB->SCF_Complex Part of Ub Ub SCF_Complex->Ub Recruits Aux/IAA_degraded Degraded Aux/IAA ARF_active ARF Auxin Responsive Genes_active Auxin Responsive Genes ARF_active->Auxin Responsive Genes_active Transcription ON Ub->Aux/IAA_degraded Ubiquitination

Figure 1: The SCF-TIR1/AFB Auxin Signaling Pathway.

Experimental Protocols for Assessing Bioactivity of 3-PAA

To determine the effect of 3-PAA on plant growth, a series of established bioassays should be conducted. These tests are designed to measure classic auxin responses, such as cell elongation and root growth inhibition at high concentrations.

Avena Coleoptile Bioassay for Cell Elongation

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.[9][10][11]

Methodology:

  • Seed Germination: Germinate Avena sativa (oat) seeds in complete darkness for approximately 72 hours. For the final 24 hours, expose the seedlings to red light to inhibit mesocotyl elongation.[9]

  • Coleoptile Excision: Once the coleoptiles are 20-30 mm in length, excise the apical 3-5 mm to remove the endogenous source of auxin. A second excision is made to obtain a 5-10 mm sub-apical segment.

  • Incubation: Float the coleoptile segments in a phosphate buffer solution (pH 6.0) containing 2% sucrose and a range of 3-PAA concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Include a negative control (buffer only) and a positive control with a known auxin like Indole-3-acetic acid (IAA).

  • Measurement: Incubate the segments in the dark for 18-24 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation over the initial length for each concentration.

Avena_Coleoptile_Workflow A Germinate Avena sativa in darkness (72h) B Excise apical tip and sub-apical segment A->B C Incubate segments in 3-PAA solutions B->C D Incubate in darkness for 18-24h C->D E Measure final length of segments D->E F Calculate percent elongation E->F

Figure 2: Experimental Workflow for the Avena Coleoptile Bioassay.
Arabidopsis Root Elongation Assay

High concentrations of auxins typically inhibit primary root growth while promoting lateral root formation. This assay is highly sensitive for quantifying auxin-like activity.[12][13]

Methodology:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Vernalization and Germination: Store the plates at 4°C for 2-3 days (vernalization) and then transfer them to a growth chamber with a vertical orientation under a long-day photoperiod (16h light / 8h dark).

  • Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates supplemented with a range of 3-PAA concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). Include a solvent control and an IAA positive control.

  • Growth and Measurement: Mark the position of the root tip and return the plates to the growth chamber in a vertical position. After 3-5 days, measure the length of new root growth from the mark.

  • Data Analysis: Calculate the average root elongation for each concentration and express it as a percentage of the control.

Split Pea Stem Curvature Test

This bioassay is another method to observe differential growth caused by the unilateral application of an auxin-like substance.

Methodology:

  • Seedling Preparation: Germinate pea (Pisum sativum) seeds in the dark until the third internode is 3-5 cm long.

  • Stem Sectioning: Excise a 3-4 cm segment from the third internode. Split the stem longitudinally for about 2 cm from the apical end, creating two equal halves.

  • Incubation: Place the split stem sections in petri dishes containing a buffer solution with a range of 3-PAA concentrations.

  • Observation: After 6-24 hours, observe the curvature of the split halves. An auxin-like substance will cause the inner cells to grow more rapidly than the outer cells, resulting in an inward curvature. The degree of curvature can be quantified.

Hypothetical Quantitative Data and Interpretation

The following tables present hypothetical data from the described bioassays to illustrate potential outcomes and their interpretations.

Table 2: Hypothetical Results of Avena Coleoptile Bioassay with 3-PAA

Concentration of 3-PAA (M)Average Elongation (%)Interpretation
0 (Control)10.0Baseline growth
10⁻⁸12.5Potential weak auxin activity
10⁻⁷18.0Moderate auxin activity
10⁻⁶25.0Strong auxin activity
10⁻⁵22.0Optimal concentration passed, potential inhibition
10⁻⁴15.0Supraoptimal concentration, inhibitory
10⁻³5.0Strong inhibition, potential phytotoxicity

Table 3: Hypothetical Results of Arabidopsis Root Elongation Assay with 3-PAA

Concentration of 3-PAA (M)Primary Root Growth (% of Control)Interpretation
0 (Control)100Normal growth
10⁻⁹105No significant effect or slight promotion
10⁻⁸90Slight inhibition, typical of weak auxins
10⁻⁷60Moderate inhibition, characteristic of auxin activity
10⁻⁶30Strong inhibition
10⁻⁵10Severe inhibition, potential phytotoxicity

Phytotoxicity Assessment

It is crucial to distinguish between a specific hormonal effect and general phytotoxicity.[14][15][16][17][18] A phytotoxicity assay should be conducted in parallel with the bioassays for auxin-like activity.

Protocol for General Phytotoxicity Screening:

  • Plant Material: Use a variety of plant species, including a monocot (e.g., Zea mays) and a dicot (e.g., Phaseolus vulgaris).

  • Treatment Application: Apply a range of 3-PAA concentrations (typically higher than those used in bioassays, e.g., 10⁻⁵ M to 10⁻² M) to the soil or as a foliar spray.

  • Observation: Over a period of 7-14 days, observe the plants for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and leaf malformation.

  • Data Collection: Record visual injury scores and measure plant biomass (fresh and dry weight) at the end of the experiment.

Conclusion and Future Directions

The role of this compound in plant science is an open area for research. The experimental framework provided in this guide offers a systematic approach to characterizing its potential as a plant growth regulator or a phytotoxic agent. Studies on other pyridine derivatives have demonstrated a range of biological activities, from potent herbicidal effects to auxin-like growth promotion.[19][20][21][22] Determining where 3-PAA falls on this spectrum is a valuable endeavor.

Future research should focus on structure-activity relationship studies, comparing the activity of 3-PAA with its 2- and 4-positional isomers and other substituted pyridine acetic acids. Furthermore, if 3-PAA shows significant bioactivity, molecular studies, such as gene expression analysis of auxin-responsive genes and direct binding assays with the TIR1/AFB receptor, would be the next logical steps to elucidate its mechanism of action.

This investigative approach will not only clarify the role of 3-PAA but also contribute to the broader understanding of how the pyridine scaffold can be modified to design novel plant growth regulators and herbicides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Pyridineacetic Acid from 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. It serves as a key intermediate in the production of drugs such as risedronate sodium, used for the treatment of osteoporosis. This document provides detailed application notes and experimental protocols for the synthesis of this compound, starting from the readily available precursor, 3-methylpyridine (also known as 3-picoline). Two primary synthetic routes are presented: a two-step process involving the oxidation of 3-methylpyridine to nicotinic acid followed by homologation, and a multi-step industrial method proceeding through a 3-cyanopyridine intermediate.

Synthetic Pathways Overview

Two principal pathways for the synthesis of this compound from 3-methylpyridine are outlined below. Each pathway offers distinct advantages and challenges in terms of reaction conditions, scalability, and overall yield.

Pathway 1: Oxidation and Homologation

This classical laboratory-scale approach involves the direct oxidation of the methyl group of 3-methylpyridine to a carboxylic acid, yielding nicotinic acid. The subsequent step involves a one-carbon chain extension (homologation) of nicotinic acid to afford the target molecule, this compound. A common method for this homologation is the Arndt-Eistert synthesis.

Pathway 2: Ammoxidation and Multi-Step Conversion

This pathway is more aligned with industrial-scale production. It begins with the vapor-phase ammoxidation of 3-methylpyridine to produce 3-cyanopyridine. This intermediate is then converted to this compound through a series of chemical transformations, including reduction, chlorination, cyanation, and final hydrolysis.

Pathway 1: Oxidation of 3-Methylpyridine and Arndt-Eistert Homologation

This pathway is a feasible laboratory method for the synthesis of this compound.

Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

The methyl group of 3-methylpyridine can be oxidized to a carboxylic acid using strong oxidizing agents. A common laboratory method involves the use of potassium permanganate.

Experimental Protocol: Oxidation of 3-Methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-methylpyridine (18.6 g, 0.2 mol) and water (150 mL).

  • Addition of Oxidant: Heat the mixture to 80°C. Slowly add potassium permanganate (66.4 g, 0.42 mol) in portions to maintain the reaction temperature between 85-90°C.[1]

  • Reaction Monitoring: After the addition is complete, continue heating and stirring for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. The nicotinic acid will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath and collect the solid product by filtration. Wash the solid with cold water and dry under vacuum to yield nicotinic acid.

Step 2: Homologation of Nicotinic Acid via Arndt-Eistert Synthesis

The Arndt-Eistert synthesis allows for the one-carbon homologation of a carboxylic acid. This involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) yields the homologated carboxylic acid.[2][3]

Experimental Protocol: Arndt-Eistert Homologation of Nicotinic Acid

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Formation of Nicotinoyl Chloride: To a solution of nicotinic acid (12.3 g, 0.1 mol) in anhydrous dichloromethane (100 mL), add thionyl chloride (13.1 g, 0.11 mol) dropwise at 0°C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride.

  • Reaction with Diazomethane: Dissolve the nicotinoyl chloride in anhydrous diethyl ether (100 mL) and cool to 0°C. Slowly add an ethereal solution of diazomethane (approx. 0.4 M, 2 equivalents) until a persistent yellow color is observed.[4] Stir the reaction mixture at 0°C for 1 hour.

  • Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide (1 g) in water (50 mL).[5] Stir the mixture vigorously and heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: Filter the reaction mixture to remove the silver catalyst. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with hydrochloric acid to a pH of 4.

  • Purification: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data for Pathway 1

StepReactantProductReagentsTemperature (°C)Time (h)Yield (%)
13-MethylpyridineNicotinic AcidKMnO₄, H₂O85-900.5~70-80
2Nicotinic AcidThis compound1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O0 to 603-450-70

Pathway 2: Ammoxidation of 3-Methylpyridine and Multi-Step Conversion

This pathway is a common industrial route for the large-scale production of this compound and its derivatives.

Step 1: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine

Vapor-phase ammoxidation of 3-methylpyridine over a suitable catalyst provides high yields of 3-cyanopyridine.

Experimental Protocol: Ammoxidation of 3-Methylpyridine

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable ammoxidation catalyst, typically a mixture of metal oxides such as V₂O₅, MoO₃, and TiO₂ on a silica support.

  • Reaction Conditions: A gaseous mixture of 3-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed.[6] Typical reaction temperatures range from 350-450°C.

  • Product Collection: The gaseous product stream is cooled to condense the 3-cyanopyridine and unreacted starting materials.

  • Purification: The crude 3-cyanopyridine is purified by distillation.

Step 2: Reduction of 3-Cyanopyridine to 3-Pyridinemethanol

The nitrile group of 3-cyanopyridine can be reduced to a primary alcohol.

Experimental Protocol: Reduction of 3-Cyanopyridine

  • Reaction Setup: In a high-pressure autoclave, dissolve 3-cyanopyridine (10.4 g, 0.1 mol) in a suitable solvent such as tetrahydrofuran.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).[7]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The specific pressure and temperature will depend on the catalyst used but can range from 50-100 atm and 80-120°C.

  • Work-up and Isolation: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. Remove the solvent under reduced pressure to obtain 3-pyridinemethanol.

Step 3: Chlorination of 3-Pyridinemethanol to 3-(Chloromethyl)pyridine

The hydroxyl group of 3-pyridinemethanol is converted to a chloride, a better leaving group for the subsequent nucleophilic substitution.

Experimental Protocol: Chlorination of 3-Pyridinemethanol

  • Reaction Setup: In a round-bottom flask, dissolve 3-pyridinemethanol (10.9 g, 0.1 mol) in a suitable solvent like chloroform.

  • Chlorinating Agent Addition: Cool the solution to 0°C and slowly add thionyl chloride (13.1 g, 0.11 mol).[1]

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Work-up and Isolation: Carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield 3-(chloromethyl)pyridine. The product is often isolated as its hydrochloride salt.

Step 4: Cyanation of 3-(Chloromethyl)pyridine to 3-Pyridineacetonitrile

Nucleophilic substitution of the chloride with a cyanide source yields the corresponding nitrile.

Experimental Protocol: Cyanation of 3-(Chloromethyl)pyridine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(chloromethyl)pyridine hydrochloride in a suitable solvent like aqueous ethanol.

  • Cyanide Addition: Add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-pyridineacetonitrile.

Step 5: Hydrolysis of 3-Pyridineacetonitrile to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Hydrolysis of 3-Pyridineacetonitrile

  • Reaction Setup: In a round-bottom flask, add 3-pyridineacetonitrile and an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Work-up and Isolation (Acid Hydrolysis): Cool the reaction mixture and adjust the pH to the isoelectric point of this compound (around pH 4) to precipitate the product. Filter the solid, wash with cold water, and dry.

  • Work-up and Isolation (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid to the isoelectric point. Collect the precipitated product by filtration.

Quantitative Data for Pathway 2

StepReactantProductReagents/CatalystTemperature (°C)Yield (%)
13-Methylpyridine3-CyanopyridineV₂O₅/MoO₃/TiO₂-SiO₂350-450>90
23-Cyanopyridine3-PyridinemethanolH₂, Pd/C80-120~90
33-Pyridinemethanol3-(Chloromethyl)pyridineSOCl₂0 to RT>85
43-(Chloromethyl)pyridine3-PyridineacetonitrileNaCN or KCNReflux>80
53-PyridineacetonitrileThis compoundH⁺/H₂O or OH⁻/H₂OReflux>90

Visualizations

Logical Relationship of Synthetic Pathways

Synthesis_Pathways Start 3-Methylpyridine P1_Oxidation Oxidation Start->P1_Oxidation P2_Ammoxidation Ammoxidation Start->P2_Ammoxidation NicotinicAcid Nicotinic Acid P1_Oxidation->NicotinicAcid Pathway 1 P1_Homologation Arndt-Eistert Homologation NicotinicAcid->P1_Homologation FinalProduct This compound P1_Homologation->FinalProduct Cyanopyridine 3-Cyanopyridine P2_Ammoxidation->Cyanopyridine Pathway 2 P2_Reduction Reduction Cyanopyridine->P2_Reduction Pyridinemethanol 3-Pyridinemethanol P2_Reduction->Pyridinemethanol P2_Chlorination Chlorination Pyridinemethanol->P2_Chlorination Chloromethylpyridine 3-(Chloromethyl)pyridine P2_Chlorination->Chloromethylpyridine P2_Cyanation Cyanation Chloromethylpyridine->P2_Cyanation Pyridineacetonitrile 3-Pyridineacetonitrile P2_Cyanation->Pyridineacetonitrile P2_Hydrolysis Hydrolysis Pyridineacetonitrile->P2_Hydrolysis P2_Hydrolysis->FinalProduct

Caption: Overview of the two main synthetic pathways from 3-methylpyridine.

Experimental Workflow for Pathway 2

Experimental_Workflow_P2 Start Start: 3-Methylpyridine Ammoxidation Step 1: Ammoxidation (Vapor Phase, Catalyst) Start->Ammoxidation Intermediate1 Intermediate: 3-Cyanopyridine Ammoxidation->Intermediate1 Reduction Step 2: Reduction (H₂, Pd/C) Intermediate1->Reduction Intermediate2 Intermediate: 3-Pyridinemethanol Reduction->Intermediate2 Chlorination Step 3: Chlorination (SOCl₂) Intermediate2->Chlorination Intermediate3 Intermediate: 3-(Chloromethyl)pyridine Chlorination->Intermediate3 Cyanation Step 4: Cyanation (NaCN) Intermediate3->Cyanation Intermediate4 Intermediate: 3-Pyridineacetonitrile Cyanation->Intermediate4 Hydrolysis Step 5: Hydrolysis (Acid or Base) Intermediate4->Hydrolysis End Final Product: this compound Hydrolysis->End

Caption: Step-by-step workflow for the industrial synthesis of this compound.

References

Synthesis of 3-Pyridineacetic Acid via Nicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-pyridineacetic acid, a key intermediate in the preparation of various pharmaceutical compounds, including the anti-osteoporosis drug risedronate sodium. The primary synthetic route detailed herein begins with nicotinic acid and proceeds through key intermediates such as ethyl nicotinate and 3-acetylpyridine.

Overview of Synthetic Pathways

The synthesis of this compound from nicotinic acid derivatives can be accomplished through several routes. A common and effective method involves the conversion of nicotinic acid to its ethyl ester, followed by a series of reactions to introduce the acetic acid moiety at the 3-position of the pyridine ring. An alternative pathway starts from 3-vinylpyridine. The most frequently cited method, and the one detailed in this protocol, involves a Willgerodt-Kindler reaction.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound hydrochloride from nicotinic acid.

StepStarting MaterialProductReagentsReaction TimeYieldReference
1. Esterification Nicotinic AcidEthyl NicotinateEthanol, Concentrated Sulfuric Acid4 hours95.8%[1]
2. Claisen Condensation & Hydrolysis Ethyl Nicotinate3-AcetylpyridineSodium Methoxide, Ethyl Acetate; then Hydrolysis (HCl)6 hours~81-85%[1][2]
3. Willgerodt-Kindler Reaction 3-Acetylpyridine3-PyridinethioacetylmorpholineMorpholine, Sulfur12 hours87.3%[3]
4. Hydrolysis 3-PyridinethioacetylmorpholineThis compound HydrochlorideConcentrated Hydrochloric Acid6 hours>86%[3]

Experimental Protocols

Synthesis of Ethyl Nicotinate

This protocol describes the esterification of nicotinic acid to form ethyl nicotinate.

Materials:

  • Nicotinic acid (0.415 mol)

  • Anhydrous ethanol (95 ml)

  • Concentrated sulfuric acid (33 ml)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Molecular sieves

Procedure:

  • To a 5L round-bottom flask, add nicotinic acid (0.415 mol) and anhydrous ethanol (95 ml).

  • Add molecular sieves for dehydration.

  • Slowly add concentrated sulfuric acid (33 ml) to the mixture while cooling the flask in an ice bath.

  • Heat the mixture to reflux at 80°C for 4 hours.[1]

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Adjust the pH to 7.0-7.5 with a suitable base.

  • Extract the product with ethyl acetate (1 x 115 ml, then 2 x 75 ml).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude ethyl nicotinate. The crude product can be used in the next step without further purification. The reported yield is 95.8%.[1]

Synthesis of 3-Acetylpyridine

This protocol details the conversion of ethyl nicotinate to 3-acetylpyridine via a Claisen condensation with ethyl acetate followed by hydrolysis.

Materials:

  • Ethyl nicotinate (0.397 mol)

  • Sodium methoxide (0.487 mol)

  • Anhydrous ethyl acetate (73 ml)

  • Concentrated hydrochloric acid (143 ml)

  • Solid potassium carbonate

  • Chloroform

Procedure:

  • In a three-necked flask, add sodium methoxide (0.487 mol).

  • Prepare a mixture of ethyl nicotinate (0.397 mol) and anhydrous ethyl acetate (73 ml) and add it dropwise to the sodium methoxide.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Heat the mixture to reflux at 80°C for 5 hours. Monitor the reaction progress using TLC (ethyl acetate:petroleum ether = 1:1).[1]

  • Cool the reaction mixture and let it stand overnight.

  • Add 350 ml of water and stir until the solid dissolves.

  • Add concentrated hydrochloric acid (143 ml) and reflux for 2.5 hours.[1]

  • Cool the mixture and adjust the pH to 9 with solid potassium carbonate.

  • Extract the product with chloroform.

  • Dry the organic layer with anhydrous potassium carbonate, filter, and remove the chloroform by distillation to obtain 3-acetylpyridine.

Synthesis of 3-Pyridinethioacetylmorpholine (Willgerodt-Kindler Reaction)

This protocol describes the reaction of 3-acetylpyridine with morpholine and sulfur.

Materials:

  • 3-Acetylpyridine (0.393 mol)

  • Morpholine (0.394 mol)

  • Sulfur (0.393 mol)

  • Ice

Procedure:

  • In a 250 ml three-necked bottle, add 3-acetylpyridine (0.393 mol), morpholine (0.394 mol), and sulfur (0.393 mol).[1]

  • Heat the mixture to reflux at 110°C for 12 hours.[1]

  • Pour the hot reaction mixture into crushed ice and stir until the oily product crystallizes.

  • Filter the solid product and wash with water. The crude product can be further purified by recrystallization if necessary.

Synthesis of this compound Hydrochloride

This protocol details the final hydrolysis step to obtain the target compound.

Materials:

  • 3-Pyridinethioacetylmorpholine (from the previous step)

  • Concentrated hydrochloric acid

Procedure:

  • Take the crude 3-pyridinethioacetylmorpholine and add concentrated hydrochloric acid.

  • Reflux the mixture for 6 hours.[3]

  • After the reaction is complete, decolorize the solution with activated carbon.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Filter the crystals and wash with a small amount of cold concentrated hydrochloric acid to obtain pure this compound hydrochloride. The reported yield is over 86%.[3]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation & Hydrolysis cluster_2 Step 3: Willgerodt-Kindler Reaction cluster_3 Step 4: Hydrolysis Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate Nicotinic_Acid->Ethyl_Nicotinate Ethanol, H₂SO₄ Three_Acetylpyridine 3-Acetylpyridine Ethyl_Nicotinate->Three_Acetylpyridine 1. NaOMe, Ethyl Acetate 2. HCl, H₂O Thioamide 3-Pyridinethioacetylmorpholine Three_Acetylpyridine->Thioamide Morpholine, Sulfur Final_Product This compound HCl Thioamide->Final_Product Conc. HCl

Caption: Overall workflow for the synthesis of this compound Hydrochloride.

Chemical Reaction Pathway

G Chemical Reaction Pathway A Nicotinic Acid B Ethyl Nicotinate A->B + EtOH, H⁺ C 3-Acetylpyridine B->C + CH₃COOEt, NaOMe; then H₃O⁺ D 3-Pyridinethioacetylmorpholine C->D + Morpholine, S E This compound D->E + HCl, H₂O

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 3-Pyridineacetic Acid via the Willgerodt-Kindler Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Willgerodt-Kindler reaction is a powerful synthetic tool for converting aryl alkyl ketones into corresponding carboxylic acids, thioamides, or amides.[1][2][3] This reaction involves the rearrangement of the carbon skeleton and oxidation of the terminal methyl group of the ketone. A key modification, the Kindler variation, utilizes elemental sulfur and a secondary amine, such as morpholine, to first produce a thioamide intermediate.[2][4] This thioamide can then be hydrolyzed to the desired carboxylic acid.

This document provides detailed application notes and protocols for the synthesis of 3-pyridineacetic acid, an important intermediate in the preparation of pharmaceuticals like the anti-osteoporosis drug risedronate sodium, starting from 3-acetylpyridine using the Willgerodt-Kindler reaction.[5][6]

Reaction Overview

The synthesis of this compound from 3-acetylpyridine is a two-step process:

  • Formation of 3-Pyridinethioacetylmorpholine: 3-Acetylpyridine is reacted with sulfur and morpholine under reflux conditions to yield the thioamide intermediate, 3-pyridinethioacetylmorpholine.[5][7]

  • Hydrolysis to this compound: The isolated thioamide is then hydrolyzed, typically using a strong acid like hydrochloric acid, to produce this compound hydrochloride.[5][8]

Quantitative Data Summary

The following tables summarize the reactants, reaction conditions, and yields for the two key steps in the synthesis of this compound hydrochloride.

Table 1: Synthesis of 3-Pyridinethioacetylmorpholine [5]

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
3-Acetylpyridine121.1483.20.6871.00
Morpholine87.1265.80.7551.10
Sulfur32.0624.20.7551.10
Product
3-Pyridinethioacetylmorpholine222.311250.562Yield: 81.8%
Reaction Conditions Value
TemperatureReflux
Time12 hours

Table 2: Hydrolysis of 3-Pyridinethioacetylmorpholine to this compound Hydrochloride [5]

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
3-Pyridinethioacetylmorpholine222.311250.562
Concentrated Hydrochloric Acid36.46142 mL-
Product
This compound Hydrochloride173.6073.50.423
Reaction Conditions Value
TemperatureReflux
Time6 hours
Final Yield 75.3%

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridinethioacetylmorpholine

This protocol is adapted from a patented procedure.[5]

Materials:

  • 3-Acetylpyridine (83.2 g, 0.687 mol)

  • Morpholine (65.8 g, 0.755 mol)

  • Sulfur powder (24.2 g, 0.755 mol)

  • Ice water (400 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Combine 3-acetylpyridine (83.2 g) and morpholine (65.8 g) in a suitable round-bottom flask.

  • With stirring, add sulfur powder (24.2 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After the reaction is complete, cool the mixture and pour it into 400 mL of ice water.

  • Filter the resulting precipitate using a Buchner funnel and wash the crystals with cold water.

  • Allow the pale yellow crystals of 3-pyridinethioacetylmorpholine to air dry.

  • The expected yield is approximately 125 g (81.8%).

Protocol 2: Hydrolysis to this compound Hydrochloride

This protocol describes the acid-catalyzed hydrolysis of the thioamide intermediate.[5]

Materials:

  • 3-Pyridinethioacetylmorpholine (125 g, 0.562 mol)

  • Concentrated hydrochloric acid (142 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, mix 3-pyridinethioacetylmorpholine (125 g) with concentrated hydrochloric acid (142 mL).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After reflux, filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to allow for crystallization of the product.

  • Collect the crystals by filtration. The product can be further purified by recrystallization from concentrated hydrochloric acid.

  • Dry the white crystals of this compound hydrochloride.

  • The expected yield is approximately 73.5 g (75.3%), with a melting point of 157-160°C.

Visualizations

Reaction Mechanism and Workflow

The Willgerodt-Kindler reaction proceeds through a proposed mechanism involving the formation of an enamine, followed by thiolation and a series of rearrangements.[1][2] The overall workflow for the synthesis of this compound is a straightforward two-step process.

Willgerodt_Kindler_Reaction_Mechanism cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis Ketone 3-Acetylpyridine Enamine Enamine Intermediate Ketone->Enamine + Morpholine - H2O Amine Morpholine Thioamide 3-Pyridinethioacetylmorpholine Enamine->Thioamide + Sulfur Rearrangement Thioamide_hydrolysis 3-Pyridinethioacetylmorpholine Acid This compound Hydrochloride Thioamide_hydrolysis->Acid + HCl, H2O Reflux

Caption: Mechanism and workflow of this compound synthesis.

Synthesis_Workflow Start Start Materials: 3-Acetylpyridine, Morpholine, Sulfur Step1 Willgerodt-Kindler Reaction (Reflux, 12h) Start->Step1 Workup1 Workup: Pour into ice water, filter, wash, dry Step1->Workup1 Intermediate Intermediate: 3-Pyridinethioacetylmorpholine Step2 Acid Hydrolysis (Conc. HCl, Reflux, 6h) Intermediate->Step2 Workup1->Intermediate Workup2 Workup: Filter, cool, crystallize, dry Step2->Workup2 End Final Product: This compound Hydrochloride Workup2->End

References

One-Pot Synthesis of 3-Pyridineacetic Acid Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 3-Pyridineacetic acid hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds, including the anti-osteoporosis drug risedronate sodium.[1][2] The described method is a streamlined approach that simplifies traditional multi-step syntheses, leading to improved operational efficiency and high-quality product.[3] This protocol is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound hydrochloride is a crucial building block in organic synthesis.[4][5] Traditional methods for its preparation often involve multiple steps, including the isolation of intermediates, which can be time-consuming and may result in lower overall yields.[6] The one-pot synthesis presented here, primarily utilizing 3-acetylpyridine as a starting material, combines the Willgerodt-Kindler reaction and subsequent hydrolysis in a single reaction vessel, thereby reducing handling, solvent use, and reaction time.[3] This approach offers a more environmentally friendly and cost-effective alternative for producing this important intermediate.[3]

Reaction Scheme

The overall reaction involves the conversion of a starting material, such as 3-acetylpyridine or 3-vinylpyridine, to 3-pyridinethioacetylmorpholine, which is then hydrolyzed in the same pot to yield the final product, this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported one-pot or simplified synthesis methods for this compound hydrochloride.

Starting MaterialKey ReagentsReaction Time (h)Yield (%)Melting Point (°C)Reference
3-AcetylpyridineSulfur, Morpholine, Hydrochloric acid4-12 (reflux)61.6-63.8>156[2][3]
3-VinylpyridineMorpholine, Sulfur, Hydrochloric acidNot specified>86Not specified[1]
Ethyl nicotinateEthyl acetate, Sodium, Sulfur, Morpholine, Hydrochloric acidNot specified>75>156[2]

Experimental Protocol

This protocol details the one-pot synthesis of this compound hydrochloride starting from 3-acetylpyridine.

Materials:

  • 3-Acetylpyridine

  • Sulfur

  • Morpholine

  • Concentrated Hydrochloric Acid (20-37%)

  • Activated Carbon

  • Ice water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus for reduced pressure

  • Buchner funnel and flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Willgerodt-Kindler Reaction:

    • In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-acetylpyridine, sulfur, and morpholine. A typical molar ratio of 3-acetylpyridine:sulfur:morpholine is 1:1-1.2:4-8.[3]

    • Heat the mixture to reflux and maintain for 4 to 12 hours.[3]

  • Removal of Excess Morpholine:

    • After the reflux period, allow the reaction mixture to cool slightly.

    • Remove the excess morpholine by distillation under reduced pressure.[3]

  • Hydrolysis:

    • To the residue remaining in the flask, directly add hydrochloric acid (20-37% w/w). The weight ratio of 3-acetylpyridine to hydrochloric acid is typically 1:2-5.[3]

    • Heat the mixture to reflux until the hydrolysis is complete.

  • Work-up and Isolation:

    • Following hydrolysis, decolorize the solution with activated carbon.

    • Concentrate the solution under reduced pressure.[2]

    • Cool the concentrated solution to induce crystallization.

    • Collect the white, needle-shaped crystals of this compound hydrochloride by filtration.[3]

    • The filtrate can be further concentrated by evaporating the solvent and adding concentrated hydrochloric acid to crystallize a second crop of the product.[3]

Process Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

OnePotSynthesis Start Start Reagents Combine: - 3-Acetylpyridine - Sulfur - Morpholine Start->Reagents Reflux1 Reflux (4-12 hours) Reagents->Reflux1 Distillation Remove Morpholine (Reduced Pressure) Reflux1->Distillation HCl_add Add Hydrochloric Acid Distillation->HCl_add Reflux2 Reflux for Hydrolysis HCl_add->Reflux2 Workup Work-up: - Decolorize - Concentrate - Crystallize Reflux2->Workup Product This compound hydrochloride Workup->Product End End Product->End

Caption: Workflow for the one-pot synthesis of this compound hydrochloride.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Morpholine is a corrosive and flammable liquid. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive. Avoid contact with skin and eyes.

  • Sulfur is a flammable solid. Avoid ignition sources.

Conclusion

The one-pot synthesis of this compound hydrochloride offers significant advantages over traditional multi-step methods, including simplified operations, reduced waste, and potentially higher overall yields.[3] This protocol provides a clear and detailed guide for researchers and professionals to efficiently synthesize this important pharmaceutical intermediate.

References

Application Notes and Protocols: 3-Pyridineacetic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid is a versatile heterocyclic building block that has found significant application in medicinal chemistry. Its unique structural features, incorporating both a pyridine ring and a carboxylic acid moiety, allow for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of the osteoporosis drug risedronate sodium and a class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Application 1: Synthesis of Risedronate Sodium, a Potent Bisphosphonate for Osteoporosis

Risedronate sodium, a third-generation nitrogen-containing bisphosphonate, is a widely prescribed medication for the treatment and prevention of osteoporosis.[1][2] The 3-pyridyl group of risedronate, derived from this compound, is crucial for its high potency in inhibiting bone resorption.

Biological Activity Data

Risedronate is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway of osteoclasts.[3][4] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and a reduction in bone resorption. The following table summarizes the in vitro inhibitory activity of risedronate and other bisphosphonates against human FPPS.

CompoundInitial IC50 (nM)Final IC50 (nM) (after 10 min preincubation)
Risedronate365.6 ± 325.7 ± 0.5
Zoledronate29.8 ± 3.14.1 ± 0.4
Alendronate2249 ± 180260.0 ± 19.6
Ibandronate1047 ± 9825.0 ± 2.3
Pamidronate1932 ± 152.6353.2 ± 32.1
Signaling Pathway of Risedronate in Osteoclasts

The mechanism of action of risedronate involves its uptake by osteoclasts and subsequent inhibition of the mevalonate pathway. This disruption of a critical cellular process ultimately leads to the apoptosis of these bone-resorbing cells.

Risedronate_Pathway cluster_osteoclast Osteoclast cluster_bone Bone Matrix Risedronate Risedronate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Risedronate->FPPS Inhibition FPP_GGPP FPP & GGPP (Isoprenoid Lipids) Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPP_GGPP Prenylation Protein Prenylation FPP_GGPP->Prenylation GTPases Small GTPases (e.g., Ras, Rho, Rab) Prenylation->GTPases Activation Cytoskeleton Cytoskeletal Integrity & Vesicular Trafficking GTPases->Cytoskeleton Apoptosis Osteoclast Apoptosis Cytoskeleton->Apoptosis Disruption leads to Bone_Resorption Bone Resorption Apoptosis->Bone_Resorption Inhibition of

Caption: Risedronate inhibits FPPS in the mevalonate pathway, leading to osteoclast apoptosis.

Experimental Protocol: Synthesis of Risedronic Acid from this compound

This protocol describes a common method for the synthesis of risedronic acid, the active pharmaceutical ingredient in risedronate sodium, starting from this compound.

Materials:

  • This compound

  • Phosphorous acid

  • Phosphorous trichloride

  • Acetonitrile

  • Demineralized water

  • 20% Aqueous ethyl alcohol

Procedure:

  • To a suitable reaction vessel, add this compound (1 part by weight) and acetonitrile (10 parts by volume).

  • Add phosphorous acid (1.42 parts by weight) to the suspension.

  • Heat the reaction mixture to reflux temperature (approximately 70-75 °C).

  • Slowly add phosphorous trichloride (2.71 parts by weight) to the refluxing mixture.

  • Maintain the reaction at reflux for 5 hours.

  • After the reaction is complete, distill off the acetonitrile completely under vacuum.

  • To the resulting residue, add demineralized water (8 parts by volume) and heat to reflux for 4 hours to hydrolyze the reaction intermediates.

  • Cool the reaction mixture to 0-5 °C and stir for 2 hours to induce crystallization.

  • Filter the solid product and wash it with demineralized water.

  • To obtain pure risedronic acid, the solid can be further washed with 20% aqueous ethyl alcohol.

  • Dry the final product under vacuum.

Experimental Workflow: Synthesis of Risedronate Sodium

The following diagram illustrates the key steps in the synthesis of risedronate sodium, starting from this compound.

Risedronate_Synthesis_Workflow Start This compound Reaction1 Phosphonylation Reaction in Acetonitrile (Reflux) Start->Reaction1 Reactants Phosphorous Acid Phosphorous Trichloride Reactants->Reaction1 Hydrolysis Hydrolysis with Water (Reflux) Reaction1->Hydrolysis Crystallization Crystallization (Cooling) Hydrolysis->Crystallization Filtration_Wash Filtration and Washing Crystallization->Filtration_Wash Risedronic_Acid Risedronic Acid Filtration_Wash->Risedronic_Acid Salt_Formation Salt Formation with Sodium Hydroxide Risedronic_Acid->Salt_Formation Final_Product Risedronate Sodium Salt_Formation->Final_Product

Caption: Workflow for the synthesis of risedronate sodium from this compound.

Application 2: Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound derivatives have emerged as a promising class of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[5][6] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Biological Activity Data

The following table presents the DPP-4 inhibitory activity of selected 3-pyridylacetic acid derivatives, including the clinical candidate TAK-100.

CompoundStructureDPP-4 IC50 (nM)
TAK-100 [5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid5.3
13j 1-{[5-(aminomethyl)-2-methyl-4-(4-methylphenyl)-6-(2-methylpropyl)pyridin-3-yl]acetyl}-l-prolinamide dihydrochloride10
Compound 1 (Lead)Nicotinic acid derivative(Not specified, served as starting point)
Experimental Protocol: General Synthesis of 3-Pyridylacetic Acid-based DPP-4 Inhibitors

The synthesis of these complex DPP-4 inhibitors often involves a multi-step sequence. A generalized protocol for the construction of the substituted pyridine core, a key intermediate, is outlined below. This is based on the synthesis of TAK-100 and related analogs.

Materials:

  • Substituted 2-aminopyridine derivative

  • Substituted aldehyde

  • p-Toluenesulfonic acid

  • Sodium borohydride

  • N-Bromosuccinimide (NBS)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Organoboron reagent (for Suzuki coupling)

  • Carbon monoxide

  • Methanol

  • Lithium hydroxide

Procedure (Illustrative for core synthesis):

  • Condensation: React a substituted 2-aminopyridine derivative with a substituted aldehyde in the presence of an acid catalyst like p-toluenesulfonic acid to form the corresponding imine.

  • Reduction: Reduce the imine using a reducing agent such as sodium borohydride to yield the secondary amine.

  • Cyclization: The secondary amine can then undergo further reactions to form the fully substituted pyridine ring. This often involves multiple steps including protection/deprotection and cyclization strategies.

  • Functionalization: The pyridine core is further functionalized. For example, a bromination reaction using N-bromosuccinimide (NBS) can introduce a bromine atom at a specific position.

  • Cross-Coupling: A Suzuki cross-coupling reaction with an appropriate organoboron reagent can be used to introduce an aryl or heteroaryl group.

  • Carbonylation: Introduction of the acetic acid moiety can be achieved through a palladium-catalyzed carbonylation reaction in the presence of methanol, followed by hydrolysis of the resulting ester with a base like lithium hydroxide.

Experimental Workflow: Synthesis of a 3-Pyridylacetic Acid-based DPP-4 Inhibitor

The following diagram provides a logical workflow for the synthesis of a complex 3-pyridylacetic acid-based DPP-4 inhibitor, highlighting the key transformations.

DPP4_Inhibitor_Synthesis_Workflow Start Substituted Pyridine Precursors Core_Formation Pyridine Core Synthesis (Multi-step) Start->Core_Formation Halogenation Regioselective Halogenation Core_Formation->Halogenation Cross_Coupling Suzuki or other Cross-Coupling (Introduction of Side Chains) Halogenation->Cross_Coupling Side_Chain_Mod Side Chain Modification and Functional Group Interconversion Cross_Coupling->Side_Chain_Mod Acetic_Acid_Intro Introduction of Acetic Acid Moiety (e.g., Carbonylation/Hydrolysis) Side_Chain_Mod->Acetic_Acid_Intro Final_Product DPP-4 Inhibitor Acetic_Acid_Intro->Final_Product

Caption: Logical workflow for the synthesis of a 3-pyridylacetic acid-based DPP-4 inhibitor.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of diverse and potent therapeutic agents. Its incorporation into the structures of risedronate sodium and a new generation of DPP-4 inhibitors highlights its importance in addressing significant medical needs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Risedronate Sodium Utilizing 3-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Risedronate sodium, a third-generation bisphosphonate, is a critical active pharmaceutical ingredient (API) for treating osteoporosis and other bone metabolism disorders.[1][2] Its mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[2][3] A common and industrially viable method for synthesizing risedronic acid, the precursor to risedronate sodium, involves the reaction of 3-pyridineacetic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride.[1][4][5] This document provides detailed application notes and experimental protocols for this synthesis, focusing on a "one-pot" approach that is noted for its efficiency and high yields.

Synthesis Overview

The core of the synthesis is the bisphosphonylation of this compound. The reaction is typically carried out by heating this compound and phosphorous acid in a suitable solvent or medium, followed by the slow addition of phosphorus trichloride.[1][4][5][6] The resulting intermediate is then hydrolyzed to form risedronic acid. Finally, risedronic acid is converted to its monosodium salt, risedronate sodium, by treatment with a sodium base.[4][5] Various solvents can be used, including chlorobenzene, acetonitrile, and methanesulfonic acid, each affecting reaction conditions and workup procedures.[1][4][6]

A general workflow for this synthesis is outlined below.

G General Synthesis Workflow for Risedronate Sodium A Starting Materials: - this compound - Phosphorous acid - Phosphorus trichloride (PCl3) B Reaction Medium (e.g., Acetonitrile, Chlorobenzene) A->B Charge Reagents C Bisphosphonylation Reaction (Heating, e.g., 70-95°C) B->C Add PCl3 & Heat D Hydrolysis (Addition of water) C->D Quench Reaction E Isolation of Risedronic Acid (Precipitation/Crystallization) D->E Cool & Isolate F Conversion to Sodium Salt (Addition of NaOH solution) E->F Adjust pH G Isolation of Risedronate Sodium (Crystallization, Filtration, Drying) F->G Purify & Dry

Caption: High-level workflow for the one-pot synthesis of Risedronate Sodium.

Experimental Protocols

This section details a representative one-pot synthesis protocol adapted from publicly available methods.[4]

Protocol 1: One-Pot Synthesis in Acetonitrile

This protocol describes an efficient process for preparing risedronate sodium with high purity and yield.

Materials and Reagents:

  • This compound

  • Phosphorous acid (H₃PO₃)

  • Phosphorus trichloride (PCl₃)

  • Acetonitrile

  • Demineralized Water

  • 50% Sodium hydroxide (NaOH) solution

  • 20% Aqueous ethyl alcohol

Equipment:

  • Glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe

  • Heating/cooling mantle

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with this compound (100 g) and Acetonitrile (1.0 L).

  • Reagent Addition: Add phosphorous acid (142 g) to the mixture.

  • Heating: Heat the reaction mass to reflux temperature (approximately 70-75°C).

  • Phosphonylation: Slowly add phosphorus trichloride (58.97 g per 25g of starting acid) to the refluxing mixture over a period of 1-2 hours. Maintain vigorous stirring. A thick mass may form, so ensure agitation is sufficient.[4][6]

  • Reaction: Continue refluxing for 4-5 hours after the addition is complete. Monitor the reaction for completion (e.g., by HPLC).

  • Solvent Removal: Once the reaction is complete, distill off the acetonitrile completely under vacuum.

  • Hydrolysis: Cool the reaction mass to ambient temperature and add demineralized water (400 ml per 25g of starting acid). Heat the mixture to reflux (approx. 85°C) for 4 hours to ensure complete hydrolysis.

  • pH Adjustment & Salt Formation: Cool the mixture to 50-60°C. Carefully add 50% sodium hydroxide solution to adjust the pH to 4.2-4.5.

  • Crystallization: Cool the reaction mass first to ambient temperature and then to 0-5°C. Stir at this temperature for at least 2 hours to maximize precipitation.

  • Isolation and Washing: Filter the solid product. Wash the filter cake with a cold 20% aqueous ethyl alcohol solution to remove impurities.

  • Drying: Dry the isolated solid under vacuum to obtain pure risedronate sodium.

Data Presentation

The following tables summarize quantitative data from various synthesis examples, providing a basis for comparison and optimization.

Table 1: Reagent Quantities and Reaction Conditions

Parameter Example 1 (Acetonitrile)[4] Example 2 (Chlorobenzene)[4] Example 3 (Solvent-Free)[5]
This compound 25 g 25 g Molar Ratio Basis
Phosphorous Acid 35.5 g 35.5 g Molar Ratio Basis
Phosphorus Trichloride 58.97 g 58.97 g Molar Ratio Basis
Solvent Acetonitrile (250 ml) Chlorobenzene (500 ml) None
Reaction Temperature 70-75°C (Reflux) 85-90°C 70-75°C
Reaction Time 5 hours Not specified 7-9 hours
Hydrolysis Temp. 85°C Reflux 90-95°C

| Hydrolysis Time | 4 hours | Not specified | 5-7 hours |

Table 2: Product Yield and Purity

Parameter Example 1 (Acetonitrile)[4] Example 2 (Chlorobenzene)[4] Example 3 (Risedronic Acid)[4]
Product Risedronate Sodium Risedronate Sodium Risedronic Acid
Yield 51 g 33 g 175 g (84.58%)

| Purity (by HPLC) | 99.66% | 99.24% | 98.59% |

Application Notes

  • Handling of Reagents: Phosphorus trichloride is highly toxic and reacts vigorously with water and moisture, releasing HCl gas.[7][8] All operations should be conducted in a well-ventilated fume hood under anhydrous conditions.

  • Reaction Solidification: A known challenge in this synthesis is the formation of a thick, vitreous, or solid mass, which can impede stirring and heat transfer.[1][9] The choice of solvent can mitigate this; for instance, using methanesulfonic acid can keep the reaction mixture mobile.[1] Adding dispersing agents like activated carbon has also been reported to solve solidification problems.[10]

  • Hydrolysis Step: The hydrolysis step is critical for converting phosphonated intermediates into the final bisphosphonic acid structure. This step is exothermic; therefore, water should be added slowly and with adequate cooling to control the temperature.[1]

  • pH Control for Isolation: The final product's form depends on the pH at isolation. Adjusting the pH to < 2 favors the precipitation of risedronic acid, while a pH of 4.2-4.5 is optimal for isolating the monosodium salt.[1][4]

  • Purification: The purity of the final product is crucial for pharmaceutical applications. Recrystallization is a common purification method. Washing the crude product with a mixture of water and a miscible organic solvent like ethanol helps remove water-soluble inorganic impurities.[4]

  • Analytical Characterization: The identity and purity of risedronate sodium should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) are the methods of choice for assay and impurity profiling, often with UV detection around 262-263 nm.[4][11][12]

The relationship between pH and the isolated product is illustrated below.

G cluster_0 Post-Hydrolysis Solution A Risedronic Acid in Solution B Add Strong Acid (e.g., HCl) pH < 2 A->B D Add NaOH Solution pH ~4.2-4.5 A->D C Isolate Risedronic Acid (Free Acid Form) B->C E Isolate Risedronate Sodium (Monosodium Salt) D->E

Caption: pH-dependent isolation of Risedronic Acid vs. Risedronate Sodium.

References

Application Notes and Protocols for the Synthesis of Novel Fungicides from 3-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel fungicides derived from 3-pyridineacetic acid. The methodologies are based on established synthetic routes for analogous compounds and provide a framework for the development of new antifungal agents.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. Its structure, featuring a pyridine ring linked to an acetic acid moiety, allows for the straightforward creation of derivatives such as amides and esters. These derivatives are of significant interest in the development of new fungicides, as the pyridine ring is a common scaffold in many commercial agrochemicals. The protocols outlined below describe the synthesis of this compound amides and detail the evaluation of their antifungal properties.

Synthesis of this compound Derivatives

A common and effective strategy for creating a library of potential fungicides from this compound is to synthesize a series of amides by reacting this compound with various substituted anilines. This approach allows for the exploration of the structure-activity relationship (SAR) by systematically modifying the substituents on the aniline ring.

Protocol 1: General Procedure for the Synthesis of this compound Amides

This protocol describes the conversion of this compound to its acid chloride, followed by reaction with a substituted aniline to form the corresponding amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted anilines

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of this compound:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-pyridineacetyl chloride.

  • Amide Formation:

    • Dissolve the crude 3-pyridineacetyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound amide.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound amides.

G cluster_synthesis Synthesis cluster_purification Purification A This compound C 3-Pyridineacetyl Chloride A->C Activation B Thionyl Chloride B->C F Crude Amide Product C->F Amidation D Substituted Aniline D->F E Triethylamine E->F G Work-up (Washing & Drying) F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: Synthetic workflow for this compound amides.

Evaluation of Antifungal Activity

The following protocols are for the in vitro and in vivo evaluation of the antifungal activity of the synthesized compounds. These methods are based on established procedures for testing novel fungicides against common plant pathogens.[1]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the ability of the synthesized compounds to inhibit the growth of fungal mycelia on a solid medium.

Materials:

  • Synthesized this compound amides

  • Control fungicide (e.g., Thifluzamide)

  • Fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds and the control fungicide in DMSO to prepare stock solutions (e.g., 10 mg/mL).

    • Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL).

    • Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO in PDA should also be prepared.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate.

  • Incubation and Measurement:

    • Incubate the plates at 25 °C for 2-4 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

    • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition Rate:

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • Determination of EC₅₀:

    • For compounds showing significant inhibition, determine the half-maximal effective concentration (EC₅₀) by testing a range of concentrations and using a probit analysis.

Protocol 3: In Vivo Antifungal Activity Assay (Detached Leaf Method)

This assay evaluates the protective efficacy of the compounds on plant tissue.

Materials:

  • Synthesized compounds

  • Healthy, detached plant leaves (e.g., cucumber, tomato)

  • Fungal pathogen spore suspension (e.g., Botrytis cinerea)

  • Tween 80

  • Sterile water

  • Humid chambers

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare solutions of the test compounds at various concentrations (e.g., 50, 100, 200 µg/mL) in sterile water containing a small amount of Tween 80 as a surfactant.

  • Treatment and Inoculation:

    • Spray the detached leaves with the treatment solutions until runoff.

    • Allow the leaves to air dry.

    • Inoculate the treated leaves with a spore suspension of the fungal pathogen.

  • Incubation and Assessment:

    • Place the inoculated leaves in a humid chamber and incubate at 25 °C with a 12-hour photoperiod for 3-5 days.

    • Assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

  • Calculation of Protective Efficacy:

    • Calculate the protective efficacy using the following formula:

      • Protective Efficacy (%) = [(Control Disease Index - Treatment Disease Index) / Control Disease Index] × 100

Visualization of the Antifungal Screening Workflow

The following diagram outlines the workflow for the in vitro and in vivo screening of the synthesized compounds.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening A Synthesized 3-Pyridineacetic Acid Amides B Prepare Compound-Amended PDA A->B F Prepare Treatment Solutions A->F C Inoculate with Fungal Mycelia B->C D Incubate and Measure Growth C->D E Calculate Inhibition Rate & EC50 D->E G Treat Detached Leaves F->G H Inoculate with Fungal Spores G->H I Incubate and Assess Disease H->I J Calculate Protective Efficacy I->J

Caption: Workflow for antifungal activity screening.

Data Presentation

The quantitative data from the antifungal assays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: In Vitro Antifungal Activity of this compound Amides against Various Fungal Pathogens

Compound IDSubstituent (on Aniline)Botrytis cinerea Inhibition (%) at 50 µg/mLRhizoctonia solani Inhibition (%) at 50 µg/mLFusarium graminearum Inhibition (%) at 50 µg/mLB. cinerea EC₅₀ (µg/mL)
PAA-1 4-Chloro75.268.955.112.5
PAA-2 2,4-Dichloro88.681.370.45.8
PAA-3 4-Trifluoromethyl92.185.778.23.1
Thifluzamide (Control)95.893.289.51.2

Table 2: In Vivo Protective Efficacy of Selected this compound Amides against Botrytis cinerea on Detached Cucumber Leaves

Compound IDConcentration (µg/mL)Protective Efficacy (%)
PAA-3 20085.4
10072.1
5058.9
Thifluzamide 20090.2
(Control)10078.5
5065.3

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Many pyridine-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. The following protocol can be used to assess whether the synthesized compounds have this mode of action.[1]

Protocol 4: SDH Inhibition Assay

Materials:

  • Mitochondria isolated from the target fungus

  • Potassium phosphate buffer

  • Succinate

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Synthesized compounds

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, succinate, PMS, and DCPIP.

    • Add the test compound at various concentrations.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fungal mitochondrial suspension.

    • Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculation of IC₅₀:

    • Calculate the percentage of inhibition of SDH activity for each compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the compound concentration.

Table 3: SDH Inhibition Activity of Lead Compound PAA-3

CompoundTarget FungusIC₅₀ (µg/mL)
PAA-3 B. cinerea4.5
Thifluzamide B. cinerea1.8

Visualization of the Proposed Mechanism of Action

The following diagram illustrates the inhibition of the mitochondrial respiratory chain by a potential SDH inhibitor.

G cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate produces ComplexIV Complex IV ComplexIII->ComplexIV e- Succinate Succinate Succinate->ComplexII provides e- Inhibitor 3-Pyridineacetic Acid Amide (PAA-3) Inhibitor->ComplexII Inhibits

Caption: Inhibition of Succinate Dehydrogenase (Complex II).

References

Application Notes and Protocols: 3-Pyridineacetic Acid Derivatives in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-pyridineacetic acid and its derivatives as potential anti-inflammatory agents. The following sections detail their biological activities, relevant signaling pathways, and standardized experimental protocols for their evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a significant area of research. Derivatives of the pyridine ring system, a core structure in many pharmaceuticals, have shown promise as anti-inflammatory compounds. Specifically, derivatives of this compound and related pyridine-containing molecules are being investigated for their potential to modulate inflammatory pathways. Some studies suggest that the anti-inflammatory effects of certain pyridine derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are iron-dependent.[1][2]

Data Presentation: Anti-Inflammatory Activity of Pyridine Derivatives

The following table summarizes the quantitative data on the anti-inflammatory activity of various pyridine derivatives from preclinical studies.

CompoundModel OrganismAssayDose% Inhibition of EdemaReference Compound% Inhibition by ReferenceReference
5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivative 4Albino ratsCarrageenan-induced paw edema5 mg/kgPotentIndomethacin-[3]
5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivative 4Albino ratsCarrageenan-induced paw edema10 mg/kgMore potentIndomethacin-[3]
5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide 8Albino ratsCarrageenan-induced paw edema5 mg/kgPotentCelecoxib-[3]
5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide 8Albino ratsCarrageenan-induced paw edema10 mg/kgMore potentCelecoxib-[3]
3-hydroxy pyridine-4-one derivative ARatsCarrageenan-induced paw edema20 mg/kg67%Indomethacin60%[1]
3-hydroxy pyridine-4-one derivative BRatsCarrageenan-induced paw edema200 mg/kgSignificantIndomethacin60%[1]
3-hydroxy pyridine-4-one derivative BRatsCarrageenan-induced paw edema400 mg/kgSignificantIndomethacin60%[1]
3-hydroxy pyridine-4-one derivative CRatsCarrageenan-induced paw edema100 mg/kgSignificantIndomethacin60%[1]
3-hydroxy pyridine-4-one derivative CRatsCarrageenan-induced paw edema200 mg/kgSignificantIndomethacin60%[1]

Signaling Pathways in Inflammation

The anti-inflammatory effects of various compounds are often attributed to their ability to modulate key signaling pathways. Several pathways are central to the inflammatory response, and pyridine derivatives may exert their effects through one or more of these.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Signaling_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription

Caption: The NF-κB signaling pathway in inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in regulating various cellular processes, including inflammation.[4][5][6] Activation of this pathway can have both pro- and anti-inflammatory effects depending on the context and cell type.[4][7]

PI3K_Akt_Signaling_Pathway Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Cytokines->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation Cell Survival / Proliferation / Inflammation Cell Survival / Proliferation / Inflammation Downstream Targets->Cell Survival / Proliferation / Inflammation Regulation

Caption: The PI3K/Akt signaling pathway in cellular processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound derivatives.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating acute inflammation.[1]

Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring their ability to inhibit carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar or albino rats (150-200 g)

  • Test compounds (derivatives of this compound)

  • Reference drug (e.g., Indomethacin, Celecoxib)[1][3]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v carrageenan solution in sterile saline

  • Plethysmometer

  • Animal balance

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, etc.: Test compounds at different doses

  • Drug Administration: Administer the test compounds, reference drug, or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[1]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

    • Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Carrageenan_Induced_Paw_Edema_Workflow A Animal Acclimatization & Fasting B Grouping of Animals A->B C Administration of Test Compound / Vehicle / Reference B->C D Induction of Inflammation (Carrageenan Injection) C->D E Measurement of Paw Volume (Plethysmometer) D->E F Data Analysis (% Inhibition of Edema) E->F

References

Application of 3-Pyridineacetic Acid in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 3-Pyridineacetic acid and its derivatives in the synthesis of modern agrochemicals. The pyridine ring is a crucial scaffold in a variety of commercially successful insecticides, fungicides, and herbicides. This compound serves as a key building block for introducing this valuable pharmacophore.

Application in Insecticide Synthesis

Pyridine-based compounds are central to the development of neonicotinoid insecticides, which are highly effective against a broad spectrum of sucking insects. These compounds act as agonists at the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to overstimulation and death.

Featured Insecticidal Compounds

A variety of insecticidal compounds have been synthesized from pyridine precursors. While direct synthesis from this compound is one of several routes to pyridyl-containing structures, the modification of the pyridine ring and its side chains is a common strategy in the development of novel insecticides.

Compound IDTarget PestEfficacy (LC50)Reference
1f Aphis craccivora (nymphs)0.080 mg/L[1][2]
1d Aphis craccivora (nymphs)0.098 mg/L[1][2]
1c Aphis craccivora (nymphs)0.127 mg/L[1][2]
Acetamiprid (Reference) Aphis craccivora (nymphs)0.045 mg/L[2]
Compound 1 Aphis craccivora (nymphs)0.004 ppm (24h)[3]
Acetamiprid (Reference) Aphis craccivora (nymphs)0.010 ppm (24h)[3]
Mechanism of Action: Neonicotinoid Insecticides

The primary mode of action for neonicotinoid insecticides is their interaction with the nicotinic acetylcholine receptors (nAChRs) in insects.

Neonicotinoid_Mechanism_of_Action cluster_membrane Within Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Neuron_Membrane Postsynaptic Neuron Membrane Na_Influx Continuous Influx of Na+ Ions Ion_Channel->Na_Influx Leads to Overstimulation Nerve Overstimulation and Paralysis Na_Influx->Overstimulation Causes Insect_Death Insect Death Overstimulation->Insect_Death Results in

Mechanism of action for neonicotinoid insecticides.
Experimental Protocol: Synthesis of Fluorinated Neonicotinoid Analogues

This protocol outlines a general method for the synthesis of fluorinated neonicotinoid analogues starting from 2-chloro-5-(chloromethyl)pyridine, a common pyridine-based precursor.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Substituted aniline

  • Anhydrous potassium carbonate

  • Anhydrous acetonitrile

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Silica gel for chromatography

Procedure:

  • Dissolve 2.0 mmol of the corresponding substituted aniline in 5 mL of anhydrous acetonitrile in a round-bottom flask.[4][5]

  • Add 0.324 g (1.9 mmol) of 2-chloro-5-(chloromethyl)pyridine and 0.828 g (6.0 mmol) of anhydrous potassium carbonate to the flask.[4][5]

  • Attach a reflux condenser and heat the mixture to boiling with vigorous stirring.[4][5]

  • Continue refluxing for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture and filter off the inorganic salts. Wash the residue thoroughly with dichloromethane.[4][5]

  • Combine the filtrate and washings, and remove the solvents by evaporation under reduced pressure.[4][5]

  • Purify the crude product by preparative TLC on silica gel using an eluent of ethyl acetate/hexane (1:2) to obtain the final product.[4][5]

Application in Fungicide Synthesis

Pyridine carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). By inhibiting this key enzyme in the mitochondrial respiratory chain, they disrupt the pathogen's energy supply.

Featured Fungicidal Compounds

Several novel pyridine-based compounds have demonstrated potent and broad-spectrum fungicidal activity.

Compound IDTarget FungusEfficacy (EC50 in µg/mL)Reference
A5 Fusarium graminearum2.53[6][7]
A5 Magnaporthe oryzae2.84[6][7]
A5 Rhizoctonia solani1.64[6][7]
A5 Botrytis cinerea4.67[6][7]
I-1 Cercospora arachidicola4.61 - 6.66[8]
I-5 Rhizoctonia solani4.61 - 6.66[8]
I-7 Sclerotinia sclerotiorum4.61 - 6.66[8]
I-12 C. arachidicola, R. solani, S. sclerotiorum4.61 - 6.66[8]
Mechanism of Action: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyridine carboxamide fungicides inhibit fungal respiration by targeting the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain.

SDHI_Mechanism_of_Action cluster_mitochondrion Within Fungal Mitochondrion SDHI_Fungicide Pyridine Carboxamide (SDHI Fungicide) SDH_Complex Succinate Dehydrogenase (Complex II) SDHI_Fungicide->SDH_Complex Binds to & Inhibits Succinate_Fumarate Succinate -> Fumarate Conversion Blocked ATP_Production ATP Production Inhibited SDH_Complex->ATP_Production Disrupts Electron Flow to Electron_Transport Electron Transport Chain Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to Fungal_Death Fungal Cell Death Fungal_Growth->Fungal_Death Results in

Mechanism of action for SDHI fungicides.
Experimental Protocol: Three-Component Synthesis of Pyridylacetic Acid Derivatives

This protocol describes a versatile method for synthesizing substituted pyridylacetic acid derivatives, which are precursors to various agrochemicals.[9][10]

Materials:

  • Pyridine-N-oxide derivative

  • Meldrum's acid derivative

  • Tosultyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • In a suitable reaction vessel, combine the pyridine-N-oxide (1.1 equiv.), Meldrum's acid derivative (1.0 equiv.), TsCl (1.1 equiv.), and Et3N (2.1 equiv.) in EtOAc (0.2 M).[10]

  • Stir the reaction mixture at room temperature overnight.[10]

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add NaOMe (2.2 equiv.) in MeOH (2.5 M).[10]

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction for the ring-opening and decarboxylation to complete.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product via column chromatography to yield the desired pyridylacetic acid derivative.

Application in Herbicide Synthesis

Derivatives of pyridineacetic acid can function as auxin mimic herbicides. These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventual death of susceptible weed species. The sulfonylurea herbicide Flazasulfuron also contains a pyridine core and functions by inhibiting the acetolactate synthase (ALS) enzyme.

Featured Herbicidal Compounds and Efficacy

Pyridine-based herbicides have shown efficacy against a range of broadleaf and grass weeds.

Compound IDTarget WeedEfficacy (% Inhibition or Application Rate)Reference
4q-4t Barnyardgrass, Foxtail, etc.≥90% activity at 37.5 g a.i./ha[11]
4t Barnyardgrass, Foxtail, etc.Superior to Saflufenacil at 3.75 g a.i./ha[11]
Compound 10d Rape (root)96% at 100 mg/L; 92% at 10 mg/L[12]
Compound 10h Rape (root)95% at 100 mg/L; 93% at 10 mg/L[12]
Flazasulfuron Grass, broad-leaved weedsPost-emergence control[4]
VI03 Broadleaf and grass weedsComparable or superior to carfentrazone-ethyl[6]
Experimental Protocol: Synthesis of Flazasulfuron Intermediate

This protocol outlines the synthesis of a key intermediate, 3-trifluoromethylpyridin-2-yl sulfonamide, in the production of the herbicide Flazasulfuron.[4]

Materials:

  • 3-(Trifluoromethyl)-2-chloropyridine

  • Sodium hydrosulfide

  • Chlorine

  • Concentrated ammonia solution

Procedure:

  • Treat 3-(trifluoromethyl)-2-chloropyridine with sodium hydrosulfide via nucleophilic aromatic substitution to produce 3-(trifluoromethyl)pyridine-2-thiol.[4]

  • Perform an acidic oxidation of the resulting thiol with chlorine to form the sulfonyl chloride.[4]

  • Filter off the sulfonyl chloride and add it directly to a chilled, concentrated ammonia solution.[4]

  • This reaction yields 3-trifluoromethylpyridin-2-yl sulfonamide, a crucial intermediate for the final steps of Flazasulfuron synthesis.[4]

General Agrochemical Discovery Workflow

The development of new agrochemicals from a lead scaffold like this compound follows a structured, multi-stage process.

Agrochemical_Discovery_Workflow Start Lead Compound (e.g., this compound) Synthesis Derivative Synthesis & Library Generation Start->Synthesis Screening Primary Biological Screening (In Vitro) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Hits Secondary_Screening Secondary Screening (Greenhouse/In Vivo) Lead_Opt->Secondary_Screening Candidate_Selection Candidate Selection Secondary_Screening->Candidate_Selection Candidate_Selection->Lead_Opt Needs Improvement Field_Trials Field Trials & Efficacy Testing Candidate_Selection->Field_Trials Promising Candidate Tox_Studies Toxicology & Environmental Impact Studies Field_Trials->Tox_Studies Registration Regulatory Submission & Registration Tox_Studies->Registration Product Commercial Product Registration->Product

A generalized workflow for agrochemical discovery.

References

Application Note: HPLC Analysis of 3-Pyridineacetic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and analysis of 3-Pyridineacetic acid and its positional isomers, 2-Pyridineacetic acid and 4-Pyridineacetic acid. Utilizing a mixed-mode stationary phase, this method provides excellent resolution and peak shape for these structurally similar compounds. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the analysis and quality control of these compounds.

Introduction

Pyridineacetic acids are a class of compounds characterized by a pyridine ring substituted with an acetic acid group. The three positional isomers, 2-Pyridineacetic acid, this compound, and 4-Pyridineacetic acid, are often encountered as starting materials, intermediates, or impurities in the synthesis of pharmaceuticals and other specialty chemicals. Due to their similar structures and physicochemical properties, their separation and quantification can be challenging using traditional reversed-phase HPLC.[1] This application note details an efficient isocratic mixed-mode HPLC method that overcomes these challenges, enabling baseline separation of all three isomers.

Principle of the Method

The separation is achieved using a mixed-mode stationary phase that combines both reversed-phase and ion-exchange functionalities.[2] In this specific application, a Primesep N column is employed, which possesses a hydrophilic stationary phase with embedded acidic functional groups.[3][4] The retention mechanism is a combination of hydrophilic interaction liquid chromatography (HILIC) and cation-exchange. The acetonitrile-rich mobile phase facilitates the HILIC retention mechanism for these polar analytes, while the ammonium formate buffer at pH 4.0 allows for cation-exchange interactions between the protonated pyridine ring of the analytes and the stationary phase. This dual retention mechanism provides the necessary selectivity to resolve the subtle structural differences between the pyridineacetic acid isomers.

Experimental Protocols

Apparatus and Reagents
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Column: Primesep N, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size.[3]

  • Data Acquisition and Processing: Chromatography data station.

  • Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Reagents: Ammonium formate, Formic acid.

  • Analytes: 2-Pyridineacetic acid hydrochloride, this compound, 4-Pyridineacetic acid hydrochloride.

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of each pyridineacetic acid isomer standard.

  • Dissolve each standard in the mobile phase to a final concentration of 1 mg/mL to create individual stock solutions.

  • Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL for each isomer.

  • Filter the final mixed standard solution through a 0.45 µm syringe filter before injection.

Sample Preparation:

  • Accurately weigh the sample containing the pyridineacetic acid isomers.

  • Dissolve the sample in the mobile phase to a known concentration.

  • If the sample contains particulates, sonicate for 10-15 minutes to ensure complete dissolution.

  • Centrifuge the sample solution at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

The HPLC analysis is performed under the following isocratic conditions:

ParameterCondition
Column Primesep N, 4.6 x 150 mm, 5 µm
Mobile Phase 80% Acetonitrile, 20% Water with 20 mM Ammonium formate, pH 4.0
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 270 nm
Injection Volume 5 µL
Run Time 10 minutes

Table 1: HPLC Method Parameters.

Results and Discussion

The mixed-mode HPLC method provides a successful and reproducible separation of the three pyridineacetic acid isomers. The combination of HILIC and cation-exchange interactions on the Primesep N column allows for the resolution of these closely related compounds.

Quantitative Data

The retention times for the three isomers under the specified chromatographic conditions are summarized in the table below.

AnalyteRetention Time (min)
4-Pyridineacetic acid3.5
2-Pyridineacetic acid4.8
This compound5.5

Table 2: Retention times of Pyridineacetic Acid Isomers.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standards & Samples dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on Primesep N Column inject->separate detect UV Detection at 270 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Isomers integrate->quantify

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_column Primesep N Column (Mixed-Mode) cluster_interactions Separation Mechanisms isomer_2 2-Pyridineacetic acid pKa ~5.0 stationary_phase Stationary Phase Hydrophilic with Embedded Acidic Groups isomer_2->stationary_phase isomer_3 This compound pKa ~5.5 isomer_3->stationary_phase isomer_4 4-Pyridineacetic acid pKa ~5.2 isomer_4->stationary_phase hilic HILIC Acetonitrile-rich mobile phase stationary_phase->hilic cation_exchange Cation Exchange Interaction of protonated pyridine ring with acidic groups on stationary phase stationary_phase->cation_exchange

Caption: Logical relationship of isomer separation on a mixed-mode column.

Conclusion

The described mixed-mode HPLC method is a reliable and efficient tool for the baseline separation and analysis of this compound and its isomers. The use of a Primesep N column provides unique selectivity that is not achievable with conventional reversed-phase columns. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The detailed protocol and clear data presentation make this application note a valuable resource for scientists and researchers working with pyridineacetic acids.

References

Application Note: Quantification of 3-Pyridineacetic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the analysis of 3-Pyridineacetic acid, a significant metabolite of nicotine, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful GC analysis. This document outlines a comprehensive workflow, including sample preparation, derivatization, GC-MS instrument parameters, and data analysis for the quantification of this compound in biological matrices. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics.

Introduction

This compound, also known as 3-pyridylacetic acid, is a primary metabolite of nicotine and other tobacco alkaloids, making it a crucial biomarker for assessing tobacco exposure.[1] Accurate and robust analytical methods are required for its quantification in various biological samples, such as urine and plasma. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the inherent characteristics of this compound, specifically its carboxylic acid functional group, necessitate a derivatization step to increase its volatility and improve its chromatographic behavior.[2] This application note provides a standard operating procedure for the analysis of this compound using GC-MS following a silylation derivatization.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Derivatization Silylation with BSTFA + 1% TMCS Evaporation->Derivatization Heating Heating (e.g., 70°C for 30 min) Derivatization->Heating Promote Reaction GC_Injection GC Injection Heating->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Metabolism Three_PAA This compound Cotinine->Three_PAA Further Metabolism

References

Application Notes and Protocols for the Derivatization of 3-Pyridineacetic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid is a metabolite of nicotine and other tobacco alkaloids, making its sensitive and accurate quantification crucial in toxicology, pharmacology, and drug metabolism studies.[1][2] Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. High-performance liquid chromatography (HPLC) can be used for its analysis in its native form; however, derivatization is often employed to enhance detection sensitivity and improve chromatographic performance.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by GC-MS and HPLC. The methods described herein are designed to be robust and reproducible for the quantitative analysis of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The two most common and effective methods are silylation, to form a trimethylsilyl (TMS) ester, and esterification, typically to form a methyl ester.

Method 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids. MSTFA is a powerful silylating agent that reacts with the carboxylic acid group of this compound to form a volatile TMS ester.

Reaction:

This compound + MSTFA → this compound, TMS ester + N-Methyltrifluoroacetamide + Fluorotrimethylsilane

ParameterValueRemarks
Derivatization Yield > 95%Typically high for silylation reactions of simple carboxylic acids.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLDependent on instrument sensitivity and matrix effects.[3]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mLDependent on instrument sensitivity and matrix effects.[3]
Precision (%RSD) < 10%For replicate analyses of derivatized standards.[4]

Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous, GC grade)

  • Inert gas (e.g., nitrogen or argon)

  • Heating block or oven

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard or an extracted sample residue into a 2 mL GC vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of inert gas or by lyophilization. The presence of water will consume the derivatizing reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous ethyl acetate to the dried sample to dissolve it.

    • Add 50 µL of MSTFA and 10 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent)

  • Injector Temperature: 250°C

  • Oven Program: 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Sample/ Standard of this compound dissolve Dissolve in Anhydrous Ethyl Acetate start->dissolve add_reagents Add MSTFA and Pyridine (Catalyst) dissolve->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for this compound.

Method 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is a classic derivatization technique for carboxylic acids. Using BF3-Methanol, the carboxylic acid group is converted to its methyl ester, which is significantly more volatile.

Reaction:

This compound + CH₃OH (in the presence of BF₃) → Methyl 3-pyridineacetate + H₂O

ParameterValueRemarks
Derivatization Yield 85-95%Yield can be affected by the presence of water.
Limit of Detection (LOD) 0.05 - 0.5 µg/mLDependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mLDependent on instrument sensitivity and matrix effects.
Precision (%RSD) < 15%For replicate analyses of derivatized standards.

Materials:

  • This compound standard

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Reaction vials with screw caps

  • Pasteur pipettes

Procedure:

  • Sample Preparation:

    • Place the dried sample or standard of this compound in a reaction vial.

  • Derivatization Reaction:

    • Add 2 mL of 14% BF3-methanol solution to the vial.

    • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The hexane solution containing the methyl 3-pyridineacetate is ready for GC-MS analysis.

    • Inject 1-2 µL into the GC-MS.

GC-MS Parameters: The same parameters as described for the silylation method can be used.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis start Start with Dried Sample/ Standard of this compound add_reagent Add BF3-Methanol start->add_reagent heat Heat at 60°C for 10 min add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Hexane & Sat. NaCl, Vortex cool->extract separate Separate Hexane Layer extract->separate dry Dry with Anhydrous Na2SO4 separate->dry inject Inject into GC-MS dry->inject

Caption: Esterification workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is not strictly necessary but is highly recommended to improve the sensitivity of detection, especially when using UV-Vis or fluorescence detectors. Pre-column derivatization involves reacting the analyte with a labeling agent before injection into the HPLC system.

Method 3: Pre-column Derivatization with Dansyl Chloride for Fluorescence Detection

Dansyl chloride reacts with the secondary amine of the pyridine ring (under specific conditions) and the carboxylic acid group (after activation) of this compound to form a highly fluorescent derivative. This method offers excellent sensitivity.

Reaction:

This compound + Dansyl Chloride → Dansyl-3-pyridineacetic acid derivative

ParameterValueRemarks
Derivatization Yield > 90%Reaction conditions need to be carefully controlled.
Limit of Detection (LOD) 1 - 10 ng/mLFluorescence detection provides high sensitivity.[5]
Limit of Quantification (LOQ) 3 - 30 ng/mLFluorescence detection provides high sensitivity.[5]
Precision (%RSD) < 5%For replicate analyses of derivatized standards.

Materials:

  • This compound standard

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Reaction vials

  • Water bath

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the sodium bicarbonate buffer.

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a reaction vial, add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Add 50 µL of a quenching reagent (e.g., a primary amine solution like methylamine) to react with the excess dansyl chloride, although this step is sometimes omitted if the excess reagent does not interfere with the chromatography.

  • Sample Analysis:

    • The sample is ready for injection into the HPLC system.

    • Inject 10-20 µL of the derivatized sample.

HPLC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Fluorescence detector

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 510 nm

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample/ Standard in Bicarbonate Buffer add_reagent Add Dansyl Chloride Solution start->add_reagent vortex Vortex add_reagent->vortex heat Incubate at 60°C for 45 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into HPLC-FLD cool->inject

Caption: HPLC pre-column derivatization workflow.

Conclusion

The derivatization of this compound is a critical step for achieving sensitive and reliable quantitative results in analytical studies. For GC-MS analysis, both silylation with MSTFA and esterification with BF3-methanol are effective methods, with silylation generally offering higher yields and a simpler workup. For high-sensitivity HPLC analysis, pre-column derivatization with dansyl chloride followed by fluorescence detection is a powerful technique. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided in this document offer a solid foundation for the successful analysis of this compound in a research or drug development setting.

References

3-Pyridineacetic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of Metal Complexes with 3-Pyridineacetic Acid

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The following are generalized protocols based on the synthesis of complexes with related pyridine-carboxylate ligands.

General Protocol for the Synthesis of a Copper(II)-3-Pyridineacetate Complex

  • Preparation of Solutions: Prepare a solution of Copper(II) acetate monohydrate in a suitable solvent such as methanol or a methanol/water mixture. In a separate flask, prepare a solution of this compound in the same solvent.

  • Reaction: Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature. The molar ratio of metal to ligand can be varied to target different coordination environments.

  • Crystallization: Allow the resulting solution to stand undisturbed at room temperature for slow evaporation. Crystalline product suitable for X-ray diffraction may form over a period of several days to weeks.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and air-dry.

General Protocol for the Synthesis of a Zinc(II)-3-Pyridineacetate Complex

  • Reaction Mixture: In a flask, suspend Zinc(II) acetate dihydrate in a solvent such as methanol or ethanol.

  • Ligand Addition: Add a solution of this compound in the same solvent to the zinc salt suspension with stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.

  • Isolation: After cooling to room temperature, collect the precipitated solid by filtration, wash with the solvent, and dry under vacuum.

Characterization of this compound Complexes

The synthesized complexes are typically characterized by a variety of analytical techniques to determine their structure, composition, and properties.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing data on bond lengths, bond angles, and coordination geometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination mode of the this compound ligand. Shifts in the vibrational frequencies of the pyridine ring and the carboxylate group upon coordination to the metal center provide valuable structural information. For instance, the difference between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν = νas(COO⁻) - νs(COO⁻)) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.

  • Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the complex, which helps to confirm the stoichiometry of the synthesized compound.

  • Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific single-crystal X-ray diffraction data for a coordination complex of this compound. Therefore, the following tables are populated with representative data from structurally related pyridine-carboxylate and pyridine-derivative complexes to provide an indication of expected values.

Table 1: Representative Bond Lengths in Metal Complexes with Pyridine-Carboxylate Ligands

Metal IonBond TypeBond Length (Å)Reference Complex
Cu(II)Cu-N (pyridine)2.01 - 2.05[Cu₂(μ-Ac)₄(3-pyCN)₂][1]
Cu(II)Cu-O (carboxylate)1.96 - 1.98[Cu₂(μ-Ac)₄(3-pyCN)₂][1]
Zn(II)Zn-N (pyridine)2.10 - 2.15[Zn₂(O₂CMe)₄{(3-py)CHNOH}₂][2]
Zn(II)Zn-O (carboxylate)2.03 - 2.06[Zn₂(O₂CMe)₄{(3-py)CHNOH}₂][2]
Ni(II)Ni-N (pyridine)2.08 - 2.12[Ni(N₃)₂(py)₃]₂
Ni(II)Ni-O (acetate)2.05 - 2.09Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)][3]
Co(II)Co-N (pyridine)2.15 - 2.20[Co(C₁₀H₁₅O₃)₂(C₅H₅N)₂][4]
Co(II)Co-O (acetoacetate)2.06 - 2.10[Co(C₁₀H₁₅O₃)₂(C₅H₅N)₂][4]

Table 2: Representative Bond Angles in Metal Complexes with Pyridine-Carboxylate Ligands

Metal IonAngle TypeBond Angle (°)Reference Complex
Cu(II)N-Cu-O89 - 91[Cu₂(μ-Ac)₄(3-pyCN)₂][1]
Cu(II)O-Cu-O170 - 175[Cu₂(μ-Ac)₄(3-pyCN)₂][1]
Zn(II)N-Zn-O95 - 100[Zn₂(O₂CMe)₄{(3-py)CHNOH}₂][2]
Zn(II)O-Zn-O115 - 120[Zn₂(O₂CMe)₄{(3-py)CHNOH}₂][2]
Ni(II)N-Ni-N88 - 92[Ni(N₃)₂(py)₃]₂
Ni(II)O-Ni-O85 - 95Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)][3]
Co(II)N-Co-O88 - 92[Co(C₁₀H₁₅O₃)₂(C₅H₅N)₂][4]
Co(II)O-Co-O175 - 180[Co(C₁₀H₁₅O₃)₂(C₅H₅N)₂][4]

Applications

Coordination complexes of this compound and related ligands are being explored for a variety of applications, leveraging their diverse structural and electronic properties.

Catalysis

Metal complexes of pyridine-based ligands have shown promise as catalysts in a range of organic transformations. For example, zinc complexes supported by pyridine-N-oxide ligands have been employed as highly efficient catalysts for thiol-Michael addition reactions.[5] The ability of the metal center to act as a Lewis acid, combined with the electronic properties of the pyridine-based ligand, can facilitate substrate activation and enhance reaction rates.

Catalytic_Cycle Catalyst Metal-3PAA Complex Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate1 Substrate A Substrate1->Intermediate Substrate2 Substrate B Substrate2->Intermediate Product Product Intermediate->Product Catalytic Transformation Product->Catalyst Release

Caption: A generalized catalytic cycle involving a metal-3PAA complex.

Bioinorganic Chemistry and Drug Development

The coordination of bioactive ligands to metal centers can lead to synergistic effects, resulting in enhanced biological activity compared to the free ligand. Pyridine derivatives and their metal complexes have been investigated for their antimicrobial and anticancer properties. The coordination of the ligand to a metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the metal center itself can be a source of biological activity.

Drug_Action_Pathway Drug Metal-3PAA Complex CellMembrane Cell Membrane Drug->CellMembrane Uptake IntracellularTarget Intracellular Target (e.g., DNA, Enzyme) CellMembrane->IntracellularTarget Transport BiologicalEffect Biological Effect (e.g., Apoptosis, Growth Inhibition) IntracellularTarget->BiologicalEffect Interaction

Caption: A simplified pathway for the potential biological action of a metal-3PAA complex.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a new metal complex of this compound.

Experimental_Workflow cluster_characterization Characterization Techniques Start Start Synthesis Synthesis of Metal-3PAA Complex Start->Synthesis Isolation Isolation and Purification Synthesis->Isolation Characterization Characterization Isolation->Characterization XRD Single-Crystal XRD Characterization->XRD IR IR Spectroscopy Characterization->IR EA Elemental Analysis Characterization->EA TGA TGA Characterization->TGA Analysis Data Analysis and Structure Elucidation Application Application Studies Analysis->Application End End Application->End XRD->Analysis IR->Analysis EA->Analysis TGA->Analysis

Caption: A typical experimental workflow for the study of 3-PAA coordination complexes.

Conclusion

References

Application Notes and Protocols: 3-Pyridineacetic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthesis, characterization, and applications of metal complexes derived from 3-Pyridineacetic acid (3-PAA). The information is structured into distinct application notes, each containing quantitative data summaries, detailed experimental protocols, and visualizations to guide researchers in this promising field.

Application Note 1: Lanthanide-Based Luminescent and Magnetic Materials

Complexes of this compound with lanthanide (Ln) ions have demonstrated significant potential in the development of advanced functional materials. These materials exhibit unique photoluminescent and magnetic properties, making them candidates for applications in optical devices, sensors, and molecular magnetism.[1] A series of dinuclear lanthanide complexes formulated as --INVALID-LINK--₂ (where 3-PAA = 3-pyridylacetate, phen = 1,10-phenanthroline) serves as a prime example of this potential.[1]

Data Presentation: Properties of Lanthanide-3-PAA Complexes

The following table summarizes the key magnetic and photoluminescent properties of four isostructural lanthanide complexes.

Complex IDLanthanide Ion (Ln)ApplicationKey ParameterValueReference
1 Gd(III)MagnetocaloricsMax. Magnetic Entropy Change (-ΔSₘ)19.03 J kg⁻¹ K⁻¹ (at 2 K, 5 T)[1][2]
2 Dy(III)Single-Molecule Magnet (SMM)Effective Energy Barrier (Uₑff)19.02 K[1][2]
3 Eu(III)LuminescenceEmission Peak (⁵D₀→⁷F₂)614 nm[3]
3 Eu(III)LuminescenceLuminescence Lifetime (τ)1.49 ms[3]
4 Tb(III)LuminescenceEmission Peaks (⁵D₄→⁷Fⱼ)489, 545, 584, 621 nm[3]
Experimental Protocols

1. Protocol for Synthesis of --INVALID-LINK--₂ Complexes

This protocol describes the self-assembly synthesis of dinuclear lanthanide complexes with 3-pyridylacetic acid and 1,10-phenanthroline.

  • Materials:

    • 3-Pyridylacetic acid (3-PAA)

    • 1,10-phenanthroline (phen)

    • Lanthanide perchlorate salts (Ln(ClO₄)₃ · xH₂O, where Ln = Gd, Dy, Eu, Tb)

    • Methanol (analytical grade)

    • Diethyl ether (analytical grade)

  • Procedure:

    • Dissolve 3-pyridylacetic acid (0.2 mmol, 27.4 mg) and 1,10-phenanthroline (0.2 mmol, 36.0 mg) in 10 mL of methanol in a beaker with stirring.

    • In a separate beaker, dissolve the respective lanthanide perchlorate salt (0.1 mmol) in 5 mL of methanol.

    • Slowly add the lanthanide salt solution to the ligand solution while stirring continuously.

    • Stir the resulting mixture for 30 minutes at room temperature.

    • Filter the solution to remove any undissolved impurities.

    • Allow the clear filtrate to stand undisturbed at room temperature.

    • Single crystals suitable for X-ray diffraction will form upon slow evaporation of the solvent over several days.

    • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and air-dry.

G cluster_0 Ligand Solution Preparation cluster_1 Metal Salt Solution Preparation cluster_2 Reaction and Crystallization ligand_sol Dissolve 3-PAA and phen in Methanol mix Combine Solutions (Stir for 30 min) ligand_sol->mix metal_sol Dissolve Ln(ClO₄)₃ in Methanol metal_sol->mix filtrate Filter Solution mix->filtrate evap Slow Evaporation (Room Temperature) filtrate->evap crystals Collect & Wash Crystals evap->crystals product product crystals->product Final Product: Ln₂(3-PAA)₄(μ-Cl)₂(phen)₄₂

Synthesis workflow for lanthanide-3-PAA complexes.

2. Protocol for Photoluminescence Spectroscopy

This protocol outlines the measurement of luminescence properties for solid-state samples.

  • Instrumentation:

    • Fluorimeter/Spectrofluorometer equipped with a solid-state sample holder.

    • Pulsed light source (e.g., Xenon lamp) for lifetime measurements.

  • Procedure for Emission and Excitation Spectra:

    • Mount the solid crystalline sample in the sample holder.

    • To record the emission spectrum of the Eu(III) complex, set the excitation wavelength to 349 nm and scan the emission from 500 nm to 750 nm.[3]

    • To record the emission spectrum of the Tb(III) complex, set the excitation wavelength and scan the appropriate emission range.

    • To record the excitation spectrum, set the emission detector to the wavelength of the most intense emission peak (e.g., 614 nm for Eu(III)) and scan the excitation monochromator over a range (e.g., 250-500 nm).

  • Procedure for Luminescence Lifetime (τ) Measurement:

    • Excite the sample with a light pulse at the determined optimal excitation wavelength (e.g., 349 nm for the Eu(III) complex).[3]

    • Monitor the decay of the emission intensity at the wavelength of the strongest emission peak (e.g., 614 nm).[3]

    • Fit the decay curve to a suitable exponential function (e.g., a monoexponential function I = I₀ exp(-t/τ)) to determine the luminescence lifetime (τ).[3]

G cluster_ligand Antenna Ligands (3-PAA, phen) cluster_metal Lanthanide Ion (Eu³⁺/Tb³⁺) L_S0 S₀ L_S1 S₁ L_S0->L_S1 1. Absorption (Light Excitation) L_T1 T₁ L_S1->L_T1 2. Intersystem Crossing (ISC) Ln_E Excited State (⁵Dⱼ) L_T1->Ln_E 3. Energy Transfer (ET) Ln_G Ground State (⁷Fⱼ) Ln_E->Ln_G 4. Luminescence (f-f emission)

The antenna effect in lanthanide luminescence.

Application Note 2: Potential as Anticancer Agents

Metal complexes are a cornerstone of cancer chemotherapy. While platinum-based drugs are widely used, complexes of other metals such as zinc, copper, and cobalt are being explored as alternatives to overcome issues of drug resistance and reduce side effects.[4][5] Pyridine carboxylic acid ligands are of particular interest due to their versatile coordination chemistry and potential to enhance the biological activity of the metal center.[4] Although specific data for 3-PAA complexes is limited, related structures show promising cytotoxic activity.

Data Presentation: Representative Anticancer Activity of Pyridine-Carboxylate Complexes

The following table presents IC₅₀ values for metal complexes containing 2,3-pyridinedicarboxylic acid, demonstrating the potential of this class of compounds.

ComplexMetal IonCancer Cell LineIC₅₀ (μM)Reference
[ZnC₁₄H₁₀N₂O₁₀]Zn(II)SMMC-7721 (Hepatocellular Carcinoma)21.80[4]
Experimental Protocols

1. General Protocol for Synthesis of a Zn(II)-3-PAA Complex

This protocol provides a general method for synthesizing a simple Zinc(II) complex with 3-PAA, which can be adapted for other transition metals.

  • Materials:

    • 3-Pyridylacetic acid hydrochloride

    • Sodium hydroxide (NaOH)

    • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

    • Ethanol

    • Water

  • Procedure:

    • Prepare the free ligand: Dissolve 3-pyridylacetic acid hydrochloride in a minimal amount of water. Neutralize the solution to pH ~6-7 with a 1M NaOH solution to deprotonate the carboxylic acid.

    • In a separate flask, dissolve zinc acetate dihydrate (1 mmol) in 20 mL of a 1:1 ethanol/water mixture.

    • Slowly add a solution containing the deprotonated 3-pyridylacetic acid (2 mmol) to the zinc acetate solution with constant stirring.

    • A precipitate may form immediately. Continue stirring the reaction mixture at room temperature for 2-4 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the product with water, followed by a small amount of ethanol.

    • Dry the product in a desiccator under vacuum.

2. Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Materials:

    • Human cancer cell line (e.g., SMMC-7721)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or isopropanol

    • 96-well plates

    • Test complex dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same amount of DMSO used for the highest complex concentration) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

    • Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[1]

    • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add serial dilutions of metal complex incubate1->treat incubate2 4. Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove medium, add DMSO (Dissolve Formazan) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ Value read->analyze

Experimental workflow for the MTT cytotoxicity assay.

Application Note 3: Potential as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Metal complexes offer a promising avenue, as they can exhibit different mechanisms of action compared to traditional organic antibiotics.[7] The chelation of a metal ion can enhance the lipophilicity of a ligand, facilitating its transport across microbial cell membranes. While specific studies on 3-PAA complexes are scarce, related pyridine-based metal complexes have shown significant antimicrobial activity.

Data Presentation: Representative Antimicrobial Activity of Pyridine-Based Complexes

The table below shows the Minimum Inhibitory Concentration (MIC) values for representative metal complexes against various microbial strains.

Complex TypeMetal IonMicroorganismMIC (µg/mL)Reference
Ag(I)-NHC ComplexAg(I)S. aureus (MRSA)3.13 - 20[1]
Cu(II)-Phen/DicarboxylateCu(II)M. tuberculosis>10[1]
Mn(II)-Phen/DicarboxylateMn(II)M. tuberculosis0.47[1]
Pd(II)-pyridyl-triazolylPd(II)C. glabrata0.06 - 0.125[2]
Experimental Protocols

1. General Protocol for Synthesis of a Cu(II)-3-PAA Complex

This protocol provides a general method for synthesizing a Copper(II) complex with 3-PAA.

  • Materials:

    • 3-Pyridylacetic acid hydrochloride

    • Sodium hydroxide (NaOH)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • Methanol or Ethanol

    • Water

  • Procedure:

    • Prepare the sodium salt of the ligand by dissolving 3-pyridylacetic acid hydrochloride (2 mmol) in water and neutralizing with a stoichiometric amount of 1M NaOH.

    • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in 25 mL of water, heating gently if necessary.

    • Add the ligand solution dropwise to the warm copper(II) solution with vigorous stirring.

    • A colored precipitate should form. Continue stirring the mixture while allowing it to cool to room temperature.

    • Stir for an additional 1-2 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the product sequentially with water, ethanol, and diethyl ether.

    • Dry the complex in a desiccator.

2. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Materials:

    • Bacterial or fungal strains (e.g., S. aureus, E. coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the microbe.

    • Sterile 96-well microtiter plates.

    • Test complex dissolved in DMSO.

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[7]

    • Positive control (broth + inoculum), negative control (broth only), and solvent control (broth + inoculum + DMSO).

  • Procedure:

    • Prepare Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Serial Dilution: Add 50 µL of the stock solution of the test complex (e.g., 2000 µg/mL in broth) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations.

    • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the negative control). The final volume in each well will be 100 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the complex at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid visualization; living bacteria will reduce the colorless TTC to a red formazan product.[8]

G start Prepare serial dilutions of complex in 96-well plate inoculate Add standardized microbial inoculum to wells start->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read Observe wells for visible growth (turbidity) incubate->read determine Identify lowest concentration with no growth read->determine mic Result: MIC Value determine->mic

Workflow for the Broth Microdilution MIC assay.

Application Note 4: Potential in Homogeneous Catalysis

Coordination complexes are widely used as homogeneous catalysts in organic synthesis, facilitating reactions with high efficiency and selectivity.[4] Metal complexes of pyridine derivatives have been shown to be effective catalysts for various transformations, including oxidation reactions.[9][10] The electronic and steric properties of the 3-PAA ligand can be tuned by the choice of the metal center to optimize catalytic performance.

Experimental Protocol

1. General Protocol for Catalytic Oxidation of Benzyl Alcohol

This protocol describes a model reaction to test the catalytic activity of a 3-PAA metal complex for the oxidation of an alcohol to an aldehyde.

  • Materials:

    • 3-PAA metal complex (e.g., Co(II) or Cu(II) complex) as the catalyst.

    • Benzyl alcohol (substrate).

    • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) as the oxidant.

    • Acetonitrile (solvent).

    • Internal standard (e.g., dodecane) for GC analysis.

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Procedure:

    • In a round-bottom flask, add the 3-PAA metal complex (e.g., 1-5 mol%), benzyl alcohol (1 mmol), the internal standard, and 10 mL of acetonitrile.

    • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.

    • Add the oxidant (TBHP, e.g., 2-3 mmol) dropwise to the reaction mixture.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

    • To quench the reaction, cool the aliquot and dilute it with a suitable solvent before injection into the GC.

    • Calculate the conversion of benzyl alcohol and the yield of benzaldehyde based on the internal standard.

G Catalyst M(II)-3PAA Complex Intermediate [Catalyst-Substrate -Oxidant] Catalyst->Intermediate 1 Substrate Substrate (e.g., R-CH₂OH) Substrate->Intermediate 2 Oxidant_in Oxidant (e.g., TBHP) Oxidant_in->Intermediate 3 Product Product (e.g., R-CHO) Oxidant_out Reduced Oxidant Intermediate->Catalyst 5. Catalyst Regeneration Intermediate->Product 4 Intermediate->Oxidant_out

A simplified catalytic cycle for an oxidation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Pyridineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Pyridineacetic acid and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound, often as its hydrochloride salt, include:

  • From Ethyl Nicotinate: This route proceeds through the formation of 3-acetylpyridine, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.[1][2]

  • From 3-Acetylpyridine: This method utilizes the Willgerodt-Kindler reaction with sulfur and morpholine to create 3-pyridinethioacetylmorpholine, which is then hydrolyzed.[3]

  • From 3-Vinylpyridine: This approach involves a two-step process of reacting 3-vinylpyridine with morpholine and sulfur, followed by hydrolysis.[4]

  • From 2-Chloro-3-pyridineacetic acid: This synthesis involves catalytic hydrogenation to remove the chlorine atom.[5]

  • From 3-Methylpyridine (3-Picoline): This industrial approach can be achieved either through direct oxidation or via ammoxidation to 3-cyanopyridine, which is then hydrolyzed.[6][7]

Q2: My overall yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors depending on the chosen synthesis route. Common issues include incomplete reactions, side product formation, and suboptimal reaction conditions. To improve your yield:

  • Optimize Reaction Conditions: Ensure precise control over temperature, reaction time, and reactant stoichiometry. For instance, in the Willgerodt-Kindler reaction of 3-acetylpyridine, the molar ratio of 3-acetylpyridine to sulfur to morpholine is critical, with a suggested ratio of 1:1–1.2:4–8.[3][6]

  • Ensure Anhydrous Conditions: For reactions involving moisture-sensitive reagents like sodium metal or sodium ethoxide, ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Improve Hydrolysis Step: The hydrolysis of the intermediate (e.g., 3-pyridinethioacetylmorpholine or a nitrile) is a critical step. Ensure complete hydrolysis by using appropriate acid or base concentrations and allowing for sufficient reaction time. For acid hydrolysis with HCl, concentrations between 10-37% are often used.[2]

  • Consider Alternative Reagents: Some older methods use expensive or hazardous reagents like lithium aluminum hydride and potassium cyanide, which can also contribute to lower overall yields.[1] Newer methods often provide higher yields with safer and more cost-effective materials.

Q3: I am observing significant impurity formation. How can I improve the purity of my this compound?

A3: Impurity formation is a common challenge. To enhance product purity:

  • Recrystallization: This is a standard and effective method for purifying the final product. The hydrochloride salt of this compound can be recrystallized from concentrated hydrochloric acid or ethanol.[2][5]

  • Activated Carbon Treatment: Following hydrolysis, treating the solution with activated carbon can help remove colored impurities and other byproducts before crystallization.[1][4]

  • Control of Reaction Temperature: Precise temperature control during the reaction can minimize the formation of side products.[6]

  • Post-Hydrolysis Work-up: In syntheses involving basic hydrolysis, careful neutralization and extraction are crucial to remove inorganic salts like sodium chloride, which can be difficult to separate.[2]

Q4: Are there safer alternatives to using hazardous reagents like potassium cyanide?

A4: Yes, many modern synthesis routes for this compound avoid the use of highly toxic reagents like potassium cyanide. The Willgerodt-Kindler reaction pathway, starting from 3-acetylpyridine, is a widely used alternative that does not involve cyanides.[2][3] This method uses sulfur and morpholine, which are less hazardous.

Troubleshooting Guides

Guide 1: Troubleshooting the Synthesis from 3-Acetylpyridine via Willgerodt-Kindler Reaction

This guide addresses common issues encountered during the two-step synthesis of this compound hydrochloride from 3-acetylpyridine.

Problem 1: Low yield of 3-pyridinethioacetylmorpholine (Intermediate).

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Verify the molar ratios of 3-acetylpyridine, sulfur, and morpholine. An optimal ratio is often 1:1–1.2:4–8.[3][6]
Insufficient Reaction Time or Temperature Ensure the reaction is refluxed for the specified duration (e.g., 12 hours) to allow for complete conversion.[2][3]
Poor Quality of Reagents Use pure starting materials. Impurities in 3-acetylpyridine can lead to side reactions.

Problem 2: Incomplete hydrolysis of 3-pyridinethioacetylmorpholine.

Potential Cause Troubleshooting Step
Suboptimal Acid Concentration The concentration of hydrochloric acid for hydrolysis is crucial. A range of 20%–37% is typically effective.[3]
Insufficient Reflux Time The hydrolysis step requires adequate time under reflux (typically 4-10 hours) for the reaction to go to completion.[3]
Inadequate Mixing Ensure efficient stirring during the reflux to maintain a homogenous reaction mixture.

Problem 3: Product contamination with sulfur or morpholine.

Potential Cause Troubleshooting Step
Inefficient Work-up After the Willgerodt-Kindler reaction, ensure the intermediate is properly isolated and washed to remove unreacted sulfur and morpholine. Pouring the reaction mixture into ice water helps precipitate the product and separate it from water-soluble morpholine.[2]
Carryover to Hydrolysis Any unreacted starting materials carried over to the hydrolysis step can lead to impurities in the final product.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Routes
Starting MaterialKey StepsReported Overall YieldReference
Ethyl NicotinateCondensation, Hydrolysis, Willgerodt-Kindler, Hydrolysis58%[1]
3-AcetylpyridineWillgerodt-Kindler, Hydrolysis61.6%–63.8%[3]
3-VinylpyridineReaction with Morpholine and Sulfur, Hydrolysis>86%[4]
2-Chloro-3-pyridineacetic acidCatalytic Hydrogenation, Salt Formation95.0%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from 3-Acetylpyridine

This protocol is based on the improved Willgerodt-Kindler reaction.

Step 1: Synthesis of 3-pyridinethioacetylmorpholine

  • In a round-bottom flask equipped with a reflux condenser, mix 3-acetylpyridine, morpholine, and sulfur in a molar ratio of approximately 1:1.1:1.2.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, pour the reaction mixture into ice water with stirring to precipitate the product.

  • Filter the resulting solid, wash with cold water, and air dry to obtain 3-pyridinethioacetylmorpholine. An expected yield is around 81.8%.[2]

Step 2: Hydrolysis to this compound Hydrochloride

  • To the crude 3-pyridinethioacetylmorpholine, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.[2]

  • After cooling, filter the reaction mixture. The filtrate can be treated with activated carbon to decolorize if necessary.

  • Concentrate the filtrate under reduced pressure and cool to induce crystallization.

  • The resulting crystals can be further purified by recrystallization from concentrated hydrochloric acid to yield pure this compound hydrochloride. A yield of over 75% for this step can be achieved.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Hydrolysis start 3-Acetylpyridine + Morpholine + Sulfur reflux1 Reflux (12h) start->reflux1 workup1 Pour into Ice Water, Filter & Wash reflux1->workup1 intermediate 3-pyridinethioacetylmorpholine workup1->intermediate hydrolysis Add Conc. HCl, Reflux (6h) intermediate->hydrolysis purification Activated Carbon, Concentration hydrolysis->purification crystallization Cool & Crystallize purification->crystallization final_product This compound HCl crystallization->final_product

Caption: Workflow for the synthesis of this compound HCl from 3-Acetylpyridine.

troubleshooting_yield cluster_willgerodt Willgerodt-Kindler Step cluster_hydrolysis Hydrolysis Step start Low Yield Observed check_stoichiometry Verify Reactant Ratios (3-AP:S:Morpholine) start->check_stoichiometry check_acid Confirm HCl Concentration start->check_acid check_conditions1 Ensure Complete Reflux (Time & Temperature) check_stoichiometry->check_conditions1 check_reagents Check Purity of Starting Materials check_conditions1->check_reagents solution Yield Improvement check_reagents->solution check_conditions2 Verify Reflux Time and Mixing check_acid->check_conditions2 check_workup Optimize Post-Hydrolysis Work-up check_conditions2->check_workup check_workup->solution

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Synthesis of 3-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Pyridineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound hydrochloride via the Willgerodt-Kindler reaction of 3-acetylpyridine?

The most common impurities include:

  • Unreacted Starting Materials: 3-acetylpyridine, morpholine, and elemental sulfur.

  • Intermediate: 3-pyridinethioacetylmorpholine, resulting from incomplete hydrolysis.

  • Isomeric Impurities: 2-Pyridylacetic acid and 4-Pyridylacetic acid, which can be challenging to separate due to their similar chemical structures.[1][2]

  • Side-Reaction Products: The Willgerodt-Kindler reaction is known to produce side products, though specific structures are often complex and varied.

Q2: My final product of this compound hydrochloride is colored (yellow to brown). What is the likely cause and how can I fix it?

A colored product often indicates the presence of residual impurities from the reaction mixture. The use of activated carbon during the purification process can effectively decolorize the solution before crystallization.[3] The color may also arise from degradation of the material; ensure that reaction and purification temperatures are appropriately controlled.

Q3: I am having trouble crystallizing my this compound hydrochloride. What can I do?

Difficulties in crystallization can be due to several factors:

  • Supersaturation: The solution may not be sufficiently concentrated. Carefully concentrate the solution by removing more solvent before cooling.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation. Ensure the crude product is washed to remove soluble impurities before attempting recrystallization.

  • Cooling Rate: Rapid cooling can lead to the formation of oils or very small crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Solvent System: The choice of solvent is critical. Concentrated hydrochloric acid, ethanol, or isopropanol are commonly used for the recrystallization of this compound hydrochloride.[4]

Q4: How can I confirm the purity of my synthesized this compound?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and for detecting and quantifying isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for impurity profiling.[5][6] The melting point of the hydrochloride salt is a good indicator of purity, with a sharp melting range close to the literature value (around 161-163 °C) suggesting high purity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete Willgerodt-Kindler reaction.Ensure sufficient reaction time and temperature as per the protocol. The molar ratio of reactants (3-acetylpyridine, sulfur, morpholine) is crucial and should be optimized.[4]
Incomplete hydrolysis of the thioamide intermediate.Ensure adequate acid concentration and reflux time during the hydrolysis step. Monitor the reaction by TLC or HPLC to confirm the disappearance of the intermediate.
Loss of product during work-up and purification.Minimize transfers between vessels. Ensure the pH is correctly adjusted during extractions to prevent loss of the product in the aqueous phase. During recrystallization, avoid using an excessive amount of solvent.
Product Contaminated with Starting Material (3-acetylpyridine) Incomplete reaction.Increase the reaction time or temperature of the Willgerodt-Kindler reaction.
Inefficient purification.Wash the crude product with a suitable organic solvent in which 3-acetylpyridine is soluble but the intermediate is not.
Incomplete Hydrolysis of 3-pyridinethioacetylmorpholine Insufficient acid concentration or reaction time.Use a higher concentration of hydrochloric acid or prolong the hydrolysis reflux time. Monitor the reaction progress by TLC or HPLC.
Presence of Isomeric Impurities Impure starting material (3-acetylpyridine).Use a high-purity grade of 3-acetylpyridine.
Isomerization during reaction (less common).Isomers are best removed by careful recrystallization or by preparative chromatography if high purity is required.

Quantitative Data

The purity of this compound hydrochloride is critical for its use in pharmaceutical applications. Commercially available, high-purity grades typically meet the following specifications:

Parameter Specification
Assay (Purity) > 98% or > 99%[7]
Melting Point 161-163 °C[7]

Note: The exact purity and impurity profile can vary depending on the specific synthetic and purification methods employed.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot solvent. Common solvents include concentrated hydrochloric acid, absolute ethanol, or isopropanol.[3][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this period.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Analysis of this compound and Isomeric Impurities

This method is based on established procedures for separating pyridylacetic acid isomers.[2]

  • Column: Primesep C (4.6 x 150 mm, 5 µm) or a similar reverse-phase column with mixed-mode capabilities.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) with a buffer such as 10 mM ammonium formate, adjusted to pH 4.0.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 3-Pyridineacetic Acid Hydrochloride dissolve Dissolve in Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization crystallize Slow Cooling & Crystallization decolorize->hot_filter decolorize->hot_filter hot_filter->crystallize isolate Vacuum Filtration & Washing crystallize->isolate dry Drying isolate->dry hplc HPLC Analysis dry->hplc end Pure 3-Pyridineacetic Acid Hydrochloride hplc->end troubleshooting_logic cluster_impurities Potential Impurities cluster_solutions Troubleshooting Steps start Low Purity of This compound unreacted_sm Unreacted Starting Materials start->unreacted_sm intermediate Incomplete Hydrolysis (Intermediate) start->intermediate isomers Isomeric Impurities start->isomers optimize_reaction Optimize Willgerodt-Kindler Reaction Conditions unreacted_sm->optimize_reaction recrystallize Perform Careful Recrystallization unreacted_sm->recrystallize optimize_hydrolysis Optimize Hydrolysis (Acid Conc., Time) intermediate->optimize_hydrolysis intermediate->recrystallize isomers->recrystallize chromatography Preparative Chromatography isomers->chromatography

References

Common side products in the synthesis of 3-Pyridineacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Pyridineacetic acid. It is intended for researchers, scientists, and drug development professionals to help identify and resolve challenges related to side product formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common industrial and laboratory syntheses for this compound start from one of three main precursors:

  • 3-Picoline (3-Methylpyridine): This route typically involves the vapor-phase ammoxidation of 3-picoline to form 3-cyanopyridine, which is then hydrolyzed to this compound.

  • Nicotinic Acid: Nicotinic acid is first converted to its ethyl ester (ethyl nicotinate), which then reacts with ethyl acetate in the presence of a strong base to form 3-acetylpyridine. The 3-acetylpyridine is subsequently converted to this compound via the Willgerodt-Kindler reaction.[1][2]

  • 3-Vinylpyridine: This method involves the reaction of 3-vinylpyridine with morpholine and sulfur, followed by hydrolysis to yield this compound hydrochloride.[2]

Q2: I am observing a low yield in my 3-cyanopyridine synthesis from 3-picoline. What are the potential causes?

A2: Low yields in the ammoxidation of 3-picoline can be attributed to several factors. Over-oxidation is a common issue, leading to the formation of nicotinic aldehyde and carbon dioxide as byproducts.[3] Inadequate catalyst performance or non-optimal reaction conditions (temperature, pressure, reactant ratios) can also significantly impact the conversion and selectivity towards 3-cyanopyridine.[3] Ensure your catalyst is active and that the reaction temperature and residence time are optimized for your specific setup.

Q3: My final this compound product is contaminated with nicotinamide. How can I avoid this?

A3: The presence of nicotinamide as an impurity indicates incomplete hydrolysis of the 3-cyanopyridine intermediate.[3][4] To drive the reaction to completion, you can try extending the reaction time, increasing the temperature, or using a higher concentration of the acid or base catalyst during the hydrolysis step. Monitoring the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time.

Q4: During the Willgerodt-Kindler reaction of 3-acetylpyridine, I am getting a complex mixture of products that is difficult to purify. What are the likely side products?

A4: The Willgerodt-Kindler reaction is known for its potential to produce complex mixtures.[5] The primary side reaction is the formation of the corresponding carboxylic acid (this compound) directly from the hydrolysis of the intermediate thioamide.[6] Other side products can arise from incomplete rearrangement or other reactions involving the sulfur and morpholine reagents.[7] Careful control of reaction temperature and stoichiometry is crucial. Purification often involves extraction and recrystallization, and a "one-pot" approach where the intermediate is not isolated before hydrolysis can sometimes simplify the workup.[8]

Troubleshooting Guides

Route 1: From 3-Picoline via 3-Cyanopyridine
Observed Issue Potential Cause(s) Suggested Solution(s)
Low conversion of 3-picoline Inactive catalyst; Non-optimal reaction temperature or pressure.Ensure the catalyst is properly activated and handled. Optimize the reaction temperature and pressure according to literature procedures for your specific catalyst system.[3]
Presence of nicotinic aldehyde and CO₂ in the product stream Over-oxidation of the methyl group.Reduce the reaction temperature or the residence time in the reactor. Adjust the air-to-picoline ratio to avoid an excessive oxygen concentration.[3]
Incomplete hydrolysis of 3-cyanopyridine (presence of nicotinamide) Insufficient reaction time, temperature, or catalyst concentration for hydrolysis.Increase the duration of the hydrolysis step. Raise the reaction temperature. Use a higher concentration of the acid or base catalyst. Monitor the reaction to completion.[3][9]
Presence of nicotinic acid in the final product Hydrolysis conditions favoring carboxylic acid formation over the amide intermediate followed by conversion to the acetic acid derivative.The hydrolysis of 3-cyanopyridine can yield either nicotinamide or nicotinic acid depending on the conditions.[4][10] If nicotinic acid is an undesired side product in a specific step, adjust the pH and temperature of the hydrolysis. Basic hydrolysis often favors the formation of the carboxylate salt.[3]
Route 2: From Nicotinic Acid via 3-Acetylpyridine (Willgerodt-Kindler Reaction)
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of 3-acetylpyridine from ethyl nicotinate Incomplete reaction with ethyl acetate; side reactions due to the strong base.Ensure anhydrous conditions as the sodium metal or other strong base used is highly reactive with water. Use a sufficient excess of ethyl acetate, which can also act as the solvent.[1]
Formation of a complex mixture during the Willgerodt-Kindler reaction The reaction mechanism is complex and prone to side reactions.[7]Use a "one-pot" procedure where the intermediate thioamide is not isolated before hydrolysis to simplify the workup.[8] Employ microwave-assisted heating, which has been shown to improve yields and reduce reaction times in some cases.[11] The addition of a catalytic amount of a strong acid in the presence of excess morpholine may also improve the reaction outcome.[5]
Presence of unreacted 3-acetylpyridine Incomplete reaction.Increase the reaction temperature and/or time. Ensure an adequate molar ratio of sulfur and morpholine to 3-acetylpyridine.[12]
Difficult purification of the final product Presence of sulfur-containing byproducts and residual morpholine.A thorough workup is necessary. This may involve extraction with an organic solvent, followed by recrystallization.[8] Washing the crude product with a dilute acid solution can help remove residual morpholine.

Summary of Yields for Different Synthetic Routes

Starting Material Key Intermediate Reported Yield Reference(s)
3-Picoline3-Cyanopyridine>95% for 3-cyanopyridine[13]
Ethyl Nicotinate3-Acetylpyridine~90% for 3-acetylpyridine[1]
3-Acetylpyridine3-Pyridinethioacetylmorpholine61.6% - 63.8% (two steps)[8]
3-Vinylpyridine3-Pyridylthioaeid morpholine>86%[2]

Experimental Protocols

1. Synthesis of 3-Acetylpyridine from Ethyl Nicotinate [1]

  • Under a dry atmosphere, react ethyl nicotinate with an excess of anhydrous ethyl acetate in the presence of sodium metal.

  • Heat the mixture to reflux for several hours.

  • After cooling, adjust the pH to approximately 7 with acetic acid.

  • Separate the organic layer and hydrolyze it with 20% sulfuric acid.

  • Neutralize the solution to a pH of 7-8 with a base (e.g., sodium hydroxide).

  • Separate the organic layer, dry it, and purify by vacuum distillation to obtain 3-acetylpyridine.

2. Willgerodt-Kindler Reaction and Hydrolysis of 3-Acetylpyridine [8]

  • Mix 3-acetylpyridine with morpholine and sulfur.

  • Heat the mixture under reflux for approximately 12 hours.

  • After the reaction, remove the excess morpholine by vacuum distillation.

  • Add hydrochloric acid to the residue and reflux to hydrolyze the thioamide intermediate.

  • Concentrate the solution under reduced pressure and cool to crystallize the this compound hydrochloride.

  • Further product can be obtained by concentrating the filtrate and recrystallizing from concentrated hydrochloric acid.

Visualizations

Synthesis_Pathways Synthetic Pathways to this compound cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 3-Picoline 3-Picoline 3-Cyanopyridine 3-Cyanopyridine 3-Picoline->3-Cyanopyridine Ammoxidation This compound This compound 3-Cyanopyridine->this compound Hydrolysis Nicotinic Acid Nicotinic Acid Ethyl Nicotinate Ethyl Nicotinate Nicotinic Acid->Ethyl Nicotinate Esterification 3-Acetylpyridine 3-Acetylpyridine Ethyl Nicotinate->3-Acetylpyridine Reaction with Ethyl Acetate 3-Pyridinethioacetylmorpholine 3-Pyridinethioacetylmorpholine 3-Acetylpyridine->3-Pyridinethioacetylmorpholine Willgerodt-Kindler Reaction 3-Pyridinethioacetylmorpholine->this compound Hydrolysis 3-Vinylpyridine 3-Vinylpyridine 3-Pyridylthioaeid morpholine 3-Pyridylthioaeid morpholine 3-Vinylpyridine->3-Pyridylthioaeid morpholine Reaction with Morpholine & Sulfur 3-Pyridylthioaeid morpholine->this compound Hydrolysis

Caption: Major synthetic routes to this compound.

Troubleshooting_Hydrolysis Troubleshooting Hydrolysis of 3-Cyanopyridine Start Start Hydrolysis Check_Completion Reaction Complete? Start->Check_Completion Impurity_Check Nicotinamide Present? Check_Completion->Impurity_Check No Product_Isolation Isolate Product Check_Completion->Product_Isolation Yes Impurity_Check->Product_Isolation No Incomplete_Hydrolysis Incomplete Hydrolysis Impurity_Check->Incomplete_Hydrolysis Yes Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Hydrolysis->Increase_Time_Temp Increase_Time_Temp->Start

Caption: Troubleshooting workflow for the hydrolysis of 3-cyanopyridine.

References

Technical Support Center: Decolorization of Crude 3-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decolorization of crude 3-Pyridineacetic acid using activated carbon.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound colored?

A1: The coloration in crude this compound can stem from several sources, including residual starting materials, by-products from the synthesis, and degradation products. Pyridine and its derivatives are known to form colored impurities, especially when exposed to air and light.

Q2: What is the principle behind using activated carbon for decolorization?

A2: Activated carbon possesses a highly porous structure with a large surface area. This allows it to adsorb colored impurity molecules from a solution onto its surface, effectively removing them from the product.[1] The impurities are trapped within the pores of the activated carbon, which is then physically separated from the purified solution by filtration.

Q3: What type of activated carbon is best for this process?

A3: The choice of activated carbon can influence the efficiency of decolorization. Generally, powdered activated carbon (PAC) is used for batch decolorization processes due to its large surface area to volume ratio, which allows for faster adsorption. The ideal activated carbon should have a pore structure that is compatible with the size of the color impurity molecules. For acidic compounds like this compound, a steam-activated or chemically activated carbon with a neutral or slightly acidic pH is often a good starting point.

Q4: Can I reuse the activated carbon?

A4: While activated carbon can be regenerated, it is often not practical on a laboratory scale due to the high temperatures and specific conditions required. For most research applications, it is recommended to use fresh activated carbon for each batch to ensure consistent and optimal results.

Q5: Will activated carbon adsorb my product, this compound?

A5: It is possible for activated carbon to adsorb a certain amount of the desired product along with the impurities. This can lead to a reduction in the final yield. The extent of this adsorption depends on factors such as the type of activated carbon, the solvent used, the temperature, and the contact time. It is crucial to optimize the process to maximize impurity removal while minimizing product loss.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Decolorization 1. Insufficient amount of activated carbon. 2. Inappropriate solvent. 3. Insufficient contact time. 4. Incorrect temperature. 5. Low-quality or unsuitable activated carbon.1. Increase the amount of activated carbon in small increments (e.g., 1-5% w/w relative to the crude product). 2. Ensure the crude this compound is fully dissolved in the chosen solvent at the operating temperature. Consider testing alternative solvents. 3. Increase the stirring time. Monitor the color of the solution at different time points to determine the optimal contact time. 4. Gently heating the solution can sometimes improve the efficiency of decolorization. However, be cautious of potential product degradation at higher temperatures. 5. Try a different grade or type of activated carbon.
Significant Product Loss 1. Excessive amount of activated carbon used. 2. Prolonged contact time. 3. Adsorption of the product onto the activated carbon. 4. Inefficient recovery from the filter cake.1. Reduce the amount of activated carbon to the minimum required for effective decolorization. 2. Reduce the stirring time. 3. Select a solvent in which the this compound is highly soluble and the impurities are less soluble. This can help to minimize product adsorption. 4. Wash the activated carbon filter cake with a small amount of fresh, hot solvent to recover any adsorbed product.
Slow or Clogged Filtration 1. Activated carbon particles are too fine. 2. The filter paper has too small a pore size. 3. The solution is too concentrated or has cooled down, causing the product to crystallize.1. Use a filter aid such as Celite® mixed with the activated carbon before filtration. 2. Use a filter paper with a larger pore size, or consider using a sintered glass funnel. 3. Perform a hot filtration to keep the product dissolved. Ensure the filtration apparatus is pre-heated. Dilute the solution if necessary.
Product Contaminated with Activated Carbon 1. Tear in the filter paper. 2. Activated carbon particles passing through the filter.1. Inspect the filter paper before use. Use two layers of filter paper if necessary. 2. Use a finer grade of filter paper or a membrane filter. Alternatively, allow the carbon to settle and decant the supernatant before filtration.

Experimental Protocols

General Protocol for Decolorization of Crude this compound

This protocol is a general guideline. The optimal conditions may vary depending on the nature and concentration of the impurities in your crude product.

Materials:

  • Crude this compound

  • Activated Carbon (Powdered)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Filter paper

  • Filter aid (e.g., Celite®) (optional)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel and flask)

Procedure:

  • Dissolution: In a flask, dissolve the crude this compound in a suitable solvent. Use the minimum amount of solvent required to achieve complete dissolution at an elevated temperature (e.g., 60-80 °C).

  • Addition of Activated Carbon: Add powdered activated carbon to the solution. A typical starting amount is 1-5% by weight relative to the crude product.

  • Adsorption: Stir the mixture at the elevated temperature for a specified contact time, typically 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing filter paper to remove the activated carbon. If filtration is slow, consider using a filter aid mixed with the activated carbon.

  • Washing: Wash the activated carbon filter cake with a small amount of hot, fresh solvent to recover any adsorbed product.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified this compound.

  • Isolation: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data (Starting Point Recommendations)

The following table provides suggested starting parameters for the decolorization process. These should be optimized for your specific crude material.

ParameterRecommended Starting RangeNotes
Activated Carbon (w/w) 1 - 5%Based on the weight of crude this compound.
Solvent Water, Ethanol, or Water/Ethanol mixtureThe choice of solvent will depend on the solubility of the crude product and impurities.
Temperature 60 - 80 °CEnsure the product is fully dissolved and avoid boiling the solvent.
Contact Time 15 - 30 minutesLonger times may lead to increased product loss.

Visualizations

Experimental Workflow

Decolorization_Workflow A 1. Dissolve Crude This compound in Hot Solvent B 2. Add Activated Carbon (1-5% w/w) A->B C 3. Stir at Elevated Temperature (15-30 min) B->C D 4. Hot Filtration to Remove Activated Carbon C->D E 5. Cool Filtrate to Crystallize Purified Product D->E F 6. Isolate Crystals (Filtration & Drying) E->F

Caption: Workflow for the decolorization of crude this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Decolorization Experiment Result Evaluate Result: - Color - Yield Start->Result Good Successful Decolorization (Clear Solution, Good Yield) Result->Good Optimal PoorColor Poor Decolorization (Residual Color) Result->PoorColor Sub-optimal LowYield Low Yield Result->LowYield Sub-optimal AdjustCarbon Increase Activated Carbon Amount PoorColor->AdjustCarbon AdjustTime Increase Contact Time PoorColor->AdjustTime CheckSolvent Verify Solvent Suitability PoorColor->CheckSolvent ReduceCarbon Decrease Activated Carbon Amount LowYield->ReduceCarbon ReduceTime Decrease Contact Time LowYield->ReduceTime WashCake Wash Filter Cake with Hot Solvent LowYield->WashCake

Caption: Troubleshooting decision tree for decolorization issues.

References

Stability of 3-Pyridineacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Pyridineacetic acid in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving aqueous solutions of this compound.

Issue 1: Unexpected Decrease in Potency or Concentration of this compound Solution

Possible Causes:

  • pH-Dependent Hydrolysis: The stability of this compound is significantly influenced by the pH of the aqueous solution. Extreme acidic or alkaline conditions can catalyze hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the pyridine ring.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.

  • Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen can promote degradation.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your aqueous solution. For optimal stability, it is recommended to maintain a pH close to neutral (pH 6-8). If the pH is outside this range, adjust it using a suitable buffer system.

  • Protect from Light: Store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.

  • Control Temperature: Store stock solutions and experimental samples at recommended temperatures, typically 2-8°C for short-term storage and frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles.

  • De-gas Solvents: If oxidative degradation is suspected, de-gas the aqueous solvent before preparing the solution to remove dissolved oxygen.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)

Possible Causes:

  • Formation of Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, photolysis, or oxidation.

  • Contamination: The solution may be contaminated with impurities from the solvent, container, or other reagents.

Troubleshooting Steps:

  • Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation. Analysis of these stressed samples can help in identifying the retention times of the degradation products.

  • Use a Validated Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent this compound from its potential degradation products.

  • Analyze a Blank Sample: Run a blank sample (solvent without this compound) through your analytical instrument to rule out contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stable aqueous stock solution of this compound?

A1: To prepare a stable aqueous stock solution, follow these steps:

  • Use high-purity water (e.g., Milli-Q or equivalent).

  • If possible, de-gas the water to remove dissolved oxygen.

  • Weigh the desired amount of this compound (or its hydrochloride salt) and dissolve it in the water.

  • Adjust the pH of the solution to a range of 6-8 using a suitable buffer (e.g., phosphate buffer).

  • Sterile filter the solution if necessary.

  • Store the solution in a tightly sealed, amber-colored container at 2-8°C for short-term use or at -20°C for long-term storage.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is pH-dependent. While it is relatively stable compared to its 2- and 4-isomers, it can still undergo degradation under harsh pH conditions. Generally, pyridine compounds can be susceptible to acid- and base-catalyzed hydrolysis, which can lead to ring opening or other modifications. For optimal stability, maintaining a pH between 6 and 8 is recommended.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the general degradation pathways of pyridine derivatives, the following are plausible degradation routes for this compound under stress conditions:

  • Hydroxylation: The pyridine ring can be hydroxylated, forming various hydroxypyridineacetic acid isomers.

  • Oxidative Ring Cleavage: Under oxidative stress, the pyridine ring can be cleaved, leading to the formation of smaller, non-aromatic fragments.

  • Decarboxylation: Although this compound is more resistant to decarboxylation than its 2- and 4-isomers, this can still occur under extreme thermal stress.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on typical results from forced degradation studies of similar aromatic carboxylic acids and should be used for guidance.

Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions at 40°C for 72 hours.

pHCondition% Degradation (Illustrative)Major Degradation Products (Hypothesized)
20.1 N HCl~ 8%Hydroxylated derivatives
7Neutral Water< 2%Minimal degradation
120.1 N NaOH~ 12%Ring-opened products

Table 2: Stability of this compound in Aqueous Solution under Other Stress Conditions for 24 hours.

Stress Condition% Degradation (Illustrative)Major Degradation Products (Hypothesized)
3% H₂O₂ at room temperature~ 15%Oxidized derivatives, N-oxides
60°C (Thermal)~ 5%Decarboxylation products (minor)
UV Light (254 nm)~ 10%Photodegradation products, dimers

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable aqueous buffer (e.g., pH 7 phosphate buffer).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution of this compound (pH 7) acid Acid Hydrolysis (1N HCl, 60°C) stock_solution->acid base Base Hydrolysis (1N NaOH, 60°C) stock_solution->base oxidation Oxidation (30% H₂O₂, RT) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photo Photolytic (UV 254 nm) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_degradation Degradation Products parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Acid/Base Hydrolysis ring_opened Ring-Opened Products parent->ring_opened Oxidation oxidized N-Oxides parent->oxidized Oxidation decarboxylated 3-Picoline (minor) parent->decarboxylated Thermal Stress

Caption: Plausible Degradation Pathways for this compound.

Technical Support Center: Degradation Pathways of 3-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Pyridineacetic acid (3-PAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation significant?

A1: this compound (3-PAA) is a pyridine derivative with an acetic acid substituent at the 3-position. It is recognized as a human xenobiotic metabolite, primarily known as a breakdown product of nicotine and other tobacco alkaloids like myosmine.[1] Understanding its degradation pathways is crucial for toxicology studies, environmental bioremediation of nicotine-contaminated sites, and in the synthesis of pharmaceuticals where it may be a precursor or impurity.

Q2: What are the known initial steps in the microbial degradation of this compound?

A2: While the complete degradation pathway of 3-PAA is not fully elucidated in a single organism, based on the microbial metabolism of analogous pyridine compounds, the initial steps likely involve enzymatic modification of the pyridine ring or the acetic acid side chain. Two primary initial reactions are proposed:

  • Hydroxylation of the pyridine ring: Many bacteria that degrade pyridine derivatives initiate the process by introducing hydroxyl groups onto the aromatic ring.[2][3][4][5] This is often catalyzed by monooxygenase or dioxygenase enzymes and increases the ring's reactivity, making it susceptible to subsequent cleavage.

  • Oxidation of the acetic acid side chain: Alternatively, degradation could begin with the oxidation of the acetic acid side chain, a common mechanism in the breakdown of aromatic compounds with alkyl substituents.[6][7]

Q3: Are there known microorganisms that can degrade this compound or similar compounds?

A3: While specific strains capable of utilizing 3-PAA as a sole carbon and energy source are not extensively documented, numerous bacteria are known to degrade pyridine and its derivatives. These include species from the genera Arthrobacter, Pseudomonas, Rhodococcus, Nocardia, and Bacillus.[8] It is plausible that strains from these genera could be isolated or adapted to degrade 3-PAA. For example, Arthrobacter sp. has been shown to degrade pyridine via ring cleavage.[8]

Q4: What are the expected downstream intermediates in the degradation of this compound?

A4: Following initial hydroxylation and ring cleavage, the degradation of 3-PAA is expected to proceed through aliphatic intermediates that can enter central metabolic pathways. Drawing parallels from pyridine degradation, intermediates such as succinic acid semialdehyde and succinic acid may be formed.[8] If the pathway mirrors that of phenylacetic acid, CoA-ligation followed by further oxidation is another possibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound degradation.

Culture-Based Degradation Studies
Problem Possible Cause(s) Troubleshooting Steps
No degradation of 3-PAA observed. 1. The microbial strain is incapable of degrading 3-PAA. 2. The concentration of 3-PAA is inhibitory to the microorganism. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of necessary co-factors or nutrients.1. Use a known pyridine-degrading strain as a positive control. Consider enrichment cultures from contaminated sites to isolate 3-PAA degrading microbes. 2. Test a range of 3-PAA concentrations to determine the optimal and inhibitory levels. Aromatic compounds can be toxic at high concentrations.[9][10] 3. Optimize culture conditions based on the specific microbial strain's requirements. 4. Ensure the minimal medium is supplemented with essential nutrients and trace elements.
Inconsistent degradation rates. 1. Inoculum variability. 2. Instability of the degradative plasmid. 3. Fluctuations in culture conditions.1. Standardize the inoculum preparation, ensuring a consistent cell density and growth phase. 2. In some bacteria, degradation pathways are encoded on plasmids which can be lost.[11][12] Verify the presence of the catabolic genes or plasmid. Plasmid curing can be investigated as a cause of lost activity.[13][14] 3. Maintain strict control over pH, temperature, and shaking speed.
Accumulation of a colored intermediate. 1. Formation of a dead-end metabolite. 2. Polymerization of reactive intermediates.1. Identify the intermediate using analytical techniques like HPLC, GC-MS, or NMR. 2. This can occur with some aromatic degradation pathways. Modify culture conditions (e.g., aeration) to see if it influences the accumulation.
Analytical Methods (HPLC/GC-MS)
Problem Possible Cause(s) Troubleshooting Steps
Shifting retention times in HPLC. 1. Change in mobile phase composition. 2. Temperature fluctuations. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15][16] 2. Use a column oven to maintain a constant temperature.[15][16] 3. Use a guard column and ensure proper sample cleanup. If the column is old, replace it.
Poor peak shape (tailing or fronting) in HPLC. 1. Column overload. 2. Inappropriate mobile phase pH for ionizable compounds like 3-PAA. 3. Secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure 3-PAA is in a single ionic form.[16] 3. Add a competing agent to the mobile phase or try a different column chemistry.
Low sensitivity or no detection of metabolites in GC-MS. 1. Metabolites are not volatile or are thermally labile. 2. Inefficient extraction from the culture medium. 3. Low concentration of metabolites.1. Derivatize the samples to increase volatility and thermal stability.[17] 2. Optimize the extraction protocol (e.g., solvent, pH). 3. Concentrate the sample before analysis.
Matrix effects in MS detection. 1. Co-elution of interfering compounds from the culture medium.1. Improve chromatographic separation. 2. Implement a more thorough sample cleanup procedure (e.g., solid-phase extraction). 3. Use an internal standard to correct for matrix effects.

Experimental Protocols

Protocol 1: Screening Microorganisms for 3-PAA Degradation
  • Medium Preparation: Prepare a basal salt medium (BSM) containing essential minerals and trace elements. The exact composition will depend on the microorganisms being tested.

  • Carbon Source: Add this compound as the sole source of carbon and nitrogen at a concentration of 100-500 mg/L.

  • Inoculation: Inoculate the medium with the test microorganism from a fresh culture. Include a negative control (no inoculum) and a positive control (a known pyridine-degrading organism, if available).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).

  • Monitoring: At regular intervals, withdraw samples and measure the optical density (e.g., at 600 nm) to monitor cell growth and analyze the supernatant for the disappearance of 3-PAA using HPLC.

Protocol 2: Analysis of 3-PAA and its Metabolites by HPLC
  • Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate at pH 4.0) is often effective for separating pyridylacetic acids and their potential metabolites.

  • Detection: Use a UV detector set at a wavelength where 3-PAA has significant absorbance (e.g., 270 nm).

  • Quantification: Create a standard curve with known concentrations of 3-PAA to quantify its depletion over time.

Visualizations

Below are diagrams illustrating a proposed degradation pathway for this compound and a typical experimental workflow for its study.

degradation_pathway cluster_0 Proposed Degradation Pathway of this compound PAA This compound HP Hydroxylated Intermediate PAA->HP Hydroxylation (Monooxygenase) RC Ring Cleavage Product HP->RC Ring Cleavage (Dioxygenase) IM Aliphatic Intermediates (e.g., succinate semialdehyde) RC->IM Further Metabolism TCA TCA Cycle IM->TCA Conversion

A proposed microbial degradation pathway for this compound.

experimental_workflow cluster_1 Experimental Workflow for Studying 3-PAA Degradation Culture Microbial Culture with 3-PAA Sampling Time-course Sampling Culture->Sampling CellSep Cell Separation (Centrifugation) Sampling->CellSep Supernatant Supernatant Analysis CellSep->Supernatant CellPellet Cell Pellet Analysis CellSep->CellPellet HPLC HPLC Analysis (3-PAA quantification) Supernatant->HPLC GCMS GC-MS/LC-MS (Metabolite Identification) Supernatant->GCMS Enzyme Enzyme Assays CellPellet->Enzyme Genomic Genomic/Proteomic Analysis CellPellet->Genomic

A typical experimental workflow for investigating 3-PAA degradation.

References

Handling and storage of hygroscopic 3-Pyridineacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic 3-Pyridineacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is it hygroscopic?

A1: this compound hydrochloride is a crystalline solid that is a derivative of pyridine and acetic acid.[1] Its hygroscopic nature, meaning its tendency to attract and absorb moisture from the atmosphere, is due to the presence of polar functional groups in its structure that can form hydrogen bonds with water molecules.[2]

Q2: What are the ideal storage conditions for this compound hydrochloride?

A2: To maintain its integrity, this compound hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Storage under an inert gas, such as argon or nitrogen, is also recommended to minimize exposure to moisture.[5][6]

Q3: What are the visual signs that my sample of this compound hydrochloride may have been compromised by moisture?

A3: As a dry, crystalline powder, any change in its physical appearance can indicate moisture absorption.[5] Signs of compromise include clumping, caking, or the powder appearing wet or turning into a sticky or syrupy consistency.[2] Discoloration from its typical white to beige appearance could also indicate degradation.[5]

Q4: Can I still use this compound hydrochloride if it has absorbed some moisture?

A4: Using a hygroscopic compound that has absorbed water can lead to inaccurate measurements and potentially affect experimental outcomes due to the unknown water content.[2] If the material has only slightly clumped, it may be possible to dry it under high vacuum.[7] However, for quantitative applications, it is crucial to first determine the water content, for instance by Karl Fischer titration, or to use a fresh, uncompromised sample.[2]

Q5: What solvents are suitable for dissolving this compound hydrochloride?

A5: this compound hydrochloride is soluble in water, sparingly soluble in DMSO, and slightly soluble in methanol.[5][8] For applications requiring an anhydrous solution, it is critical to use anhydrous solvents and handle the preparation under an inert atmosphere.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Molecular FormulaC₇H₈ClNO₂[5]
Molecular Weight173.60 g/mol [5]
Melting Point160-163 °C[5]
AppearanceWhite to beige crystalline powder[5]
Solubility
WaterSoluble[11][12]
DMSOSparingly soluble (reported as 45 mg/mL)[5][13]
MethanolSlightly soluble[5][8]
Hygroscopicity Classification (Illustrative) Based on the European Pharmacopoeia, a compound's hygroscopicity is classified by its percentage weight gain after 24 hours at 25°C and 80% relative humidity. The specific classification for this compound should be determined experimentally.[9][10]
Slightly hygroscopic≥ 0.2% and < 2% mass increase[9]
Hygroscopic≥ 2% and < 15% mass increase[9]
Very hygroscopic≥ 15% mass increase[9]

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic this compound Hydrochloride

This protocol describes the "weighing by difference" method to minimize exposure to atmospheric moisture.

Materials:

  • This compound hydrochloride in its original, sealed container

  • Spatula

  • Weighing bottle with a ground-glass stopper or a screw-cap vial

  • Analytical balance

  • Receiving flask or vessel

  • Inert atmosphere (optional, e.g., glove box or nitrogen-purged bag)

Procedure:

  • Allow the container of this compound hydrochloride to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Pre-weigh a clean, dry weighing bottle with its cap and record the mass (m₁).

  • Inside a glove box or under a stream of inert gas if possible, quickly transfer an approximate amount of the compound into the weighing bottle and securely close it.

  • Weigh the closed weighing bottle containing the compound and record the mass (m₂).

  • Carefully dispense the desired amount of the compound from the weighing bottle into the receiving flask. Do not use a brush to transfer the powder as it can absorb moisture. Gently tap the weighing bottle to transfer the solid.

  • Immediately close the weighing bottle and re-weigh it. Record the final mass (m₃).

  • The exact mass of the transferred compound is calculated as: Mass transferred = m₂ - m₃ .

  • Tightly reseal the main container of this compound hydrochloride immediately after use.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of a known concentration.

Materials:

  • Accurately weighed this compound hydrochloride (see Protocol 1)

  • Anhydrous solvent (e.g., water, DMSO, methanol)

  • Volumetric flask of the desired volume, oven-dried and cooled in a desiccator

  • Funnel

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Place a stir bar in the volumetric flask.

  • Using a funnel, carefully transfer the weighed this compound hydrochloride into the volumetric flask.

  • Add approximately half of the total required volume of the chosen solvent to the flask.

  • Stopper the flask and swirl or place it on a magnetic stirrer to dissolve the solid completely. Gentle heating or sonication may be applied if necessary, depending on the solvent and stability of the compound.

  • Once the solid is fully dissolved, allow the solution to return to room temperature if it was heated.

  • Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • If the solution is to be stored, transfer it to a clean, dry container with a tight-fitting cap and store under the recommended conditions.

Troubleshooting Guide

Issue 1: The mass of the compound on the analytical balance is continuously increasing.

  • Cause: The compound is absorbing moisture from the air.[14]

  • Solution: Use the "weighing by difference" method described in Protocol 1.[15] Work quickly and in a low-humidity environment if possible. For highly sensitive experiments, perform the weighing inside a glove box.[7]

Issue 2: The solid has formed hard clumps and is difficult to handle.

  • Cause: Significant moisture absorption has occurred.[2]

  • Solution: The compound needs to be dried. For thermally stable compounds, this can be done in a vacuum oven at a temperature well below its melting point.[7] After drying, the material may need to be gently ground to a fine powder in a dry environment. Before use, it is advisable to determine the residual water content via Karl Fischer titration to ensure accuracy in your experiments.

Issue 3: After preparing a solution, it appears cloudy or contains particulates.

  • Cause 1: The compound may not be fully dissolved.

  • Solution 1: Ensure adequate mixing, and if necessary, use gentle heating or sonication, provided it does not degrade the compound.

  • Cause 2: The solubility limit in the chosen solvent may have been exceeded.

  • Solution 2: Verify the solubility of this compound hydrochloride in the specific solvent. You may need to prepare a more dilute solution.

  • Cause 3: The compound or solvent may be contaminated.

  • Solution 3: Use fresh, high-purity solvent and an uncompromised sample of the compound.

Issue 4: Experimental results are inconsistent between batches.

  • Cause: The water content of the this compound hydrochloride may be varying between uses due to different levels of moisture exposure.[2]

  • Solution: Implement a standardized handling procedure for every use. This includes minimizing exposure to air, tightly resealing the container immediately after use, and storing it properly. For critical applications, consider aliquoting the compound into single-use vials under an inert atmosphere. If variability persists, quantify the water content of the batch before each experiment using Karl Fischer titration.

Visualizations

HygroscopicCompoundWorkflow Workflow for Preparing a Solution from a Hygroscopic Compound cluster_prep Preparation cluster_weighing Weighing (Low Humidity Environment) cluster_dissolution Solution Preparation cluster_storage Storage start Start: Need Solution of This compound hydrochloride equilibrate Equilibrate Container to Room Temperature start->equilibrate prep_balance Prepare Analytical Balance and Weighing Vessel equilibrate->prep_balance weigh_by_difference Perform Weighing by Difference (Protocol 1) prep_balance->weigh_by_difference transfer Transfer Weighed Solid to Volumetric Flask weigh_by_difference->transfer add_solvent Add ~1/2 Volume of Anhydrous Solvent transfer->add_solvent dissolve Dissolve Solid Completely (Swirl/Stir) add_solvent->dissolve final_volume Add Solvent to Final Volume dissolve->final_volume homogenize Stopper and Homogenize final_volume->homogenize store Store Solution in a Tightly Sealed Container homogenize->store

Caption: Experimental workflow for preparing a stock solution.

CompromisedSampleDecisionTree Decision Tree for a Potentially Compromised Sample start Sample of 3-Pyridineacetic acid hydrochloride visual_check Visual Inspection: Is the powder free-flowing and of normal appearance? start->visual_check use_with_care Proceed with Use (Follow Protocol 1 for weighing) visual_check->use_with_care Yes compromised Sample appears clumpy, caked, or discolored. visual_check->compromised No is_quantitative Is the experiment quantitative/sensitive to water? compromised->is_quantitative discard Discard sample and use a new batch. is_quantitative->discard Yes can_dry Can the sample be dried? is_quantitative->can_dry No dry_sample Dry sample in a vacuum oven below its melting point. can_dry->dry_sample Yes use_dried_sample Use dried sample for non-critical applications. can_dry->use_dried_sample No, but proceed anyway karl_fischer Optional but Recommended: Perform Karl Fischer titration to determine water content. dry_sample->karl_fischer karl_fischer->use_dried_sample

Caption: Decision tree for handling a potentially compromised sample.

References

Technical Support Center: Quantification of 3-Pyridineacetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Pyridineacetic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological matrices like plasma and urine?

A1: The primary challenges include:

  • Matrix Effects: Endogenous components in plasma and urine can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1]

  • Sample Preparation: Efficient extraction of the polar this compound from complex biological matrices while minimizing interferences is crucial. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3]

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, processing, and storage.[4][5] Stability should be thoroughly evaluated under various conditions.

  • Selection of a Suitable Internal Standard (IS): An ideal internal standard should have similar physicochemical properties to this compound to compensate for variability in sample preparation and matrix effects. A stable isotope-labeled (SIL) internal standard, such as 3-Pyridylacetic acid-d6, is highly recommended.[6]

Q2: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

A2: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample clean-up method like SPE or LLE to remove interfering components, such as phospholipids in plasma.[1][3]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.[6]

  • Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your study samples to compensate for matrix effects.

Q3: What are the recommended storage conditions for plasma and urine samples containing this compound?

A3: While specific stability data for this compound is limited, general recommendations for metabolites in biological samples suggest storing them at ultra-low temperatures. For long-term storage, -80°C is recommended to maintain the stability of metabolites in urine.[4][7] For plasma, storage at ≤ -25°C is advisable.[5] It is crucial to perform your own stability studies, including freeze-thaw cycles and bench-top stability, to ensure the integrity of your samples.[4][5]

Q4: Which sample preparation technique is best for this compound in plasma?

A4: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used for the extraction of similar pyridineacetic acid isomers from plasma.[6][8][9]

  • SPE: Offers excellent sample clean-up and can effectively remove phospholipids and other interferences.[1][3]

  • LLE: Can also provide good recovery and clean samples, particularly for acidic drugs.[8][9][10] The choice between SPE and LLE will depend on your specific laboratory setup, desired throughput, and the required level of sample purity. Protein precipitation is a simpler but generally less clean method that may lead to more significant matrix effects.

Troubleshooting Guides

Low or No Analyte Response
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation procedure. For LLE, experiment with different organic solvents and pH adjustments. For SPE, evaluate different sorbents and elution solvents.
Analyte Degradation Investigate the stability of this compound in the biological matrix under your specific sample handling and storage conditions. Ensure samples are processed promptly and stored at appropriate temperatures.[4][5]
Mass Spectrometer Issues Confirm the MS parameters, including the precursor and product ions for this compound. For a related isomer, 2-pyridylacetic acid, MRM transitions of m/z 138.1 to m/z 92.0 have been used.[11][12] Ensure the instrument is properly tuned and calibrated.
Chromatography Problems Check for issues with the LC column, mobile phase composition, and flow rate. Ensure the retention time of the analyte is consistent.
High Variability in Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction procedure for all samples, including standards, QCs, and unknowns. Automation can help reduce variability.
Significant Matrix Effects Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples.[13] If significant, improve the sample clean-up or use a more appropriate internal standard.[1]
Internal Standard Issues Verify the concentration and stability of the internal standard stock and working solutions. Ensure the IS is added consistently to all samples. A deuterated internal standard like 3-Pyridyl acetic acid-d6 is recommended for better accuracy.[6]
Instrument Instability Check the stability of the LC-MS/MS system by injecting a series of standards and monitoring for any drift in response.

Experimental Protocols

Below are example methodologies for the quantification of a closely related isomer, 2-pyridylacetic acid, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 3-Pyridylacetic acid-d6).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

  • SPE Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example)
Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be optimized for this compound (e.g., based on parent mass [M+H]+)
MRM Transition (IS) To be optimized for the chosen internal standard

Quantitative Data Summary

The following tables summarize typical validation parameters reported for the quantification of the closely related isomer, 2-pyridylacetic acid, in human plasma. These can serve as a benchmark when developing a method for this compound.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
2-pyridylacetic acidHuman Plasma5.0 - 15005.0

(Source: Adapted from studies on 2-pyridylacetic acid)[11][12]

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
2-pyridylacetic acidHuman PlasmaLow< 10%< 10%90 - 110%
Mid< 10%< 10%90 - 110%
High< 10%< 10%90 - 110%

(Source: Based on typical acceptance criteria and data from studies on 2-pyridylacetic acid)[8][9][11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Urine Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe wash Wash spe->wash elute Elute wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Low or No Analyte Signal check_ms Check MS Parameters (Tuning, Calibration, Transitions) start->check_ms check_lc Check LC System (Column, Mobile Phase, Connections) check_ms->check_lc MS OK resolve_instrument Resolve Instrument Issue check_ms->resolve_instrument Issue Found check_extraction Evaluate Extraction Efficiency check_lc->check_extraction LC OK check_lc->resolve_instrument Issue Found check_stability Investigate Analyte Stability check_extraction->check_stability Extraction OK optimize_prep Optimize Sample Preparation check_extraction->optimize_prep Low Recovery validate_stability Perform Stability Studies check_stability->validate_stability Degradation Observed end Signal Restored check_stability->end Stable optimize_prep->end validate_stability->end resolve_instrument->end

Caption: Troubleshooting low analyte signal for this compound.

References

Avoiding side reactions in the Willgerodt-Kindler synthesis of 3-Pyridineacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Willgerodt-Kindler reaction for the synthesis of 3-Pyridineacetic acid from 3-acetylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Question 1: Low Yield of this compound and Formation of a Dark, Tarry Residue

Possible Causes:

  • Polymerization: The high temperatures employed in the Willgerodt-Kindler reaction can promote the polymerization of starting materials, intermediates, or the final product. Sulfur, in the presence of amines, can form polysulfides which may contribute to the formation of complex, insoluble materials.

  • Thermal Degradation of Morpholine: Morpholine can degrade at elevated temperatures, especially in the presence of sulfur, leading to the formation of colored impurities and reducing the concentration of the necessary amine reagent.[1][2]

  • Side Reactions of the Pyridine Ring: The pyridine nitrogen can be susceptible to side reactions at high temperatures, potentially leading to quaternization or other undesired transformations that contribute to the formation of complex mixtures.

Troubleshooting Strategies:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. While the Willgerodt-Kindler reaction requires heat, excessive temperatures can accelerate polymerization and degradation pathways. It is advisable to conduct small-scale experiments to determine the optimal temperature that balances reaction rate and side product formation.

  • Control Reactant Stoichiometry: An excess of morpholine can sometimes help to minimize polymerization by ensuring the complete conversion of 3-acetylpyridine. However, a large excess may complicate purification.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Gradual Addition of Sulfur: Adding sulfur portion-wise can help to control the exothermicity of the reaction and may reduce the formation of high-order polysulfides that can lead to tar formation.

Question 2: The primary isolated product is the thioamide intermediate (2-morpholino-2-(pyridin-3-yl)thioacetamide), and hydrolysis to this compound is incomplete.

Possible Causes:

  • Insufficient Hydrolysis Conditions: The thioamide intermediate is stable, and its hydrolysis requires sufficiently harsh conditions (e.g., strong acid or base and elevated temperatures).

  • Inadequate Acid/Base Concentration: The concentration of the acid or base used for hydrolysis may be too low to effectively drive the reaction to completion.

  • Short Hydrolysis Time: The hydrolysis reaction may not have been allowed to proceed for a sufficient amount of time.

Troubleshooting Strategies:

  • Increase Hydrolysis Severity: If using acidic hydrolysis (e.g., with hydrochloric acid), increasing the concentration of the acid and/or the reaction temperature can improve the rate of conversion. Similarly, for basic hydrolysis, a higher concentration of base (e.g., NaOH or KOH) and/or a higher boiling point solvent can be employed.

  • Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to ensure the complete disappearance of the thioamide intermediate.

  • Choice of Hydrolysis Conditions: Acidic hydrolysis directly yields the hydrochloride salt of this compound, which may be easier to isolate and purify. Basic hydrolysis will require a subsequent acidification step to protonate the carboxylate.

Question 3: Presence of unreacted 3-acetylpyridine in the reaction mixture.

Possible Causes:

  • Insufficient Reaction Time or Temperature: The initial Willgerodt-Kindler reaction may not have gone to completion.

  • Inadequate Mixing: Poor mixing can lead to localized areas of low reactant concentration, resulting in incomplete conversion.

  • Suboptimal Reactant Ratios: An insufficient amount of sulfur or morpholine relative to the 3-acetylpyridine will result in unreacted starting material.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Increase the reaction time and/or temperature for the initial thioamide formation.

  • Ensure Efficient Stirring: Use a mechanical stirrer, especially for larger scale reactions, to ensure the reaction mixture is homogeneous.

  • Adjust Stoichiometry: Ensure that at least stoichiometric amounts of sulfur and morpholine are used. An excess of morpholine is often beneficial.

Question 4: Formation of a significant amount of an α-ketothioamide byproduct.

Possible Cause:

  • The formation of α-ketothioamides is a known side reaction in the Willgerodt-Kindler reaction, arising from the thionation of the methyl group without the concomitant reduction of the ketone.[3][4]

Troubleshooting Strategies:

  • Optimize Reaction Conditions: This side reaction is often favored under milder conditions. Increasing the reaction temperature and ensuring a sufficient excess of the amine and sulfur can favor the desired full conversion to the thioamide.[3]

  • Purification: If formed, the α-ketothioamide will need to be separated from the desired thioamide intermediate during workup, for example, by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of morpholine in the Willgerodt-Kindler reaction?

A1: Morpholine serves as both a reactant and a catalyst. It initially reacts with the carbonyl group of 3-acetylpyridine to form an enamine. This enamine then reacts with sulfur. Morpholine also acts as a basic catalyst and a solvent for the reaction.

Q2: Why is sulfur used in this reaction?

A2: Elemental sulfur is the oxidizing agent in the Willgerodt-Kindler reaction. It is responsible for the oxidation of the terminal methyl group of the acetyl side chain to a thioamide functionality.

Q3: Can other amines be used instead of morpholine?

A3: Yes, other secondary amines like piperidine or pyrrolidine can be used. However, morpholine is commonly employed and its use is well-documented for this type of transformation. The choice of amine can influence the reaction rate and yield.

Q4: What is the typical workup procedure for the initial thioamide formation?

A4: A common workup involves pouring the hot reaction mixture into cold water or onto ice to precipitate the crude thioamide product. The solid can then be collected by filtration and washed with water to remove excess morpholine and other water-soluble impurities.

Q5: How can the final this compound be purified?

A5: Purification is typically achieved by recrystallization. If the hydrochloride salt is prepared, it can be recrystallized from a suitable solvent mixture, such as ethanol/water or isopropanol. Decolorizing with activated carbon may be necessary to remove colored impurities.

Data Presentation

ParameterCondition 1Condition 2Condition 3Reference
Substrate 3-Acetylpyridine3-Acetylpyridine3-AcetylpyridineN/A
Amine MorpholineMorpholineMorpholineN/A
Sulfur (molar eq.) 1.11.21.0N/A
Morpholine (molar eq.) 468N/A
Temperature (°C) 130-140140-150120-130N/A
Reaction Time (h) 121014N/A
Hydrolysis HClHClH2SO4N/A
Yield of this compound ModerateHighModerateN/A
Observed Side Products Unreacted starting material, minor polymerizationLow levels of side productsSignificant unreacted starting materialN/A

Note: The data in this table is illustrative and represents typical trends. Optimal conditions should be determined experimentally for each specific setup.

Experimental Protocols

1. Synthesis of 2-morpholino-2-(pyridin-3-yl)thioacetamide

  • Materials: 3-acetylpyridine, morpholine, elemental sulfur.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine (1.0 eq), morpholine (4.0-6.0 eq), and elemental sulfur (1.1-1.2 eq).

    • Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring for 10-14 hours. The reaction mixture will become dark and viscous.

    • Monitor the reaction progress by TLC or HPLC to confirm the consumption of 3-acetylpyridine.

    • After completion, carefully pour the hot reaction mixture into a beaker containing a mixture of ice and water.

    • The crude thioamide product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in a vacuum oven.

2. Hydrolysis to this compound Hydrochloride

  • Materials: Crude 2-morpholino-2-(pyridin-3-yl)thioacetamide, concentrated hydrochloric acid.

  • Procedure:

    • To the crude thioamide in a round-bottom flask, add a sufficient amount of concentrated hydrochloric acid (e.g., 6 M).

    • Heat the mixture to reflux for 4-8 hours. The solid will gradually dissolve as the hydrolysis proceeds.

    • Monitor the reaction by TLC or HPLC to confirm the disappearance of the thioamide.

    • After complete hydrolysis, cool the reaction mixture to room temperature.

    • If desired, treat the solution with activated carbon to remove colored impurities, then filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Mandatory Visualizations

Willgerodt_Kindler_Pathway reactant reactant intermediate intermediate product product side_product side_product acetylpyridine 3-Acetylpyridine enamine Enamine Intermediate acetylpyridine->enamine + Morpholine - H2O polymer Polymeric Byproducts acetylpyridine->polymer High Temp. morpholine Morpholine morpholine->enamine morpholine->polymer High Temp. sulfur Sulfur (S8) thioamide 2-morpholino-2-(pyridin-3-yl)thioacetamide sulfur->thioamide sulfur->polymer High Temp. enamine->thioamide + Sulfur pyridineacetic_acid This compound thioamide->pyridineacetic_acid Hydrolysis (H+ or OH-) alpha_keto α-Ketothioamide thioamide->alpha_keto Incomplete Reduction

Caption: Reaction pathway for the Willgerodt-Kindler synthesis of this compound.

Troubleshooting_Workflow issue issue cause cause solution solution start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions cause4 Incomplete Hydrolysis start->cause4 cause1 Low Temp / Short Time incomplete_reaction->cause1 cause2 Incorrect Stoichiometry incomplete_reaction->cause2 cause3 High Temperature side_reactions->cause3 solution1 Increase Temp / Time cause1->solution1 solution2 Adjust Reactant Ratios cause2->solution2 solution3 Optimize Temperature cause3->solution3 solution4 Optimize Hydrolysis cause4->solution4 Logical_Relationships parameter parameter outcome outcome relationship relationship temp Reaction Temperature rel1 affects temp->rel1 rel2 affects temp->rel2 ratio Reactant Ratio ratio->rel1 rel3 affects ratio->rel3 time Reaction Time time->rel1 yield Product Yield rel4 impacts yield->rel4 purity Product Purity side_products Side Products rel5 impacts side_products->rel5 rel1->yield rel2->side_products rel3->side_products rel4->purity rel5->purity

References

Validation & Comparative

A Comparative High-Performance Liquid Chromatography Analysis of 2-, 3-, and 4-Pyridineacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chromatographic Separation and Analysis of Pyridineacetic Acid Isomers.

Pyridineacetic acids are a class of compounds featuring a pyridine ring attached to an acetic acid moiety. The positional isomers, 2-, 3-, and 4-pyridineacetic acid, often serve as crucial building blocks in organic synthesis and can be found as metabolites of various xenobiotics. Due to their structural similarity, the separation and quantification of these isomers present a significant analytical challenge. This guide provides a comparative analysis of their separation using High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and performance data to aid researchers in method development and application.

Physicochemical Properties of Pyridineacetic Acid Isomers

Understanding the physicochemical properties of the isomers is fundamental to developing effective separation strategies. The subtle differences in their pKa and logP values influence their interaction with the stationary and mobile phases in HPLC.

Property2-Pyridineacetic acid3-Pyridineacetic acid4-Pyridineacetic acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
pKa (Strongest Acidic) ~3.6~3.61Not Available
pKa (Strongest Basic) ~5.0~4.97Not Available
logP -0.1 to 0.43-0.59 to 0.43Not Available
UV λmax ~262 nm~264 nm~255 nm

Comparative HPLC Performance

The separation of these closely related isomers is often challenging with traditional reversed-phase chromatography alone. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, generally provides superior resolution.[1] Below is a summary of representative performance data for a mixed-mode HPLC separation.

Parameter2-Pyridineacetic acidThis compound4-Pyridineacetic acid
Retention Time (min) 4.25.86.5
Resolution (Rs) -2.81.5
Peak Asymmetry (As) 1.11.21.2
Limit of Detection (LOD) Estimated 0.1 µg/mLEstimated 0.1 µg/mLEstimated 0.1 µg/mL
Limit of Quantification (LOQ) Estimated 0.3 µg/mLEstimated 0.3 µg/mLEstimated 0.3 µg/mL

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocol

This section details a representative mixed-mode HPLC method for the baseline separation of 2-, 3-, and 4-pyridineacetic acid hydrochlorides.

1. Materials and Reagents:

  • 2-Pyridineacetic acid hydrochloride (≥98% purity)

  • This compound hydrochloride (≥98% purity)

  • 4-Pyridineacetic acid hydrochloride (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: Primesep N (or equivalent mixed-mode column), 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: 80% Acetonitrile / 20% Water with 20 mM Ammonium Formate, pH 4.0.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 270 nm.[2][3][4]

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

4. Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of each pyridineacetic acid hydrochloride isomer in 10 mL of the mobile phase.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for each isomer.

  • Sample Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizing the Analysis and a Potential Application

To better understand the experimental process and a hypothetical application of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solutions (1 mg/mL) working Prepare Working Standard Mixture (10 µg/mL) stock->working injection Inject into HPLC System working->injection sample_prep Prepare Sample Solution filtration Filter all solutions (0.45 µm) sample_prep->filtration filtration->injection separation Chromatographic Separation (Mixed-Mode Column) injection->separation detection UV Detection at 270 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration comparison Compare Retention Time, Resolution, etc. integration->comparison

Caption: Experimental workflow for the comparative HPLC analysis of pyridineacetic acid isomers.

Signaling_Pathway cluster_pathway Hypothetical Enzyme Inhibition Pathway cluster_isomers Pyridineacetic Acid Isomers Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes PAA2 2-Pyridineacetic acid PAA2->Enzyme Inhibits PAA3 This compound PAA3->Enzyme Inhibits PAA4 4-Pyridineacetic acid PAA4->Enzyme Inhibits

Caption: Hypothetical signaling pathway showing pyridineacetic acid isomers as enzyme inhibitors.

References

A Comparative Guide to the Chemical Reactivity of Pyridineacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Acidity and Basicity: A Tale of Two Moieties

The pyridineacetic acids are amphoteric molecules, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. The position of the acetic acid group relative to the nitrogen atom significantly influences the electronic properties and, consequently, the pKa values of both functional groups. While experimental data comparing the pKa values of all three isomers under identical conditions is scarce, predicted values offer valuable insights.

Table 1: Predicted pKa Values of Pyridineacetic Acid Isomers

IsomerPredicted pKa (Carboxylic Acid)Predicted pKa (Pyridinium ion)Data Source
2-Pyridineacetic Acid3.354.67DrugBank[1]
3-Pyridineacetic Acid3.59-ChemicalBook[2]
4-Pyridineacetic Acid~4.5 / 3.04-Pipzine Chemicals[3], ChemicalBook[4]

Note: These values are predicted and may vary from experimentally determined values.

The lower predicted pKa of the carboxylic acid in the 2- and 3-isomers compared to the 4-isomer suggests they are slightly stronger acids. This can be attributed to the electron-withdrawing inductive effect of the pyridine nitrogen being more pronounced at the ortho and meta positions. Conversely, the basicity of the pyridine nitrogen is also influenced by the position of the electron-withdrawing acetic acid group.

Decarboxylation: The Instability of the 2-Isomer

Pyridinecarboxylic acids, particularly picolinic acid (pyridine-2-carboxylic acid), are known to undergo decarboxylation upon heating. This reactivity is expected to be mirrored in the pyridineacetic acid isomers, with the 2-isomer being the most susceptible. The mechanism involves the formation of a zwitterion, which then stabilizes the negative charge that develops on the ring during the elimination of carbon dioxide.

Proposed Logic for Relative Decarboxylation Rates:

Decarboxylation_Reactivity cluster_34 3- and 4-Pyridineacetic Acid 2-Pyridineacetic Acid 2-Pyridineacetic Acid Zwitterion Intermediate Zwitterion Intermediate 2-Pyridineacetic Acid->Zwitterion Intermediate Facile formation Ylide Intermediate Stabilized Ylide Intermediate Zwitterion Intermediate->Ylide Intermediate Decarboxylation Product + CO2 Product + CO2 Ylide Intermediate->Product + CO2 3/4-Isomers 3- and 4-Pyridineacetic Acid 3/4-Zwitterion Zwitterion Intermediate 3/4-Isomers->3/4-Zwitterion Formation 3/4-Carbanion Less Stable Carbanion 3/4-Zwitterion->3/4-Carbanion Decarboxylation (slower) Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis 2-PAA 2-Pyridineacetic Acid in Methanol ReactionVessels Three parallel reaction vessels at constant temperature 2-PAA->ReactionVessels 3-PAA This compound in Methanol 3-PAA->ReactionVessels 4-PAA 4-Pyridineacetic Acid in Methanol 4-PAA->ReactionVessels AddCatalyst Add H2SO4 catalyst simultaneously ReactionVessels->AddCatalyst Sampling Take aliquots at timed intervals AddCatalyst->Sampling Quench Quench reaction Sampling->Quench Analysis Analyze by GC-MS or HPLC Quench->Analysis Amidation_Reaction Pyridineacetic_Acid Pyridineacetic Acid Acid_Chloride Pyridylacetyl Chloride Pyridineacetic_Acid->Acid_Chloride + SOCl₂ SOCl2 SOCl₂ Amide_Product N-Benzylpyridylacetamide Acid_Chloride->Amide_Product + Benzylamine Benzylamine Benzylamine

References

A Comparative Analysis of the Biological Activities of 3-Pyridineacetic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-Pyridineacetic acid and its structural isomer, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a well-characterized compound with established therapeutic uses, data on the biological effects of this compound are notably limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Data Presentation: A Comparative Overview

The following table summarizes the known biological activities of this compound and nicotinic acid. It is important to note the significant disparity in the available data between the two compounds.

Biological ActivityCompoundAssay TypeResultsReference
Lipid-Lowering Nicotinic AcidIn vivo (Humans)Decreases total cholesterol, LDL, VLDL, and triglycerides; Increases HDL.[1][1]
This compoundIn vivo (Humans)Reported to have hypocholesterolemic action.[2]
Anti-inflammatory Nicotinic AcidIn vivo (mice and rats)Inhibits carrageenan-induced paw edema.[3][4][3][4]
Nicotinic AcidIn vitro (human monocytes)Suppresses LPS-induced production of TNF-α, IL-6, and MCP-1.[5][5]
This compound-Limited direct evidence; some derivatives of other pyridine carboxylic acids show anti-inflammatory activity.-
Receptor Activation Nicotinic AcidIn vitro (cell-based assays)Activates GPR109A (HCA2), leading to inhibition of adenylate cyclase.[1][6][1][6]
This compoundIn vitroDoes not activate GPR109A.[7]

Note: The hypocholesterolemic activity of this compound is based on a 1963 study for which the full text and quantitative data were not available in the conducted search.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vivo Cholesterol-Lowering Assay

This protocol is a generalized procedure for evaluating the lipid-lowering effects of a compound in a murine model.

Objective: To determine the effect of a test compound on plasma lipid levels in mice.

Materials:

  • Test compound (e.g., Nicotinic Acid, this compound)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Male C57BL/6 mice (8-10 weeks old)

  • High-fat diet (HFD)

  • Standard chow diet

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Cholesterol and triglyceride assay kits

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Induction of Hyperlipidemia: Feed mice a high-fat diet for 8-12 weeks to induce hyperlipidemia. A control group should be maintained on a standard chow diet.

  • Grouping and Treatment: Randomly divide the HFD-fed mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Administer the test compound or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 4 weeks).

  • Blood Collection: At the end of the treatment period, fast the mice overnight (12-16 hours).

  • Collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Lipid Analysis: Measure the plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic assay kits according to the manufacturer's instructions.[8][9][10]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the lipid levels between the treatment and control groups.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for assessing the acute anti-inflammatory activity of a compound.[11][12][13][14][15]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Test compound (e.g., Nicotinic Acid)

  • Positive control (e.g., Indomethacin)

  • Vehicle control (e.g., saline)

  • Lambda carrageenan (1% w/v in saline)

  • Male Wistar rats or Swiss albino mice

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 48 hours before the experiment.

  • Grouping and Treatment: Randomly assign animals to different groups (n=6-8 per group): vehicle control, positive control, and test compound groups.

  • Administer the test compound, positive control, or vehicle intraperitoneally or orally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inflammation Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

    • % Inhibition = [ (Control Paw Volume - Treated Paw Volume) / Control Paw Volume ] x 100

  • Data Analysis: Analyze the results using statistical tests to determine the significance of the anti-inflammatory effect.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a representative experimental workflow.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A (HCA2) Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IKK IKK Gi->IKK Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Translocates Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Binds and Activates

Caption: GPR109A signaling pathway activated by nicotinic acid.

Experimental_Workflow cluster_in_vivo In Vivo Lipid-Lowering Assay start HFD-fed Mice treatment Treatment (Compound or Vehicle) start->treatment blood_collection Blood Collection treatment->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lipid_analysis Lipid Analysis (TC, TG, HDL, LDL) plasma_sep->lipid_analysis data_analysis Data Analysis lipid_analysis->data_analysis

References

A Spectroscopic Showdown: Distinguishing Pyridineacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the world of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms within a molecule, known as isomerism, can lead to vastly different biological activities. This guide provides a detailed spectroscopic comparison of the three isomers of pyridineacetic acid: 2-pyridineacetic acid, 3-pyridineacetic acid, and 4-pyridineacetic acid. Leveraging the power of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we present key differentiating features and experimental data to aid researchers in the unambiguous identification of these compounds.

At a Glance: Key Spectroscopic Differences

The primary distinction between the three isomers lies in the substitution pattern of the acetic acid group on the pyridine ring. This structural variance manifests in unique chemical shifts in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, particularly for the atoms within the pyridine ring. Similarly, the vibrational modes of the molecules are influenced by the isomerism, leading to characteristic differences in their IR absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers.

¹H NMR Spectral Data

The ¹H NMR spectra of the pyridineacetic acid isomers are characterized by signals from the methylene protons (-CH₂-) of the acetic acid group and the aromatic protons of the pyridine ring. The position of the acetic acid group significantly influences the chemical shifts of the ring protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyridineacetic Acid Isomers

Proton2-Pyridineacetic Acid (in DMSO-d₆)[1]This compound (in H₂O)[2]4-Pyridineacetic Acid Hydrochloride (in DMSO-d₆)
H-2-8.408.85
H-37.99-7.80
H-48.067.79-
H-57.997.457.80
H-68.908.408.85
-CH₂-4.313.583.95
-COOH~12.0Not specifiedNot specified

Note: Data for 2- and 4-pyridineacetic acid are for their hydrochloride salts, which can cause downfield shifts of the pyridine ring protons compared to the free base.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide further structural confirmation by revealing the chemical environment of each carbon atom. The carbon atoms of the pyridine ring exhibit distinct chemical shifts depending on the isomer.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Pyridineacetic Acid Isomers

Carbon2-Pyridineacetic AcidThis compound4-Pyridineacetic Acid Hydrochloride
C-2~150~148~148
C-3~124~137~127
C-4~136~124~155
C-5~121~124~127
C-6~149~148~148
-CH₂-~41~38~40
-COOH~172~173~171

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While all three isomers share the same functional groups (carboxylic acid, pyridine ring), the position of the substituent leads to subtle but discernible differences in the "fingerprint region" (below 1500 cm⁻¹) of the spectrum. Key characteristic absorptions are summarized below.

Table 3: Key FTIR Absorption Peaks (cm⁻¹) for Pyridineacetic Acid Isomers

Functional Group2-Pyridineacetic AcidThis compound4-Pyridineacetic Acid
O-H stretch (Carboxylic Acid)3400-2500 (broad)3400-2500 (broad)3400-2500 (broad)
C-H stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C=O stretch (Carboxylic Acid)~1710~1715~1720
C=C, C=N stretch (Pyridine Ring)~1610, 1590, 1470, 1430~1600, 1580, 1480, 1420~1620, 1595, 1475, 1415
C-H out-of-plane bending~750~800, 710~820

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

NMR Spectroscopy

A sample of the pyridineacetic acid isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube. The choice of solvent is critical and should be consistent for comparative analysis. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the pyridineacetic acid isomer (approximately 1-2 mg) is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of pyridineacetic acid isomers.

G Spectroscopic Comparison of Pyridineacetic Acid Isomers cluster_isomers Pyridineacetic Acid Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis 2-PAA 2-Pyridineacetic Acid NMR NMR Spectroscopy 2-PAA->NMR IR IR Spectroscopy 2-PAA->IR 3-PAA This compound 3-PAA->NMR 3-PAA->IR 4-PAA 4-Pyridineacetic Acid 4-PAA->NMR 4-PAA->IR NMR_Data ¹H and ¹³C NMR Data (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data FTIR Data (Absorption Frequencies) IR->IR_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification

Caption: Workflow for the spectroscopic differentiation of pyridineacetic acid isomers.

Conclusion

The spectroscopic techniques of NMR and IR provide a robust framework for the differentiation of 2-, 3-, and 4-pyridineacetic acid isomers. By carefully analyzing the chemical shifts in ¹H and ¹³C NMR spectra and the characteristic absorption bands in IR spectra, researchers can confidently identify the specific isomer in their samples. This guide serves as a valuable resource for professionals in drug development and chemical research, ensuring the accurate characterization of these important chemical entities.

References

3-Pyridineacetic Acid: A Viable Alternative to Nicotinic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive comparison of 3-Pyridineacetic acid and its structural analog, nicotinic acid, in common synthetic transformations. By presenting available experimental data and detailed protocols, we aim to highlight the potential of this compound as a versatile alternative in the synthesis of pharmaceuticals and other bioactive molecules.

Executive Summary

Nicotinic acid, also known as niacin or vitamin B3, is a well-established building block in organic synthesis, widely utilized for its role in producing various pharmaceuticals and as a key component in coenzymes like NAD and NADP.[1] However, this compound, a higher homolog of nicotinic acid, is emerging as a valuable alternative with distinct reactivity and applications.[2][3] This guide explores the comparative performance of these two pyridine derivatives in key synthetic reactions, namely esterification and amidation, and in the synthesis of the drug risedronate. While direct comparative studies are limited, analysis of existing literature provides valuable insights into their respective synthetic utility.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and nicotinic acid is essential for predicting their behavior in chemical reactions and for process optimization.

PropertyThis compoundNicotinic Acid
Molecular Formula C₇H₇NO₂[4]C₆H₅NO₂
Molecular Weight 137.14 g/mol [4]123.11 g/mol
Melting Point 144-146 °C[5]236-239 °C[1]
Appearance Off-white to light yellow solid[5]White crystalline powder[1]
Solubility Soluble in DMSO[5]Easily soluble in hot water and hot ethanol; slightly soluble in water and ethanol[1]
IUPAC Name 2-(pyridin-3-yl)acetic acid[4]pyridine-3-carboxylic acid

The key structural difference lies in the presence of a methylene (-CH₂-) group between the pyridine ring and the carboxylic acid in this compound, which influences its acidity, reactivity, and the flexibility of the resulting molecules.

Comparative Performance in Synthesis

While head-to-head comparative studies are scarce, the existing literature provides sufficient data to draw meaningful comparisons between this compound and nicotinic acid in common synthetic transformations.

Esterification

Esterification is a fundamental reaction in organic synthesis, often used to protect carboxylic acids or to generate esters as target molecules.

Starting MaterialAlcoholCatalyst/ReagentsReaction ConditionsYieldReference
Nicotinic Acid MethanolConcentrated H₂SO₄Reflux, 13 hours23.39%[6]
Nicotinic Acid EthanolConcentrated H₂SO₄Reflux, 5 hours>90% (crude ester)US Patent 2,280,040
This compound derivative (from Pyridine-N-oxide and Meldrum's acid) MethanolSodium methoxideRoom temperature, 2-6 hours63%[7]
This compound derivative (from Pyridine-N-oxide and Meldrum's acid) Benzyl alcoholPotassium tert-butoxideRoom temperature~63%[7]

Analysis: Nicotinic acid can be esterified under standard Fischer esterification conditions, with yields varying based on the alcohol and reaction time. The synthesis of 3-pyridylacetate derivatives can be achieved under milder conditions (room temperature) using a multi-component approach, offering a potential advantage in terms of energy efficiency and substrate compatibility for sensitive molecules.[7]

Amidation

Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is prevalent in a vast number of pharmaceuticals.

Starting MaterialAmineCatalyst/ReagentsReaction ConditionsYieldReference
Nicotinic Acid Ammonia-185-190°C, 20-30 hours89%
Nicotinic Acid Ester Concentrated NH₄OH-Room temperature, 24 hoursHigh (not quantified)US Patent 2,280,040
This compound derivative (from Pyridine-N-oxide and Meldrum's acid) Various primary and secondary amines-Microwave, 200°C, 20 minutes39-80%[7]

Analysis: While direct amidation of nicotinic acid requires high temperatures, its ester derivatives can be converted to amides under mild conditions. The synthesis of amides from this compound derivatives can be rapidly achieved using microwave irradiation, offering a significant reduction in reaction time.[7]

Synthesis of Risedronate

Risedronate, a drug used to treat osteoporosis, is a key pharmaceutical synthesized from this compound. This highlights a specific application where this compound is the preferred starting material.

Starting MaterialReagentsSolventReaction ConditionsYieldReference
This compound Phosphorous acid, Phosphorous trichlorideAcetonitrileReflux (70-75°C), 5 hours84.58%US Patent 8,076,483 B2
This compound Phosphorous acid, Phosphorous trichlorideChlorobenzene85-90°CNot specifiedUS Patent 8,076,483 B2

Analysis: The synthesis of risedronate demonstrates a significant industrial application of this compound. The reaction proceeds with high yield, showcasing the utility of this starting material in the synthesis of complex pharmaceutical agents.

Experimental Protocols

General Esterification of Nicotinic Acid (Fischer Esterification)
  • To a round-bottomed flask, add nicotinic acid and an excess of the desired alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours (e.g., 5-13 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium carbonate solution).

  • Extract the ester with an organic solvent (e.g., benzene or ethyl acetate).

  • Wash the organic layer with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography if necessary.

General Amidation of Nicotinic Acid Ester
  • Dissolve the nicotinic acid ester in a suitable solvent.

  • Add an excess of concentrated ammonium hydroxide.

  • Stir the mixture at room temperature for an extended period (e.g., 24 hours).

  • Evaporate the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Synthesis of Risedronic Acid from this compound
  • To a reaction vessel, add this compound and a suitable solvent (e.g., acetonitrile).

  • Add phosphorous acid to the mixture.

  • Heat the reaction mass to reflux temperature (e.g., 70-75°C).

  • Slowly add phosphorous trichloride and continue to reflux for several hours (e.g., 5 hours).

  • Distill off the solvent completely under vacuum.

  • The resulting crude risedronic acid can be purified by recrystallization.

Signaling Pathways of Interest

For drug development professionals, understanding the biological targets of molecules derived from these starting materials is crucial. Nicotinic acid and its derivatives are known to interact with specific signaling pathways.

GPR109A (Niacin Receptor) Signaling Pathway

Nicotinic acid is an agonist for the G-protein coupled receptor GPR109A (also known as HCA₂).[1] Activation of this receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately a reduction in lipolysis.[1]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A (Niacin Receptor) Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis promotes Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A binds

Caption: GPR109A signaling cascade initiated by nicotinic acid.

Nicotinic Acetylcholine Receptor (nAChR) Signaling in Neurons

Derivatives of these pyridine carboxylic acids could potentially interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission.[8][9]

nAChR_Signaling cluster_membrane Neuronal Membrane cluster_cytosol Neuron Cytosol nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Signaling_Cascades Downstream Signaling Cascades Ca_influx->Signaling_Cascades activates NT_release Neurotransmitter Release Ca_influx->NT_release triggers Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC opens VGCC->Ca_influx Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR binds

Caption: Neuronal signaling through nicotinic acetylcholine receptors.

Conclusion

This compound presents itself as a compelling alternative to nicotinic acid in various synthetic contexts. The presence of the methylene spacer in this compound can lead to different reactivity profiles, potentially allowing for milder reaction conditions and offering access to a distinct chemical space. While nicotinic acid remains a cost-effective and widely available starting material, for the synthesis of specific targets like risedronate and for applications requiring greater molecular flexibility, this compound is an invaluable tool in the synthetic chemist's arsenal. The choice between these two building blocks will ultimately depend on the specific synthetic target, desired reaction conditions, and economic considerations. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two important pyridine derivatives.

References

Structure-Activity Relationship of 3-Pyridineacetic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-pyridineacetic acid analogues, focusing on their inhibitory activities against key enzymes and receptors. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for the cited experiments.

Introduction

This compound and its analogues represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] Modifications to the pyridine ring, the acetic acid moiety, and the introduction of various substituents have led to the development of potent and selective inhibitors for targets such as cytochrome P450 enzymes, neuronal nicotinic acetylcholine receptors (nAChRs), and cyclooxygenase (COX) enzymes.[4][5][6] Understanding the SAR of this class of compounds is crucial for the rational design of novel therapeutic agents. This guide summarizes the key findings and provides the necessary data and protocols to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound analogues against different biological targets.

Table 1: Inhibition of Cytochrome P450 17α-hydroxylase/C17,20-lyase and Aromatase [4]

CompoundAnalogue DescriptionHydroxylase/Lyase IC50 (nM)Aromatase IC50 (µM)
9 Isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate13 - 9030
12 1-Adamantyl 2-methyl-2-(3-pyridyl)propanoate13 - 9035
14 2-Methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate13 - 9040
Ketoconazole Reference Compound26 - 6515

Table 2: Binding Affinity for Neuronal Nicotinic Acetylcholine Receptors [5]

CompoundAnalogue DescriptionKi (nM)
1 3-(2-(Pyrrolidinyl)methoxy)pyridine0.15
Analogues C5-substituted with phenyl, substituted phenyl, or heteroaryl0.055 - 0.69

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes [6]

Compound ClassGeneral StructureCOX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
Alkanesulfonamides Pyridinic sulfonamidesUp to ~0.1 (inferred)Up to 7.92
Trifluoromethanesulfonamides Pyridinic sulfonamidesUp to 0.09Weaker selectivity
Celecoxib Reference Compound0.357.46

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytochrome P450 17α-hydroxylase/C17,20-lyase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of 17α-hydroxylase/C17,20-lyase, which is crucial for androgen biosynthesis.[4]

  • Enzyme Source: Microsomes from human testicular tissue.

  • Substrate: Radiolabeled progesterone or pregnenolone.

  • Incubation: The test compounds are incubated with the enzyme source and the radiolabeled substrate in a suitable buffer system.

  • Product Separation: The reaction is stopped, and the substrate and hydroxylated/lyased products are separated using high-performance liquid chromatography (HPLC).[7]

  • Quantification: The amount of product formed is quantified by measuring radioactivity.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of a compound to nAChRs.[5]

  • Receptor Source: Membrane homogenates from cells stably transfected with the desired nAChR subtype (e.g., α4β2).

  • Radioligand: A radiolabeled ligand with high affinity for the receptor, such as [³H]epibatidine or [¹²⁵I]-α-bungarotoxin, is used.

  • Competitive Binding: The membrane homogenates are incubated with the radioligand in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Ki Determination: The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.

Human Whole Blood Assay for COX-2 Inhibition

This assay measures the selective inhibition of COX-2 activity in a physiologically relevant matrix.[6]

  • Sample: Freshly drawn human whole blood.

  • COX-2 Induction: Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.

  • Inhibition: The test compounds are added to the blood samples at various concentrations.

  • Measurement of COX-2 Activity: The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured in the plasma using a specific immunoassay (e.g., ELISA).

  • Measurement of COX-1 Activity: To assess selectivity, the production of thromboxane B2 (TXB2) in the serum after blood clotting, which is a measure of platelet COX-1 activity, is also determined.

  • IC50 and Selectivity Ratio Calculation: The IC50 values for both COX-1 and COX-2 are calculated, and the ratio of IC50(COX-1)/IC50(COX-2) is determined to express the COX-2 selectivity of the compound.[8]

Visualizations

The following diagrams illustrate a typical experimental workflow and summarize the key structure-activity relationships of this compound analogues.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis cluster_results Results start Fresh Human Whole Blood lps Add LPS to induce COX-2 start->lps inhibitor Add Test Compound (3-Pyridineacetic Acid Analogue) lps->inhibitor incubate Incubate at 37°C inhibitor->incubate centrifuge Centrifuge to separate plasma incubate->centrifuge plasma Plasma (for COX-2) centrifuge->plasma serum Serum (for COX-1) centrifuge->serum elisa_pge2 Measure PGE2 (ELISA) plasma->elisa_pge2 elisa_txb2 Measure TXB2 (ELISA) serum->elisa_txb2 ic50 Calculate IC50 values for COX-1 and COX-2 elisa_pge2->ic50 elisa_txb2->ic50 selectivity Determine Selectivity Ratio ic50->selectivity

Caption: Workflow for determining COX-2 selectivity of this compound analogues.

sar_summary cluster_cyp CYP17A1 Inhibition cluster_nachr nAChR Binding cluster_cox COX-2 Inhibition core This compound Scaffold cyp_ring 3-Pyridine Ring: Essential for activity core->cyp_ring Modification leads to nachr_c5 C5 Substitution: Bulky groups (phenyl, heteroaryl) modulate affinity (Ki) core->nachr_c5 Modification leads to cox_sulfonamide Sulfonamide Moiety: Key for COX inhibition core->cox_sulfonamide Modification leads to cyp_alpha α-Methyl Substitution: Important for potency cyp_ring->cyp_alpha cyp_ester Bulky Ester Group: Enhances selectivity cyp_alpha->cyp_ester cox_alkane Alkanesulfonamide: Preferential COX-2 inhibition cox_sulfonamide->cox_alkane cox_trifluoro Trifluoromethanesulfonamide: Potent COX-2 inhibition, weaker selectivity cox_sulfonamide->cox_trifluoro

Caption: Structure-activity relationship summary for this compound analogues.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of various pharmacological targets. The key structure-activity relationships highlighted in this guide demonstrate that specific modifications to the core structure can significantly influence biological activity and selectivity. The provided experimental protocols offer a foundation for the further evaluation and optimization of novel this compound analogues in drug discovery programs.

References

3-Pyridineacetic Acid: Unveiling Potential Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Assay Interference

In high-throughput screening (HTS) and other biological assays, false positives can arise from compounds that interfere with the assay technology rather than specifically interacting with the intended biological target. These compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can lead to a significant waste of resources. Mechanisms of assay interference are diverse and can include:

  • Fluorescence Interference: Compounds that are inherently fluorescent or quench the fluorescence of a reporter molecule can lead to false-positive or false-negative results in fluorescence-based assays.

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, a common reporter in cell-based assays, leading to a decrease in signal that can be misinterpreted as a biological effect.

  • Chemical Reactivity: Electrophilic compounds can react non-specifically with proteins, including the target of interest or assay components, leading to covalent modification and altered activity.

  • Aggregation: At higher concentrations, some compounds can form aggregates that sequester the target protein or inhibit its activity through non-specific interactions.

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the cellular redox state or that use redox-sensitive detection methods.

3-Pyridineacetic Acid: A Compound of Interest

This compound is a known metabolite of nicotine and other tobacco alkaloids.[1] While its primary biological role is linked to nicotine metabolism, its structural features warrant consideration for potential off-target effects and assay interference. As a pyridine-containing carboxylic acid, it possesses functional groups that, in some molecular contexts, have been associated with assay interference. However, a comprehensive search of publicly accessible bioactivity databases, including PubChem and ChEMBL, did not reveal any specific reports or datasets identifying this compound as a promiscuous inhibitor or a compound known to cause widespread assay interference.

Comparative Data: Assessing the Potential for Cross-Reactivity

In the absence of direct comparative data for this compound, a general framework for evaluating the potential for cross-reactivity is presented below. This framework can be applied to this compound or any other compound of interest.

Table 1: General Compound Properties and Potential for Assay Interference

PropertyThis compoundGeneral PAINS CharacteristicsPotential for Interference
Structure Pyridine ring with an acetic acid side chainOften contain reactive functional groups (e.g., catechols, rhodanines, quinones)Low - The structure of this compound is not a classic PAINS alert.
Fluorescence Not reported to be fluorescentCan be intrinsically fluorescent or quench fluorescenceTo be determined experimentally.
Reactivity Carboxylic acid and pyridine nitrogen can be reactive under certain conditionsOften contain electrophilic centersLow to moderate - requires experimental validation.
Aggregation Not reported to be an aggregatorTendency to form aggregates at micromolar concentrationsTo be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the potential for this compound or any other compound to interfere with a biological assay, a series of control experiments should be performed.

Orthogonal Assays

An orthogonal assay measures the same biological endpoint but uses a different detection method. If a compound shows activity in a primary assay but is inactive in an orthogonal assay, it is highly likely that the compound is interfering with the primary assay's technology.

Example Workflow for Orthogonal Assay Validation:

Orthogonal_Assay_Workflow Start Primary Assay Hit OrthogonalAssay Perform Orthogonal Assay (Different Detection Method) Start->OrthogonalAssay Active Compound is Active OrthogonalAssay->Active Consistent Result Inactive Compound is Inactive OrthogonalAssay->Inactive Inconsistent Result Conclusion1 High Confidence Hit: Proceed with further studies Active->Conclusion1 Conclusion2 Potential Assay Interference: Investigate further Inactive->Conclusion2

Caption: Workflow for validating a primary assay hit using an orthogonal assay.

Counter-Screening Against Assay Components

Directly test the compound's effect on the individual components of the assay, such as the reporter enzyme (e.g., luciferase) or the detection reagents.

Experimental Protocol for Luciferase Counter-Screen:

  • Prepare Reagents:

    • Recombinant luciferase enzyme solution.

    • Luciferin substrate solution.

    • Assay buffer.

    • This compound stock solution (and other test compounds).

    • Positive control inhibitor of luciferase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add varying concentrations of this compound or control compounds.

    • Add the recombinant luciferase enzyme and incubate for a predetermined time.

    • Initiate the reaction by adding the luciferin substrate.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of luciferase activity for each concentration of the test compound.

    • Determine the IC50 value if a dose-response relationship is observed.

Nephelometry or Dynamic Light Scattering (DLS)

These techniques can be used to determine if a compound forms aggregates at the concentrations used in the biological assay.

Logical Relationship for Investigating Aggregation:

Aggregation_Investigation Compound Test Compound High_Concentration High Concentration in Assay Buffer Compound->High_Concentration DLS_Nephelometry DLS or Nephelometry Measurement High_Concentration->DLS_Nephelometry Aggregation_Detected Aggregation Detected DLS_Nephelometry->Aggregation_Detected No_Aggregation No Aggregation DLS_Nephelometry->No_Aggregation False_Positive Potential False Positive due to Aggregation Aggregation_Detected->False_Positive True_Activity Activity Likely Not Due to Aggregation No_Aggregation->True_Activity

Caption: Decision tree for investigating compound aggregation as a source of assay interference.

Conclusion

While this compound is not currently flagged as a common promiscuous inhibitor or a source of assay interference in major public databases, a rigorous, data-driven approach is essential when evaluating the activity of any small molecule. Researchers should be vigilant for the signs of assay interference and employ the appropriate control experiments, such as orthogonal assays and counter-screens, to validate their findings. By following these guidelines, the scientific community can enhance the reliability of biological assay data and accelerate the pace of drug discovery.

References

Safety Operating Guide

Proper Disposal of 3-Pyridineacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Pyridineacetic acid is critical to ensure laboratory safety and environmental protection. This guide provides clear, procedural steps for the safe handling and disposal of this compound, in line with established safety protocols and regulatory requirements.

Hazard Profile and Safety Summary

This compound and its common salt, this compound hydrochloride, are classified as hazardous materials. Understanding their properties is the first step in safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.[1][2][3][4][5]P264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationCauses serious eye irritation.[1][2][3][4][5]P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.[1][2][3][4][5]P261, P271, P304+P340, P312

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][4] This ensures compliance with all federal, state, and local regulations.

Experimental Workflow for Disposal

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A 1. Collect Waste B 2. Segregate Waste A->B Incompatible materials separated C 3. Label Container B->C Clearly identify contents D 4. Store Securely C->D In a cool, dry, well-ventilated area E 5. Arrange for Pickup D->E Contact licensed waste disposal company F 6. Manifest & Documentation E->F Complete waste profile G 7. Professional Disposal F->G Incineration or other approved method

Caption: Experimental workflow for the disposal of this compound.

Detailed Methodologies:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] If there is a risk of dust formation, a NIOSH-approved respirator is recommended.[4]

  • Waste Collection:

    • Solid Waste: For solid this compound, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

    • Liquid Waste: For solutions containing this compound, transfer the waste into a designated, leak-proof container. Do not mix with incompatible materials.

  • Waste Segregation and Storage:

    • Store waste this compound separately from incompatible materials such as strong acids and bases.[1][2]

    • Containers must be chemically compatible with the waste and securely closed.[6]

    • The storage area should be cool, dry, and well-ventilated.[1][2]

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Procedure:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[4]

    • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

    • The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Never dispose of this compound down the drain or in the regular trash.[4][6] This can lead to environmental contamination.

Regulatory Compliance

The disposal of chemical waste is regulated by federal and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[6][7] Academic laboratories may be subject to the EPA's Subpart K regulations, which provide alternative requirements for managing hazardous waste.[8][9] It is imperative to adhere to all applicable regulations to ensure safety and avoid penalties.

Logical Decision Pathway for Disposal

A Is the this compound a pure substance or in solution? G Collect solid or liquid waste in a designated, sealed container A->G B Is the container properly labeled? C Is the waste segregated from incompatible materials? B->C Yes E Label container with 'Hazardous Waste' and contents B->E No D Contact licensed waste disposal service C->D Yes F Segregate from strong acids and bases C->F No E->C F->D G->B

Caption: Decision-making process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Pyridineacetic acid (CAS No. 6419-36-9), including personal protective equipment (PPE), operational protocols, and disposal plans.[1][2]

Chemical Identification and Hazards:

Identifier Value
Chemical Name This compound hydrochloride
Synonyms pyridin-3-ylacetic acid hydrochloride
CAS Number 6419-36-9
Hazard Class Skin Corrosion/Irritation: Category 2, Serious Eye Damage/Eye Irritation: Category 2, Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1][2]
Signal Word Warning
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3][4][5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[6] Lab coat or other protective clothing to prevent skin contact.[3]To avoid skin irritation from direct contact.[1][2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]To prevent respiratory tract irritation from inhaling dust.[2][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound in a laboratory setting is essential to minimize exposure and risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Compound Carefully to Avoid Dust Formation prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Surfaces handle_dissolve->post_decon post_waste Dispose of Waste Properly post_decon->post_waste post_ppe Remove and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Standard workflow for safely handling this compound.

Detailed Experimental Protocol:

  • Preparation :

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.[3]

    • Set up your workspace in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]

  • Handling :

    • When weighing the solid material, do so carefully to avoid creating dust.[6]

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Storage :

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

    • Keep it away from incompatible materials such as acids and bases.[2]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Disposal Decision Pathway

start Waste Generated decision Is the Waste Contaminated with This compound? start->decision disposal_hazardous Dispose of as Hazardous Chemical Waste decision->disposal_hazardous Yes disposal_non_hazardous Dispose of According to Standard Laboratory Procedures decision->disposal_non_hazardous No contact_ehs Consult with Environmental, Health & Safety (EHS) Officer disposal_hazardous->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridineacetic acid
Reactant of Route 2
3-Pyridineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.